Isobornyl methacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXXETNIOYFMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860016 | |
| Record name | 2-Bornyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [MSDSonline] | |
| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobornyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
112-117 °C at 0.33 kPa | |
| Record name | ISOBORNYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.980 @ 25 °C | |
| Record name | ISOBORNYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/ | |
| Record name | Isobornyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOBORNYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
7534-94-3, 16868-12-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bornyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBORNYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Isobornyl Methacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isobornyl methacrylate (IBMA), a versatile bicyclic monomer increasingly utilized in the development of high-performance polymers. This document details its chemical structure, physicochemical properties, synthesis, and polymerization, with a focus on experimental protocols and data relevant to researchers in materials science and drug development.
Chemical Structure and Identification
This compound is an organic compound with a unique structure characterized by a bulky, hydrophobic isobornyl group derived from camphene attached to a methacrylate functional group.[1] This distinctive architecture is central to the valuable properties it imparts to polymers.
The chemical structure of this compound is as follows:
IUPAC Name: [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate[2]
Molecular Formula: C₁₄H₂₂O₂[2]
CAS Number: 7534-94-3
Physicochemical and Thermal Properties
The rigid and bulky nature of the isobornyl group significantly influences the physical and thermal properties of both the monomer and its corresponding polymer. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 222.32 g/mol | [2] |
| Appearance | Clear, colorless to yellow liquid | [3][4] |
| Density | 0.983 g/mL at 25 °C | [3] |
| Boiling Point | 127-129 °C at 15 mmHg | [3][5] |
| Melting Point | -60 °C | [4] |
| Refractive Index (n²⁰/D) | 1.477 | [3] |
| Water Solubility | 5.44 mg/L at 20 °C | [6] |
| logP (Octanol-Water Partition Coefficient) | 5.09 | [4] |
| Vapor Pressure | 0.012 hPa at 25 °C | [6] |
Table 2: Thermal Properties of Poly(this compound) (PIBMA)
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 110.5 °C to 206 °C (varies with tacticity) | [6][7] |
Synthesis of this compound
This compound can be synthesized through several routes, most commonly via the esterification of isoborneol with methacrylic acid or its derivatives, or through the reaction of camphene with methacrylic acid.
Experimental Protocol: Synthesis via Esterification of Isoborneol
This protocol describes the synthesis of this compound from (+)-isoborneol and methacrylic anhydride.[1]
Materials:
-
(+)-Isoborneol
-
Toluene
-
4-Methoxyphenol (polymerization inhibitor)
-
4-Dimethylaminopyridine (catalyst)
-
Methacrylic anhydride
-
1M Sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 5g of (+)-isoborneol in 15 mL of toluene in a reaction flask.
-
Add 4 mg of 4-methoxyphenol to the solution.
-
Add 0.4 g of 4-dimethylaminopyridine.
-
Slowly add a solution of 10 g of methacrylic anhydride in 10 mL of toluene to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, wash the mixture four times with 50 mL of 1M sodium bicarbonate solution.
-
Wash the organic phase twice with 50 mL of brine.
-
Separate the organic phase and remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Polymerization of this compound
This compound readily undergoes free-radical polymerization to form poly(this compound), a polymer with a high glass transition temperature.
Experimental Protocol: Free-Radical Polymerization
This protocol outlines the bulk free-radical polymerization of this compound.[5]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Chloroform
-
Methanol
Procedure:
-
Place the desired amount of this compound in a polymerization tube.
-
Add AIBN as the initiator (typically 0.1-1.0 mol% relative to the monomer).
-
Seal the tube and degas the mixture by several freeze-pump-thaw cycles.
-
Immerse the sealed tube in a constant temperature bath (e.g., 60 °C) to initiate polymerization.
-
Allow the polymerization to proceed for a predetermined time (e.g., 40 minutes).
-
Quench the reaction by cooling the tube in an ice bath.
-
Dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and dry it under vacuum at 60 °C for 48 hours.
Characterization of Monomer and Polymer
Standard analytical techniques are employed to characterize both this compound and its polymer.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and to determine the composition of copolymers.[1][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the monomer and polymer, such as the carbonyl group of the ester and the carbon-carbon double bond of the methacrylate group.[1]
Molecular Weight Determination
-
Size Exclusion Chromatography (SEC): SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound).[9]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, a critical parameter for understanding its thermal stability and mechanical properties at different temperatures.[10]
Structure-Property Relationships
The unique chemical structure of this compound directly translates to the desirable properties of its polymers.
Applications in Research and Drug Development
The favorable properties of poly(this compound) make it a material of interest in various advanced applications.
-
Coatings and Adhesives: Its hardness, scratch resistance, and weatherability make it suitable for high-performance coatings and adhesives.[11]
-
Dental and Biomedical Materials: IBMA is explored as a diluent monomer in dental resin composites to reduce polymerization shrinkage and water sorption, potentially improving the longevity of dental restorations.[12] Its biocompatibility is a key factor in these applications.
-
Drug Delivery: While not having direct pharmacological activity, the hydrophobicity and stability of PIBMA-based polymers suggest their potential use in controlled-release drug delivery systems, particularly for hydrophobic drugs where protecting the payload from aqueous environments is crucial.[13][14]
-
Optical Materials: The clarity and high refractive index of PIBMA are advantageous for applications in optical fibers and lenses.[15]
Toxicology and Safety Considerations
This compound is considered to have low acute toxicity. However, as with other methacrylates, it can be a skin and eye irritant and may cause respiratory irritation.[10][16] It is also a potential skin sensitizer, and therefore, direct skin contact should be avoided.[17] In laboratory and manufacturing settings, appropriate personal protective equipment, including gloves and safety glasses, should be used, and work should be conducted in a well-ventilated area.[10] For drug development applications, comprehensive biocompatibility and toxicology studies of any final polymer formulation are essential.
References
- 1. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]
- 2. polymersource.ca [polymersource.ca]
- 3. mdpi.com [mdpi.com]
- 4. Minsky DTIC [dtic.minsky.ai]
- 5. Statistical Copolymers of N-Vinylpyrrolidone and this compound via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition [mdpi.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. polymersource.ca [polymersource.ca]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. foreverest.net [foreverest.net]
- 12. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]
- 13. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hybrid responsive hydrogel carriers for oral delivery of low molecular weight therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 16. gjchemical.com [gjchemical.com]
- 17. This compound | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Isobornyl Methacrylate from Camphene and Methacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isobornyl methacrylate (IBOMA) from the reaction of camphene and methacrylic acid. IBOMA is a versatile monomer utilized in the production of polymers with desirable properties such as high thermal stability and optical clarity, making it a valuable component in various applications, including the development of advanced materials for the pharmaceutical and medical device industries.
Reaction Overview
The synthesis of this compound from camphene and methacrylic acid is an acid-catalyzed esterification reaction. The process involves the addition of the carboxylic acid group of methacrylic acid to the double bond of camphene, which undergoes a Wagner-Meerwein rearrangement to form the more stable isobornyl cation, which then reacts to form the ester.
Catalytic Systems
A variety of acidic catalysts have been employed to facilitate this reaction, each with distinct advantages and disadvantages in terms of activity, selectivity, and reusability.
-
Heteropolyacids: Molybdenum-based heteropolyacids, such as phosphomolybdic acid, have been shown to be effective catalysts for this synthesis.[1] They offer high activity, allowing for shorter reaction times.[1]
-
Ion Exchange Resins: Solid acid catalysts like Amberlyst 15 are also commonly used.[2][3] These catalysts are advantageous due to their ease of separation from the reaction mixture.[4] However, they can suffer from deactivation after several cycles.[4]
-
Supported Catalysts: Phosphotungstic acid supported on silica gel has been utilized, particularly in photocatalytic methods, leading to high yields under mild conditions.[5]
-
Ionic Liquids: Acidic ionic liquids have also been explored as catalysts, demonstrating high efficiency in photocatalytic synthesis.[5]
Quantitative Data Summary
The following table summarizes key quantitative data from various reported experimental conditions for the synthesis of this compound from camphene and methacrylic acid.
| Catalyst | Camphene (mol) | Methacrylic Acid (mol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phosphomolybdic Acid | 1.5 | 1.65 | 3.46 g | 80 | 3 | 53 | [1] |
| Amberlyst 15 | - | - | 63 g (dry resin) | 40 | 3.5 | 81 (crude) | [2] |
| Phosphotungstic Acid/Silica Gel | 1.0 | 1.5 | 10 wt% | UV light | 10 min | 91.2 | [5] |
| N-(4-sulfonic acid)butyltrimethylamine hydrogen sulfate (Ionic Liquid) | 1.0 | 0.5 | 5 wt% | UV light | 30 min | 90.8 | [5] |
| Amberlyst 15 | - | - | 12 wt% | 60 | - | 83.3 (for acrylate) | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis using Phosphomolybdic Acid Catalyst[1]
-
Reaction Setup: In a suitable reaction vessel, suspend 3.46 g of phosphomolybdic acid in a solution of 204.4 g (1.5 mol) of camphene in 140 mL (1.65 mol) of methacrylic acid. The methacrylic acid should be stabilized with 60 mg of hydroquinone and 30 mg of phenothiazine to prevent polymerization.
-
Reaction Conditions: Stir the mixture at 80°C for 3 hours while bubbling air through the mixture.
-
Catalyst Removal: After cooling to room temperature, add 1.5 g of concentrated potassium hydroxide to the mixture and filter to remove the catalyst.
-
Purification: The crude product is purified by distillation under reduced pressure (b.p. 74°-80°C at approximately 0.4 mbar) to yield this compound.
Protocol 2: Synthesis using Amberlyst 15 Ion Exchange Resin[2]
-
Reaction Setup: Introduce 226 g of methacrylic acid (stabilized with 250 ppm of hydroquinone methyl ether), 340 g of camphene, and 0.1 g of phenothiazine into a blending tank.
-
Reaction Conditions: Circulate the mixture through a cartridge containing 63 g of dry Amberlyst 15 resin at a flow rate of 4 liters per hour. The reaction is conducted at 40°C. The total reaction time after commencing circulation is 3.5 hours.
-
Purification: The crude product, containing approximately 9% methacrylic acid, 8% camphene, and 81% this compound, is then purified by distillation under reduced pressure.
Protocol 3: Photocatalytic Synthesis using Supported Phosphotungstic Acid[5]
-
Reaction Setup: In a transparent reactor, dissolve 136 g (1.0 mol) of camphene in 129 g (1.5 mol) of methacrylic acid. Add 26.5 g (10 wt%) of phosphotungstic acid/silica gel catalyst and 0.129 g (0.1 wt%) of hydroquinone as a polymerization inhibitor.
-
Reaction Conditions: Stir the mixture evenly at a speed of 100 r/min under a 100W UV light source. The reaction is carried out for 10 minutes.
-
Purification: After the reaction, the product is purified by rotary evaporation under reduced pressure to obtain this compound.
Visualizations
Reaction Pathway and Workflow
The following diagrams illustrate the general reaction pathway for the synthesis of this compound and a typical experimental workflow.
Caption: General reaction pathway for the acid-catalyzed synthesis of this compound from camphene and methacrylic acid.
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
References
- 1. US5399744A - Method of manufacturing isobornyl (meth)acrylate - Google Patents [patents.google.com]
- 2. US5672733A - Process for the preparation of isobornyl (meth) acrylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate - Google Patents [patents.google.com]
- 5. CN112142593A - Preparation method of isobornyl (meth) acrylate of biological origin - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Isobornyl Methacrylate (IBOMA) Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl methacrylate (IBOMA) is a monofunctional methacrylate monomer recognized for its unique combination of properties, including high hydrophobicity, low viscosity, and the ability to form polymers with a high glass transition temperature (Tg).[1][2] Its bulky, bicyclic structure, derived from camphene, imparts excellent thermal stability, chemical resistance, and weatherability to the resulting polymers.[1][3][4][5] These characteristics make IBOMA a valuable component in a wide array of applications, including the formulation of high-performance coatings, adhesives, specialty plastics, and, notably, in the field of biomaterials and drug delivery systems.[4][5][6][7][8][9]
In the realm of drug development and biomedical applications, IBOMA is gaining attention as a diluent monomer in dental resin composites and as a component in the fabrication of biocompatible matrices for controlled drug release.[4][8][10][11] Its low polymerization shrinkage, water sorption, and solubility contribute to the longevity and stability of these materials in biological environments.[4][10] This guide provides a comprehensive overview of the core physicochemical properties of IBOMA, detailed experimental protocols for their determination, and a summary of its polymerization behavior, tailored for professionals in research and development.
Physicochemical Properties of this compound
The following tables summarize the key physicochemical properties of this compound monomer, compiled from various technical data sheets and scientific literature.
Table 1: General and Physical Properties
| Property | Value | References |
| Chemical Name | This compound | [12] |
| Synonyms | IBOMA, Methacrylic acid isobornyl ester | [7] |
| CAS Number | 7534-94-3 | [12][13] |
| Molecular Formula | C14H22O2 | [13] |
| Molecular Weight | 222.32 g/mol | [12][14] |
| Appearance | Colorless to light yellow transparent liquid | [1][12][13] |
| Odor | Mild, fruity | [2] |
| Density | 0.980 - 0.983 g/mL at 25 °C | [6][14] |
| Boiling Point | 112-117 °C at 0.33 kPa; 127-129 °C at 15 mm Hg; ~280 °C | [6][13][14] |
| Melting Point | -60 °C | [3][6] |
| Viscosity | 2-10 cps at 25 °C | [12] |
| Flash Point | 225 °F (107 °C) | [3][6] |
| Vapor Pressure | 0.11 mmHg; 0.012 hPa at 25°C | [14] |
| Surface Tension | 30.7 Dynes/cm at 20 °C | [12] |
Table 2: Optical and Thermal Properties
| Property | Value | References |
| Refractive Index (n20/D) | 1.474 - 1.477 | [6][12][14] |
| Glass Transition Temperature (Tg) of Polymer | 110 °C | [12] |
Table 3: Solubility and Partitioning
| Property | Value | References |
| Water Solubility | 5.44 mg/L at 20 °C; Negligible | [1][6] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.76 - 5.09 (Estimated) | [1][14] |
| Henry's Law Constant | 2.4 x 10-4 atm-cu m/mol at 25 °C (Estimated) | [14] |
Experimental Protocols
This section outlines general methodologies for determining some of the key physicochemical properties of IBOMA. These are generalized protocols and should be adapted based on specific laboratory equipment and standards (e.g., ASTM, ISO).
Determination of Viscosity
The viscosity of IBOMA can be determined using a rotational viscometer or a capillary viscometer.
-
Apparatus: Rotational viscometer (e.g., Brookfield type) or a Ubbelohde capillary viscometer.
-
Procedure (Rotational Viscometer):
-
Calibrate the viscometer using a standard fluid of known viscosity.
-
Equilibrate the IBOMA sample to the desired temperature (e.g., 25 °C) in a temperature-controlled bath.
-
Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range (typically 10-90%).
-
Immerse the spindle into the IBOMA sample to the marked level.
-
Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Measurement of Refractive Index
The refractive index is a measure of how light propagates through the substance and is a useful parameter for identification and purity assessment.
-
Apparatus: Abbe refractometer.
-
Procedure:
-
Calibrate the refractometer using a standard material with a known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of the IBOMA sample onto the lower prism.
-
Close the prisms and allow the sample to equilibrate to the measurement temperature (e.g., 20 °C), which is typically controlled by a circulating water bath.
-
Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Density Measurement
Density can be measured using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (specific gravity bottle) or an oscillating U-tube digital density meter.
-
Procedure (Pycnometer):
-
Clean and dry the pycnometer and determine its empty weight.
-
Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 25 °C). Weigh the pycnometer filled with water.
-
Empty and dry the pycnometer, then fill it with the IBOMA sample and equilibrate to the same temperature. Weigh the pycnometer filled with IBOMA.
-
Calculate the density of IBOMA using the formula: Density_IBOMA = (Mass_IBOMA / Mass_Water) * Density_Water
-
Polymerization Behavior and Applications
IBOMA readily undergoes free-radical polymerization, which can be initiated by heat, light (UV), or chemical initiators such as peroxides and azo compounds. The bulky isobornyl group provides steric hindrance, which can influence the polymerization kinetics.[5][9] The resulting polymer, poly(this compound) (PIBOMA), is known for its high glass transition temperature, excellent optical clarity, and resistance to hydrolysis.[15]
In drug development, IBOMA is often used as a reactive diluent in dental composites to reduce the viscosity of the resin matrix, which is typically composed of high molecular weight monomers like Bis-GMA.[4][10][11] Its low volumetric shrinkage during polymerization is a significant advantage in minimizing stress at the restoration interface.[4][10]
Visualization of IBOMA Synthesis and Polymerization
The following diagrams illustrate the synthesis of IBOMA and its subsequent free-radical polymerization.
Caption: Synthesis of this compound via Esterification.
Caption: Free-Radical Polymerization of this compound.
Conclusion
This compound is a versatile monomer with a unique set of physicochemical properties that make it highly suitable for demanding applications in materials science, particularly in the development of advanced biomaterials and drug delivery systems. Its hydrophobicity, low shrinkage, and the high thermal stability of its polymer contribute to the creation of durable and reliable products. This guide provides foundational data and methodologies to support researchers and developers in harnessing the full potential of IBOMA in their innovative work.
References
- 1. This compound | 7534-94-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sfdchem.com [sfdchem.com]
- 4. This compound (IBOMA) [benchchem.com]
- 5. foreverest.net [foreverest.net]
- 6. lookchem.com [lookchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. foreverest.net [foreverest.net]
- 10. scielo.br [scielo.br]
- 11. Physicochemical properties of flowable composites using this compound as diluent monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. en.xinsuvn.com [en.xinsuvn.com]
- 13. This compound (IBOMA) CAS 7534-94-3 – High-Purity Industrial Monomer | WaycooChem [waycoochem.com]
- 14. This compound | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Statistical Copolymers of N-Vinylpyrrolidone and this compound via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition [mdpi.com]
The Glass Transition Temperature of Isobornyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the glass transition temperature (Tg) of isobornyl methacrylate (IBOMA), a critical parameter influencing its application in various fields, including advanced polymer synthesis and drug delivery systems. A thorough understanding of the Tg of poly(this compound) (PIBOMA) and the factors that determine it is paramount for formulating materials with desired thermal and mechanical properties.
Understanding the Glass Transition Temperature (Tg)
The glass transition temperature is a crucial thermal property of amorphous and semi-crystalline polymers. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to move past one another. The Tg is a second-order phase transition, characterized by a change in the heat capacity of the material.[1][2]
The value of Tg has significant implications for the material's end-use applications, defining its service temperature range and influencing properties such as hardness, flexibility, and barrier characteristics. For PIBOMA, its relatively high Tg is a key attribute, contributing to the rigidity and thermal stability of the resulting polymers.
The Glass Transition Temperature of Poly(this compound)
The glass transition temperature of homopolymers of this compound is consistently reported to be significantly above room temperature, a property that makes it suitable for applications requiring high thermal stability.[2] Literature values typically place the Tg of PIBOMA at approximately 110°C . However, this value can vary considerably depending on several factors, most notably the tacticity of the polymer chain.
Key Determinants of the Glass Transition Temperature of PIBOMA
The high glass transition temperature of PIBOMA is primarily attributed to its unique molecular structure. The bulky and rigid bicyclic isobornyl side group introduces significant steric hindrance, which severely restricts the rotational motion of the polymer backbone. This reduced chain mobility means that more thermal energy is required to induce the transition from the glassy to the rubbery state.
Several factors can influence the glass transition temperature of this compound polymers:
-
Tacticity: The stereochemical arrangement of the isobornyl side groups along the polymer chain has a profound impact on the Tg. Anionic polymerization of IBOMA has been shown to produce polymers with Tg values ranging from 170°C to 206°C , depending on the chain tacticity.[3] Different spatial configurations of the polymer lead to variations in chain packing and intermolecular interactions, thereby affecting the ease of segmental motion.[4][5][6]
-
Molecular Weight: As with most polymers, the Tg of PIBOMA is dependent on its molecular weight. Higher molecular weight polymers exhibit higher Tg values because the increased chain entanglement and reduced number of chain ends (which have higher free volume) restrict overall chain mobility.[7]
-
Copolymerization: The incorporation of comonomers into the polymer structure can be used to tailor the Tg of the resulting material. For instance, copolymerizing this compound with monomers that have a lower Tg will generally result in a copolymer with a Tg intermediate between that of the two homopolymers. In styrene-isobornyl methacrylate copolymers, the Tg can be controlled in the range of 105°C to 158°C by adjusting the fraction of IBOMA in the monomer feed.[8]
-
Cross-linking: Introducing cross-links between polymer chains restricts their movement and consequently increases the glass transition temperature. The extent of the increase in Tg is directly related to the cross-link density.
-
Plasticizers: The addition of plasticizers, which are low molecular weight substances, increases the free volume between polymer chains, thereby enhancing chain mobility and lowering the Tg.
The relationship between these determinants and the resulting Tg is a critical consideration in the design of PIBOMA-based materials for specific applications.
Quantitative Data Summary
The following table summarizes the reported glass transition temperatures for this compound homopolymers and copolymers under various conditions.
| Polymer System | Method | Tg (°C) | Key Influencing Factor | Reference |
| Poly(this compound) | Not Specified | 110 | Homopolymer | |
| Poly(this compound) | Not Specified | 170 - 206 | Tacticity | [3] |
| Poly(styrene-co-isobornyl methacrylate) | Not Specified | 105 - 158 | Copolymer Composition | [8] |
| Poly(this compound-co-acrylonitrile) | DSC | Varies with composition | Copolymer Composition | [9] |
| Cardanol-based VE resin with 40% IBOMA | Not Specified | 116 | Copolymer Composition | [8] |
Experimental Protocols for Tg Determination
The glass transition temperature of PIBOMA can be accurately determined using several thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the material's heat capacity.[2]
Detailed Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 5-10 mg of the PIBOMA sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample. An empty, crimped aluminum pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150°C) at a constant heating rate of 10-20°C/min. This step is crucial to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample back to a temperature below its Tg (e.g., 0°C) at a controlled cooling rate.
-
Second Heating Scan: Heat the sample again at the same heating rate as the first scan. The Tg is determined from this second heating scan to ensure a consistent thermal history.[10]
-
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve from the second heating scan.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the glass transition temperature and provides additional information about the viscoelastic properties of the material.[11][12] In a DMA experiment, a small oscillatory stress is applied to the sample, and the resulting strain is measured as a function of temperature. The glass transition is associated with a significant change in the material's mechanical properties.
Detailed Experimental Protocol for DMA:
-
Sample Preparation: Prepare a rectangular sample of PIBOMA with well-defined dimensions (e.g., length, width, and thickness). The exact dimensions will depend on the DMA clamp being used (e.g., single cantilever, three-point bending).
-
Instrument Setup: Mount the sample in the appropriate DMA fixture.
-
Experimental Parameters:
-
Oscillation Frequency: A typical frequency is 1 Hz.
-
Strain or Stress Amplitude: Apply a small, non-destructive strain or stress within the material's linear viscoelastic region.
-
Temperature Program: Ramp the temperature from below to above the expected Tg at a controlled heating rate, typically 2-5°C/min.
-
-
Data Analysis: The glass transition temperature can be determined from several parameters obtained from the DMA scan:
-
Onset of the drop in the storage modulus (E'): This represents the temperature at which the material begins to lose its stiffness.
-
Peak of the loss modulus (E''): This indicates the temperature of maximum energy dissipation as heat.
-
Peak of the tan delta (tan δ = E''/E'): This is the ratio of the loss modulus to the storage modulus and represents the damping properties of the material. The peak of the tan delta is a commonly reported value for Tg.[11]
-
It is important to note that the Tg values obtained from these different DMA parameters may vary slightly, so it is crucial to specify the method used for determination.
Conclusion
The high glass transition temperature of this compound is a defining characteristic that stems from its unique molecular architecture. This property, coupled with the ability to tune the Tg through copolymerization and other formulation strategies, makes PIBOMA a versatile monomer for the development of high-performance polymers. A comprehensive understanding of the factors influencing its Tg and the experimental techniques for its accurate measurement is essential for researchers and professionals working to harness the full potential of this valuable material in their applications.
References
- 1. youtube.com [youtube.com]
- 2. azom.com [azom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tacticity effects on glass transition and phase behavior in binary blends of poly(methyl methacrylate)s of three different configurations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. polymersource.ca [polymersource.ca]
- 11. madisongroup.com [madisongroup.com]
- 12. Glass transition measurement with DMA - Metravib Material Testing [metravib-materialtesting.com]
An In-depth Technical Guide to the Molecular Weight of Isobornyl Methacrylate
This technical guide provides a comprehensive overview of the molecular weight of isobornyl methacrylate (IBOMA), a monomer widely utilized in the production of high-performance polymers. The document details the calculation of the monomer's molecular weight and explores the experimental methodologies for determining the molecular weight of the resulting polymer, poly(this compound). This guide is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this critical chemical parameter.
Molecular Weight of the this compound Monomer
This compound is a monomeric ester of methacrylic acid and isoborneol. Its molecular weight is a fundamental property derived from its chemical formula.
1.1. Chemical Formula
The empirical formula for this compound is C₁₄H₂₂O₂.[1][2][3][4][5][6] This formula indicates that each molecule of IBOMA is composed of 14 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms.
1.2. Calculation of Theoretical Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights for carbon, hydrogen, and oxygen are used for this calculation.
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Mass (amu) |
| Carbon | C | 14 | ~12.011[7][8][9][10] | 168.154 |
| Hydrogen | H | 22 | ~1.008[11][12][13][14][15] | 22.176 |
| Oxygen | O | 2 | ~15.999[16][17][18] | 31.998 |
| Total | ~222.328 |
Based on this, the calculated molecular weight of this compound is approximately 222.32 g/mol .[1][3][4][5][19]
Molecular Weight of Poly(this compound)
This compound serves as a monomer that undergoes polymerization to form poly(this compound). Unlike the monomer, which has a discrete molecular weight, polymers consist of a collection of macromolecules of varying lengths. Therefore, the molecular weight of a polymer is expressed as an average, with several different types of averages being used to characterize the polymer sample.
-
Number-Average Molecular Weight (Mₙ): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[20][21] It is particularly sensitive to the presence of low molecular weight molecules.
-
Weight-Average Molecular Weight (Mₒ): This average is based on the weight fraction of molecules within a given size range. It is more sensitive to the presence of high molecular weight molecules.[21][22]
-
Polydispersity Index (PDI): The PDI is the ratio of the weight-average molecular weight to the number-average molecular weight (Mₒ/Mₙ).[22] It provides a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates a monodisperse sample, where all polymer chains have the same length.
The molecular weight of poly(this compound) is a critical parameter as it significantly influences the material's physical and mechanical properties, such as its glass transition temperature (Tg), hardness, and viscosity.[23]
Experimental Protocols for Molecular Weight Determination
The average molecular weight and polydispersity of polymers are determined experimentally using various techniques. The choice of method depends on the information required, the molecular weight range of the polymer, and the available resources.[22][24]
3.1. Overview of Common Techniques
| Technique | Abbreviation | Measured Property | Type of Molecular Weight Average |
| Gel Permeation / Size Exclusion Chromatography | GPC / SEC | Hydrodynamic Volume | Mₙ, Mₒ, PDI[20][22] |
| Viscometry | - | Solution Viscosity | Viscosity-Average (Mᵥ)[22][23][24] |
| Membrane Osmometry | - | Osmotic Pressure | Mₙ[20][22] |
| Light Scattering | - | Intensity of Scattered Light | Mₒ[22] |
| End-Group Analysis | - | Concentration of End-Groups | Mₙ[24] |
3.2. Detailed Protocol: Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is one of the most widely used techniques for determining the molecular weight distribution of a polymer. The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[20]
Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI) of a poly(this compound) sample.
Materials and Equipment:
-
GPC system equipped with a pump, injector, column set, and a refractive index (RI) detector.
-
GPC columns suitable for the expected molecular weight range and solvent.
-
Poly(this compound) sample.
-
High-purity, stabilized Tetrahydrofuran (THF) as the mobile phase.
-
Narrow-polydispersity polystyrene standards for calibration.
-
Analytical balance, volumetric flasks, and syringes with filters.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by filtering and degassing HPLC-grade THF.
-
Calibration Standard Preparation:
-
Accurately weigh and dissolve a series of narrow-polydispersity polystyrene standards in THF to create solutions of known concentration (e.g., 1 mg/mL).
-
Each standard should have a different, known molecular weight.
-
-
Sample Preparation:
-
Accurately weigh the poly(this compound) sample and dissolve it in THF to a known concentration (typically 1-2 mg/mL).
-
Ensure the polymer is fully dissolved, which may require gentle agitation.
-
Filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
-
GPC System Setup and Equilibration:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Allow the system, including the columns and detector, to equilibrate until a stable baseline is achieved.
-
-
Calibration Curve Generation:
-
Inject the prepared polystyrene standard solutions one by one, from highest to lowest molecular weight.
-
Record the retention time for the peak maximum of each standard.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
-
-
Sample Analysis:
-
Inject the filtered poly(this compound) sample solution into the GPC system.
-
Record the resulting chromatogram.
-
-
Data Analysis:
-
Using the GPC software and the generated calibration curve, determine the Mₙ, Mₒ, and PDI of the poly(this compound) sample. The software calculates these values by integrating the area under the sample's chromatogram and relating the retention time at each point to a molecular weight via the calibration curve.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining polymer molecular weight using Gel Permeation Chromatography.
Caption: Workflow for Polymer Molecular Weight Determination by GPC.
References
- 1. This compound | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound (IBOMA) CAS 7534-94-3 – High-Purity Industrial Monomer | WaycooChem [waycoochem.com]
- 5. This compound (IBOMA) | CAS 7534-94-3 | Monomer for Coatings & Adhesives - Nexal Inc [nexalinc.com]
- 6. CAS 7534-94-3: this compound | CymitQuimica [cymitquimica.com]
- 7. byjus.com [byjus.com]
- 8. Atomic/Molar mass [westfield.ma.edu]
- 9. youtube.com [youtube.com]
- 10. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. quora.com [quora.com]
- 13. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 14. Hydrogen - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 22. researchgate.net [researchgate.net]
- 23. geniusjournals.org [geniusjournals.org]
- 24. Molecular weight determination (Chapter 3) - The Science of Polymer Molecules [resolve.cambridge.org]
Solubility Profile of Isobornyl Methacrylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isobornyl methacrylate (IBOMA) in various organic solvents. Due to its increasing use in the formulation of polymers for biomedical applications, understanding its solubility is critical for process development, formulation design, and material characterization. This document compiles available data on the solubility of IBOMA, outlines experimental protocols for its determination, and illustrates key concepts related to its solubility behavior.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of this compound (IBOMA)
| Solvent | Formula | Solubility Description | Temperature (°C) | Source(s) |
| Water | H₂O | 5.44 mg/L | 20 | |
| Water | H₂O | Negligible/Insoluble | Ambient | [1][2][3] |
| Ethanol | C₂H₅OH | Soluble | Ambient | [3] |
| Acetone | C₃H₆O | Soluble | Ambient | [4] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Ambient | [3] |
| General Organic Solvents | - | Miscible | Ambient |
Table 2: Solvent Affinity for Poly(this compound) (PIBOMA)
| Solvent Class | Specific Solvents | Affinity | Source(s) |
| Acetates | Methyl acetate, Ethyl acetate | Good Solvents | [5] |
| Ketones | Acetone, Ethyl methyl ketone | Good Solvents | [5] |
| Ethers | Tetrahydrofuran (THF) | Good Solvent | [5][6] |
| Alkanes | n-Octane, n-Nonane, n-Decane | Non-solvents | [5] |
| Aromatics | Benzene, o-Xylene | Non-solvents | [5] |
| Alcohols | Methanol | Non-solvent | [5] |
| Chlorinated Solvents | Chloroform | Soluble | [6] |
| Aromatic Hydrocarbons | Toluene | Soluble | [6] |
| Dioxane | Dioxane | Soluble | [6] |
Factors Influencing Solubility
The solubility of this compound is governed by several physicochemical factors, primarily the principle of "like dissolves like." The molecular structure of IBOMA, possessing both a bulky, nonpolar isobornyl group and a polar methacrylate ester group, results in a nuanced solubility profile.
Figure 1: Key factors influencing the solubility of this compound in organic solvents.
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a generalized gravimetric method can be employed. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with airtight caps
-
Micropipettes
-
Centrifuge
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the undissolved solute to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed for a specified time (e.g., 15-20 minutes).
-
-
Sample Collection:
-
Carefully extract a precise volume or weight of the clear supernatant (the saturated solution) using a micropipette. Avoid disturbing the undissolved solute at the bottom of the vial.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under controlled conditions. A vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended to avoid degradation of the this compound.
-
-
Quantification:
-
Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.
-
-
Calculation of Solubility:
-
Express the solubility in the desired units, such as grams of IBOMA per 100 mL of solvent ( g/100 mL) or weight percent (wt%).
-
Figure 2: Generalized experimental workflow for determining the solubility of this compound.
Conclusion
This compound exhibits good solubility in a range of common organic solvents, a characteristic attributed to its molecular structure. While precise quantitative solubility data remains sparse in readily available literature, the qualitative information and the solvent affinities of its polymer provide a strong foundation for solvent selection in various applications. For applications requiring precise solubility values, the experimental protocol outlined in this guide can be employed to generate reliable data. Further research to quantify the solubility of this compound in a broader spectrum of organic solvents at various temperatures would be a valuable contribution to the scientific and industrial communities.
References
Isobornyl Methacrylate: A Comprehensive Technical Guide to a Bio-Based Monomer Derived from Camphor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobornyl methacrylate (IBOMA) is a versatile, bio-based monomer gaining significant attention across various high-performance applications, including coatings, adhesives, and increasingly, in the biomedical field. Derived from camphor, a renewable resource, IBOMA offers a unique combination of properties such as high glass transition temperature (Tg), excellent hydrophobicity, and low polymerization shrinkage. This technical guide provides an in-depth overview of this compound, covering its synthesis from camphor, key physicochemical properties, detailed experimental protocols for its polymerization, and its emerging applications in drug delivery systems.
Introduction
The growing demand for sustainable and high-performance materials has propelled the investigation of bio-based monomers. This compound (IBOMA), a bicyclic methacrylate monomer, stands out due to its rigid, cage-like structure derived from the camphene skeleton, which can be sourced from camphor.[1] This unique molecular architecture imparts exceptional properties to polymers, including high hardness, scratch resistance, and enhanced durability.[1][2] Its hydrophobic nature makes it resistant to water and humidity, a critical factor for the longevity of advanced materials.[1] This guide serves as a technical resource for professionals exploring the potential of IBOMA in their research and development endeavors, with a particular focus on its synthesis from a natural precursor and its application in the pharmaceutical sciences.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of IBOMA is essential for its effective application. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 222 g/mol | [3] |
| Appearance | Colorless transparent liquid | [2][4] |
| Density | 0.983 g/mL at 25 °C | [2][4] |
| Boiling Point | 127-129 °C at 15 mm Hg | [2][4] |
| Melting Point | -60 °C | [4] |
| Refractive Index (n20/D) | 1.477 | [2][4] |
| Viscosity | 2-10 cps at 25 °C | [3] |
| Vapor Pressure | 7.5 Pa at 20 °C | [4] |
| Glass Transition Temperature (Tg) | 110 °C | [3] |
| Water Solubility | Negligible | [4] |
Synthesis of this compound from Camphor
The synthesis of this compound from camphor is a multi-step process that leverages the natural chirality and structure of this bio-based precursor. The overall pathway involves the reduction of camphor to isoborneol, followed by the esterification of isoborneol with methacrylic acid or its derivatives.
Synthesis Pathway
The synthesis of IBOMA from camphor typically follows a two-step process:
-
Reduction of Camphor to Isoborneol: Camphor is reduced to a mixture of isoborneol and borneol, with isoborneol being the desired isomer.[5][6]
-
Esterification of Isoborneol: The resulting isoborneol is then esterified with methacrylic acid or methacrylic anhydride to yield this compound.[1][7]
References
Free radical polymerization mechanism of isobornyl methacrylate
An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Isobornyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free radical polymerization of this compound (IBOMA), a monomer of significant interest due to the unique properties of its corresponding polymer, poly(this compound) (PIBOMA). The bulky, hydrophobic isobornyl group imparts high glass transition temperature (Tg), excellent thermal stability, and low water absorption to the polymer, making it a valuable material in various fields, including specialty plastics, coatings, and notably, in drug delivery systems.[1][2] This guide will delve into the core mechanism of polymerization, present key kinetic data, detail experimental protocols, and explore the applications of PIBOMA in drug development.
Free Radical Polymerization Mechanism
The free radical polymerization of this compound, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination. The overall process is facilitated by the methacrylate functionality, which readily undergoes polymerization.[1]
Initiation
The initiation stage involves the generation of free radicals from an initiator molecule, which then react with an IBOMA monomer to start the polymer chain.
-
Initiator Decomposition: Common initiators for the free radical polymerization of IBOMA include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN).[3][4][5][6] These initiators decompose upon heating to produce primary free radicals. For instance, BPO undergoes homolytic cleavage of the weak oxygen-oxygen bond.
-
Chain Initiation: The primary radical (R•) then adds to the double bond of an IBOMA monomer, forming an initiated monomer radical.
The bulky isobornyl group can sterically hinder the approach of the initiator radical, which may influence the initiation efficiency.
Propagation
During propagation, the initiated monomer radical rapidly adds to successive IBOMA monomers, leading to the growth of the polymer chain. This step is highly exothermic.
The propagation rate is influenced by factors such as monomer concentration, temperature, and the viscosity of the reaction medium. The bulky isobornyl group can affect the tacticity of the resulting polymer chain.
Termination
The growth of the polymer chain is terminated when two growing radical chains react with each other. For methacrylates, termination can occur through two primary mechanisms:
-
Combination (Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.
-
Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end group and the other with an unsaturated end group.
While combination is a significant termination pathway for many vinyl polymers, disproportionation is also a notable mechanism for methacrylates.[7][8] The bulky isobornyl groups may favor disproportionation due to steric hindrance that impedes the coupling of two large polymer radicals.
Kinetics of this compound Polymerization
The kinetics of IBOMA polymerization have been investigated to understand the influence of various parameters on the reaction rate. A notable characteristic is the "gel effect" or autoacceleration, where the polymerization rate increases significantly at higher conversions.[4] This is attributed to a decrease in the termination rate constant as the viscosity of the medium increases, hindering the diffusion of large polymer radicals.[4][6][9]
| Parameter | Value | Conditions | Reference |
| Polymerization Temperature | 60 - 80 °C | Bulk polymerization with AIBN or BPO initiator | [2][3][5][6] |
| Initiator Concentration | 2 wt % (with respect to monomer) | BPO initiator, polymerization at 80 °C | [4] |
| Reactivity Ratios (r) | r1(IBOMA) = 1.63 ± 0.14, r2(AN) = 0.61 ± 0.06 | Copolymerization with Acrylonitrile (AN) | [10] |
| Molecular Weight (Mn) | 12 - 15.4 kg/mol | Nitroxide-mediated polymerization | [10] |
| Polydispersity Index (Đ) | < 1.5 | Nitroxide-mediated polymerization | [10] |
Experimental Protocols
Bulk Free Radical Polymerization of IBOMA
This protocol describes a typical bulk polymerization of IBOMA using a thermal initiator.
Materials:
-
This compound (IBOMA), inhibitor removed
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Nitrogen gas
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Oil bath or heating mantle with temperature control
Procedure:
-
Inhibitor Removal: The inhibitor (e.g., MEHQ) is removed from IBOMA by passing it through a column of activated basic alumina.
-
Reaction Setup: The reaction vessel is charged with the purified IBOMA monomer and the desired amount of initiator (e.g., 0.1-1 mol%).
-
Inert Atmosphere: The reaction mixture is purged with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction vessel is immersed in a preheated oil bath at the desired temperature (e.g., 80 °C for BPO). The mixture is stirred continuously.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as differential scanning calorimetry (DSC) to measure the heat of polymerization, which is proportional to the conversion.[3][4][5][6]
-
Termination and Purification: After the desired time or conversion is reached, the reaction is stopped by rapid cooling. The resulting polymer (PIBOMA) is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitated in a non-solvent (e.g., methanol).
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.
Characterization of Poly(this compound)
The properties of the synthesized PIBOMA are crucial for its applications and are determined using various analytical techniques.
| Property | Analytical Technique | Information Obtained |
| Molecular Weight and Polydispersity | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) |
| Chemical Structure and Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | Confirmation of the polymer structure, determination of copolymer composition |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Glass transition temperature (Tg), thermal stability, and decomposition temperature |
| Polymerization Kinetics | Differential Scanning Calorimetry (DSC) | Isothermal kinetic data, polymerization rate |
Applications in Drug Development
The unique properties of PIBOMA, such as its hydrophobicity, biocompatibility, and high Tg, make it an attractive polymer for various applications in drug delivery.
-
Controlled Release Formulations: The hydrophobic nature of PIBOMA can be utilized to encapsulate and control the release of hydrophobic drugs. Its low water absorption contributes to the stability of the formulation.
-
Nanoparticles for Drug Delivery: PIBOMA can be formulated into nanoparticles for targeted drug delivery. Methacrylate-based copolymers are used as stabilizers for nanoparticles, and their pH-responsive nature can be exploited for drug release in specific environments.[11]
-
Medical Devices and Implants: The rigidity and biocompatibility of PIBOMA make it suitable for use in medical devices and as a component of implantable drug delivery systems.
-
Hydrogels: While PIBOMA itself is hydrophobic, IBOMA can be copolymerized with hydrophilic monomers to form hydrogels for localized drug delivery. These hydrogels can offer sustained and controlled release of therapeutic agents.[12]
The versatility of IBOMA allows for its incorporation into various polymer architectures, including statistical copolymers and block copolymers, through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with tailored properties for specific drug delivery applications.[1][2]
References
- 1. This compound (IBOMA) [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. Termination Mechanism of the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of the Free-Radical Polymerization of this compound in the Presence of Polyisobutylenes of Different Molar Masses | alphaXiv [alphaxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Polymerization of Isobornyl Methacrylate with Cu(I)Br/PMDETA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous polymerization of isobornyl methacrylate (IBMA) when mediated by the copper(I) bromide (Cu(I)Br) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalytic system. This process, which can occur without a conventional initiator, presents unique opportunities for polymer synthesis. This document outlines the key quantitative data, detailed experimental protocols, and a proposed mechanistic pathway.
Quantitative Data Summary
The spontaneous polymerization of IBMA with the Cu(I)Br/PMDETA system has been observed to proceed rapidly, particularly in a heterogeneous aqueous medium at ambient temperature. The resulting poly(this compound) (PIBMA) exhibits characteristics of a controlled polymerization, such as low molecular weight distributions.
A key study demonstrated that IBMA undergoes a fast, initiator-free polymerization at ambient temperature using the Cu(I)Br/PMDETA catalytic system in dimethyl sulfoxide (DMSO)–water mixtures[1]. The rate of this polymerization was found to be dependent on the water content in the solvent mixture, increasing as the mole percentage of water reached up to 80%[1]. The resulting polymers displayed low molecular weight distributions, typically in the range of 1.1 to 1.3[1].
It is noteworthy that this spontaneous polymerization behavior was not observed with other common methacrylates like methyl methacrylate (MMA), t-butyl methacrylate, cyclohexyl methacrylate, and benzyl methacrylate under similar conditions[1].
Table 1: Summary of Polymerization Results
| Monomer | Catalyst System | Initiator | Solvent | Temperature | Polydispersity Index (PDI) | Observations |
| This compound (IBMA) | Cu(I)Br/PMDETA | None (Spontaneous) | DMSO/Water Mixtures | Ambient | 1.1–1.3 | Polymerization rate increases with water content up to 80 mol %[1]. |
Proposed Mechanism: Single Electron Transfer-Living Radical Polymerization (SET-LRP)
The spontaneous initiation of IBMA polymerization in the presence of Cu(I)Br/PMDETA in aqueous media is thought to be initiated by the intervention of air[1]. The proposed mechanism involves the disproportionation of Cu(I) species in the aqueous medium to form active Cu(0). This Cu(0) then likely plays a crucial role in a possible air-initiation of the polymerization via a Single Electron Transfer-Living Radical Polymerization (SET-LRP) mechanism[1].
Below is a diagram illustrating the proposed logical relationship in the SET-LRP initiation pathway.
Caption: Proposed initiation pathway for spontaneous polymerization.
Experimental Protocols
While the primary source on the spontaneous polymerization of IBMA provides the conceptual framework, detailed, step-by-step protocols for Atom Transfer Radical Polymerization (ATRP) of methacrylates using the Cu(I)Br/PMDETA system can be adapted from established literature. The following is a general procedure that can be modified for the specific case of spontaneous IBMA polymerization.
Materials:
-
This compound (IBMA), inhibitor removed (e.g., by passing through a column of basic alumina)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), distilled
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Solvents for purification (e.g., tetrahydrofuran (THF), methanol)
-
Nitrogen or Argon gas, high purity
General Polymerization Procedure:
The following workflow outlines a typical setup for a controlled radical polymerization. For spontaneous polymerization, the initiator would be omitted.
Caption: A typical workflow for controlled radical polymerization.
Detailed Steps:
-
Reagent Purification:
-
IBMA should be passed through a column of basic alumina to remove the inhibitor.
-
Cu(I)Br can be purified by stirring in glacial acetic acid, followed by washing with ethanol and drying under vacuum[2].
-
PMDETA should be distilled under reduced pressure before use.
-
Solvents should be of high purity and deoxygenated prior to use.
-
-
Reaction Setup (in a Schlenk flask under inert atmosphere):
-
Add the desired amount of Cu(I)Br to the Schlenk flask.
-
Seal the flask and perform several freeze-pump-thaw cycles to remove oxygen.
-
In a separate flask, prepare the desired mixture of DMSO and water and deoxygenate by bubbling with nitrogen or argon for at least 30 minutes.
-
Using a deoxygenated syringe, add the deoxygenated solvent mixture to the Schlenk flask containing Cu(I)Br.
-
Add the deoxygenated PMDETA via syringe. The molar ratio of Cu(I)Br to PMDETA is typically around 1:1 for efficient catalysis[3][4].
-
Finally, add the deoxygenated IBMA monomer to the reaction flask.
-
-
Polymerization:
-
Stir the reaction mixture at ambient temperature.
-
The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography (GC).
-
-
Termination and Polymer Isolation:
-
Once the desired conversion is reached, or after a predetermined time, terminate the polymerization by opening the flask to air. This will oxidize the copper catalyst and stop the reaction.
-
Dilute the reaction mixture with a suitable solvent like THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
The number-average molecular weight (Mn) and polydispersity index (PDI or Đ) of the resulting PIBMA can be determined by gel permeation chromatography (GPC).
-
The chemical structure of the polymer can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
This guide provides a foundational understanding of the spontaneous polymerization of this compound with the Cu(I)Br/PMDETA system. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific experimental conditions and research goals.
References
An In-depth Technical Guide to the Shelf Life and Storage of Isobornyl Methacrylate (IBOMA) Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the factors influencing the stability, shelf life, and proper storage of isobornyl methacrylate (IBOMA) monomer. Adherence to these guidelines is critical to ensure monomer purity, prevent premature polymerization, and maintain experimental reproducibility.
Introduction to this compound (IBOMA)
This compound is a monofunctional methacrylate monomer prized for its unique properties, including the high hardness, thermal stability, and chemical resistance it imparts to polymers.[1] Its bulky bicyclic structure contributes to low polymerization shrinkage and excellent weatherability, making it a valuable component in UV-curable coatings, adhesives, inks, and specialty resins.[1][2] However, as a reactive monomer, IBOMA is susceptible to spontaneous polymerization if not stored and handled correctly. Understanding its stability is paramount for its effective use in research and development.
Shelf Life
Under ideal storage conditions, this compound typically has a shelf life of up to 12 months (or 360 days).[2][3][4][5] However, the effective shelf life is highly dependent on storage temperature and the presence of inhibitors. Storage at elevated temperatures (>30°C or >85°F) will significantly reduce the shelf life.[3][4][6] For bulk containers, periodic stability checks, for example every 90 days, are recommended.[6][7]
Recommended Storage and Handling Conditions
Proper storage is the most critical factor in maximizing the shelf life of IBOMA. The following sections detail the necessary conditions.
Quantitative Storage Parameters
The key quantitative parameters for the storage of IBOMA are summarized in the table below.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | < 30°C (85°F) | Elevated temperatures drastically reduce shelf life.[3][4] |
| Inhibitor Concentration | 100-180 ppm MEHQ (Monomethyl Ether of Hydroquinone) | This is a typical concentration for stabilization.[3] |
| Oxygen Concentration | 5-21% (Headspace Air) | Oxygen is required for the MEHQ inhibitor to function effectively.[8] |
Qualitative Storage and Handling Guidelines
-
Location : Store in a cool, dry, and well-ventilated area.[2][8][9]
-
Light Exposure : Keep away from direct sunlight and other UV light sources as light can initiate polymerization.
-
Atmosphere : An air space is mandatory above the liquid in all containers. Avoid storing under an oxygen-free or inert atmosphere (e.g., nitrogen blanket) as this will render the inhibitor ineffective.[6][7][8]
-
Container Integrity : Keep containers tightly closed to prevent contamination and evaporation of the monomer.[9] Opened containers must be carefully resealed.[9]
-
Material Compatibility : Recommended packaging and storage materials include stainless steel, mild steel, aluminum, glass, high-density polyethylene (HDPE), polypropylene (PP), or polytetrafluoroethylene (PTFE).[6][7]
Factors Affecting Monomer Stability
The stability of IBOMA is a balance between the action of inhibitors and the presence of polymerization initiators.
Inhibition Mechanism
IBOMA is typically stabilized with Monomethyl Ether of Hydroquinone (MEHQ). This inhibitor functions by reacting with and neutralizing free radicals that would otherwise initiate the polymerization chain reaction. Crucially, this process requires the presence of dissolved oxygen.
Polymerization Triggers
Spontaneous or premature polymerization can be initiated by several factors:
-
Heat : Elevated temperatures increase the rate of free radical formation.
-
Light : UV light provides the energy to initiate polymerization.
-
Contamination : Contact with incompatible materials can trigger polymerization. These include:
-
Peroxides
-
Azo compounds
-
Heavy metal ions
-
Tertiary amines
-
Sulfur compounds
-
Strong oxidizing and reducing agents[9]
-
Experimental Protocols for Stability and Shelf-Life Assessment
While specific, standardized shelf-life testing protocols for IBOMA are not widely published, its stability can be assessed using established methods for monitoring monomer purity and polymerization kinetics. These protocols are designed to detect the degradation of the monomer or the onset of polymerization under various conditions.
Accelerated Aging Study Protocol (ASTM F1980 Principles)
This protocol uses elevated temperatures to accelerate the aging process, allowing for an estimation of real-time shelf life. The Arrhenius equation, which states that a 10°C temperature increase roughly doubles the rate of chemical reactions, is the guiding principle.[10]
Objective: To estimate the long-term stability of IBOMA at ambient temperature by accelerating its aging at elevated temperatures.
Methodology:
-
Sample Preparation: Dispense aliquots of IBOMA monomer into multiple sealed vials made of a recommended material (e.g., glass), ensuring a headspace of at least 5% of the total volume.
-
Chamber Setup: Place the vials in temperature-controlled convection ovens set to at least two different elevated temperatures (e.g., 40°C, 50°C, and 60°C). A control set of vials is stored at the recommended ambient temperature (e.g., 20-25°C).[10]
-
Time Points: Designate several time points for sample analysis. For a 1-year equivalent shelf life at 50°C (assuming an ambient of 25°C), the study would run for approximately 13 weeks. Samples would be pulled at intervals (e.g., 2, 4, 8, 13 weeks).
-
Analysis: At each time point, remove a set of vials from each oven and the control group. Allow them to cool to room temperature. Analyze the monomer for purity and the presence of polymer using the analytical methods described in Section 5.3.
-
Data Interpretation: Plot the change in monomer purity or polymer content over time for each temperature. The data can be used to model the degradation kinetics and extrapolate the expected shelf life at normal storage temperatures.
Isothermal Polymerization Monitoring via Differential Scanning Calorimetry (DSC)
DSC can be used to detect the heat released during exothermic polymerization, providing a sensitive measure of the monomer's thermal stability.
Objective: To determine the induction period before the onset of polymerization at a given temperature.
Methodology:
-
Sample Preparation: A small, precise amount of IBOMA (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.
-
Thermal Program: Rapidly heat the sample to a specific isothermal temperature (e.g., 80°C) and hold it at that temperature.[3][8]
-
Data Acquisition: Monitor the heat flow to the sample over time. The onset of polymerization will be marked by a significant exothermic peak. The time from reaching the isothermal temperature to the beginning of this peak is the induction time.
-
Analysis: Comparing the induction times at different temperatures provides a quantitative measure of thermal stability. A longer induction time indicates greater stability.
Analytical Methods for Monitoring Stability
Several analytical techniques can be employed to assess the state of the IBOMA monomer during stability studies.
| Method | Parameter Measured | Indication of Instability |
| Gas Chromatography (GC) | Monomer Purity / Residual Monomer | A decrease in the main IBOMA peak area and the appearance of new peaks. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Chemical Bonds | A decrease in the intensity of the C=C double bond peak (typically around 1635 cm⁻¹) indicates polymerization. |
| Viscometry | Viscosity | A significant increase in viscosity is a direct result of polymer formation within the monomer. |
| Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Molecular Weight Distribution | The appearance of a high molecular weight polymer peak where none existed before.[11] |
Conclusion
The stability and shelf life of this compound monomer are well-defined when proper storage and handling protocols are observed. The key to preserving monomer integrity is strict temperature control, maintenance of an oxygen-containing headspace, and prevention of contamination and light exposure. For applications requiring stringent quality control, implementing a stability testing program based on the principles of accelerated aging and analytical monitoring is highly recommended to validate the monomer's performance throughout its intended shelf life.
References
- 1. mddionline.com [mddionline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 8. arxiv.org [arxiv.org]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. steris-ast.com [steris-ast.com]
- 11. chemrxiv.org [chemrxiv.org]
Isobornyl methacrylate CAS number and chemical identifiers
An In-depth Technical Guide to Isobornyl Methacrylate
Introduction
This compound (IBOMA) is a monofunctional methacrylate monomer recognized for its unique bicyclic structure, which imparts valuable properties to the polymers it forms.[1] The bulky isobornyl group provides steric hindrance, resulting in polymers with high glass transition temperatures (Tg), enhanced thermal stability, and excellent weather resistance.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, synthesis protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Identifiers
A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for this compound.
| Identifier Type | Value |
| CAS Number | 7534-94-3[1][4][5][6][7] |
| EC Number | 231-403-1[5][6] |
| IUPAC Name | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate[5] |
| Molecular Formula | C₁₄H₂₂O₂[5][6] |
| Molecular Weight | 222.32 g/mol [5][6] |
| InChI | InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3/t10-,11-,14+/m1/s1[5] |
| InChIKey | IAXXETNIOYFMLW-GYSYKLTISA-N[5] |
| SMILES | CC(=C)C(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C[5] |
| Synonyms | IBOMA, Methacrylic acid isobornyl ester[6][8] |
Physicochemical Properties
The distinct properties of IBOMA make it a versatile monomer in various applications. Its hydrophobic nature and bulky structure contribute to the durability and performance of the resulting polymers.[1]
| Property | Value |
| Appearance | Colorless transparent liquid[4] |
| Density | 0.983 g/mL at 25 °C[4][6][7] |
| Boiling Point | 127-129 °C at 15 mm Hg[4][7][9] |
| Melting Point | -60 °C[9] |
| Refractive Index (n20/D) | 1.477[4][7][9] |
| Viscosity | 2-10 cps at 25 °C[10] |
| Vapor Pressure | 7.5 Pa at 20 °C[4][9] |
| Water Solubility | Negligible[9] |
| Glass Transition Temperature (Tg) | 110 °C[10] |
Experimental Protocols
Synthesis of this compound
Several methods are employed for the synthesis of this compound. A common approach is the esterification of isoborneol with methacrylic acid or its derivatives.[1]
Method 1: Esterification of Isoborneol with Methacryloyl Chloride [11]
-
Dissolve 1.5 g of isoborneol/borneol mixture and 0.7 mL of triethylamine in 25 mL of dichloromethane in a 50 mL flask.
-
Cool the mixture in an ice bath.
-
Add 0.9 mL of methacryloyl chloride dropwise to the stirred mixture.
-
After the addition is complete, bring the mixture to room temperature and continue stirring for 24 hours.
-
Wash the product with water (3 x 70 mL) and dry it over anhydrous MgSO₄.
-
Purify the final product using silica gel column chromatography with a heptane/ether (90/10) mixture as the eluent.
Method 2: Transesterification of Isobornyl Acetate [7]
-
Charge a 3-L, 4-necked round-bottomed flask with 588 g (3 moles) of isobornyl acetate, 300 g of cyclohexane, and 450 g (4.5 moles) of methyl methacrylate.
-
Equip the flask with a mechanical stirrer, air sparge (10-15 mL/min), thermocouple, a 12-inch packed column, and a variable reflux head.
-
Heat the mixture to reflux and distill off approximately 10 mL of a cyclohexane/water azeotrope over 15 minutes.
-
Add a solution of 10% lithium t-butoxide in cyclohexane (40 g, 0.05 moles).
-
Maintain the reaction under total reflux until the head temperature drops to 57 °C.
-
Remove the cyclohexane/methyl acetate azeotrope at a 9:1 reflux ratio.
-
Continue the reaction until the ratio of this compound to isobornyl acetate is greater than 100.
References
- 1. This compound (IBOMA) [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 7534-94-3 [chemicalbook.com]
- 5. This compound | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound technical grade 7534-94-3 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | 7534-94-3 | TCI AMERICA [tcichemicals.com]
- 9. sfdchem.com [sfdchem.com]
- 10. en.xinsuvn.com [en.xinsuvn.com]
- 11. Synthesis of a Bio-Based Methacrylic Polymer Using Camphor Terpene as a Renewable Resource [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Purity Analysis of Technical Grade Isobornyl Methacrylate
Introduction
This compound (IBMA) is a monofunctional monomer utilized in the synthesis of polymers for a variety of applications, including coatings, adhesives, and dental materials.[1] Its bulky bicyclic structure imparts desirable properties such as high glass transition temperature (Tg), rigidity, and low polymerization shrinkage to the resulting polymers.[2] The purity of technical grade IBMA is a critical parameter that can significantly influence the polymerization kinetics and the final properties of the polymer. This guide provides a comprehensive overview of the analytical methods used to assess the purity of technical grade IBMA, including the identification and quantification of common impurities.
Data Presentation
The purity and impurity profile of technical grade this compound can vary depending on the manufacturing process. The following table summarizes typical specifications and potential impurities.
| Parameter | Analytical Method | Typical Specification/Concentration Range |
| Purity (this compound) | Gas Chromatography (GC) | >85% - 95%[1][3] |
| Inhibitor (MEHQ) | High-Performance Liquid Chromatography (HPLC) | 100 - 180 ppm[4] |
| Methacrylic Acid | Titration / HPLC | < 0.5% |
| Water Content | Karl Fischer Titration | < 0.2% |
| Isoborneol | Gas Chromatography (GC) | < 1.0% |
| Camphene | Gas Chromatography (GC) | < 1.0% |
| Oligomers/Other Related Substances | HPLC / GC | To be determined |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity analysis of technical grade IBMA are provided below.
Purity Determination by Gas Chromatography (GC)
This method is used to determine the percentage purity of this compound and to quantify volatile impurities such as residual starting materials (isoborneol, camphene) and other related substances.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1% (w/v) solution of technical grade this compound in a suitable solvent such as acetone or dichloromethane.
-
Quantification: The percentage purity is calculated by the area normalization method, assuming all components have a similar response factor. For higher accuracy, a reference standard of this compound should be used to calculate the exact purity.
Determination of MEHQ Inhibitor by High-Performance Liquid Chromatography (HPLC)
This method is used for the quantification of the monomethyl ether hydroquinone (MEHQ) inhibitor.
-
Instrumentation: High-performance liquid chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[5] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of technical grade this compound in the mobile phase to achieve a concentration within the calibration range.
-
Quantification: Prepare a series of MEHQ standards of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of MEHQ in the sample from the calibration curve.
Determination of Acid Value
The acid value is a measure of the amount of acidic substances, primarily residual methacrylic acid, in the sample.
-
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide.
-
Reagents:
-
Toluene or a mixture of toluene and ethanol (1:1).
-
Standardized 0.1 M potassium hydroxide (KOH) in ethanol.
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a conical flask.
-
Add 50 mL of the neutralized solvent mixture and a few drops of phenolphthalein indicator.
-
Titrate with 0.1 M ethanolic KOH solution until a permanent pink color is observed.
-
Perform a blank titration with the solvent mixture alone.
-
-
Calculation:
-
Acid Value (mg KOH/g) = (V_sample - V_blank) * M_KOH * 56.1 / W_sample
-
Where:
-
V_sample = volume of KOH solution used for the sample (mL).
-
V_blank = volume of KOH solution used for the blank (mL).
-
M_KOH = Molarity of the KOH solution.
-
56.1 = Molar mass of KOH ( g/mol ).
-
W_sample = Weight of the sample (g).
-
-
Determination of Water Content by Karl Fischer Titration
This method is used for the specific determination of water content in the sample.
-
Instrumentation: Karl Fischer titrator (volumetric or coulometric). The volumetric method is suitable for water content above 0.1%, while the coulometric method is preferred for lower concentrations.[7]
-
Reagents: Karl Fischer reagent (e.g., one-component or two-component systems), and a suitable solvent like methanol.
-
Procedure (Volumetric):
-
Add a suitable volume of methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
-
Calculation: The water content is calculated automatically by the instrument based on the volume of titrant consumed and the titer of the reagent.
Mandatory Visualization
The following diagrams illustrate the synthesis of this compound and a typical analytical workflow for its purity assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (IBOMA) [benchchem.com]
- 3. 7534-94-3 this compound, stabilized with 100ppm MEHQ AKSci O797 [aksci.com]
- 4. This compound technical grade 7534-94-3 [sigmaaldrich.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
Monomethyl Ether of Hydroquinone (MEHQ) as a Polymerization Inhibitor in Isobornyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl methacrylate (IBOMA) is a monofunctional methacrylate monomer prized for its unique combination of properties, including high glass transition temperature (Tg), excellent thermal stability, and hydrophobicity.[1] These characteristics make it a valuable component in the formulation of high-performance polymers for applications ranging from coatings and adhesives to dental and medical devices.[1][2] However, the inherent reactivity of the methacrylate group makes IBOMA susceptible to spontaneous polymerization, a process that can be initiated by heat, light, or the presence of contaminants. Uncontrolled polymerization can lead to increased viscosity, gel formation, and potentially dangerous exothermic reactions, compromising the monomer's usability and posing safety risks.[3]
To ensure the stability of IBOMA during storage and transport, polymerization inhibitors are essential. Monomethyl ether of hydroquinone (MEHQ), also known as 4-methoxyphenol, is a widely used and effective inhibitor for acrylic and methacrylic monomers.[4][5] This technical guide provides an in-depth overview of the role of MEHQ as an inhibitor in this compound, covering its mechanism of action, factors influencing its effectiveness, and experimental protocols for its evaluation.
Physicochemical Properties of this compound and MEHQ
A thorough understanding of the physical and chemical properties of both the monomer and the inhibitor is crucial for their effective use.
This compound (IBOMA)
IBOMA is a colorless, transparent liquid with a characteristically bulky bicyclic structure that imparts rigidity and hydrophobicity to its polymers.[2]
| Property | Value | References |
| Chemical Name | exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate | |
| CAS Number | 7534-94-3 | [2] |
| Molecular Formula | C₁₄H₂₂O₂ | [2] |
| Molecular Weight | 222.32 g/mol | |
| Appearance | Colorless transparent liquid | [2] |
| Boiling Point | 127-129 °C @ 15 mmHg | [2] |
| Density | 0.983 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.477 | [6] |
| Glass Transition Temp. (Tg) of Polymer | 110-200 °C | [6] |
Monomethyl Ether of Hydroquinone (MEHQ)
MEHQ is a white to off-white crystalline solid that functions as a highly effective polymerization inhibitor, particularly in the presence of oxygen.[4][7]
| Property | Value | References |
| Chemical Name | 4-Methoxyphenol | [4] |
| CAS Number | 150-76-5 | [5] |
| Molecular Formula | C₇H₈O₂ | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4] |
| Boiling Point | 243 °C | [5] |
| Melting Point | 53-55 °C | [5] |
| Solubility | Soluble in most organic solvents, including IBOMA. Slightly soluble in water. | [5] |
Mechanism of Inhibition
The inhibitory action of MEHQ in methacrylate polymerization is a well-established process that relies on a synergistic relationship with molecular oxygen. MEHQ functions as a radical scavenger, effectively terminating the free-radical chain reactions that lead to polymerization.
The Role of Oxygen
In the presence of oxygen, a monomer radical (M•), which may be formed by thermal or light induction, rapidly reacts with oxygen to form a peroxy radical (MOO•).[7] This reaction is significantly faster than the propagation reaction where the monomer radical would add to another monomer unit.
MEHQ as a Radical Scavenger
MEHQ does not directly react with the initial monomer radicals (M•). Instead, it efficiently donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical (MOO•). This reaction neutralizes the highly reactive peroxy radical and generates a resonance-stabilized phenoxy radical from the MEHQ molecule. This phenoxy radical is significantly less reactive and does not readily initiate the polymerization of methacrylate monomers.[7]
The stabilized phenoxy radical can then participate in termination reactions with other radicals in the system, further preventing the propagation of polymerization chains.
Caption: Inhibition mechanism of MEHQ in the presence of oxygen.
Factors Influencing Inhibitor Effectiveness
The performance of MEHQ as a polymerization inhibitor in this compound is influenced by several key factors.
MEHQ Concentration
The concentration of MEHQ is a critical parameter. A sufficient concentration is required to effectively scavenge the initiating radicals and provide an adequate induction period, which is the time before polymerization begins. Typical concentrations of MEHQ in commercial methacrylate monomers range from 50 to 200 ppm.[4] Increasing the inhibitor concentration generally leads to a longer induction period.[8] However, excessively high concentrations can make the monomer difficult to polymerize when intended and may affect the properties of the final polymer.[4]
| MEHQ Concentration (ppm) | Effect on Induction Period | Effect on Polymerization Rate |
| Low (<50 ppm) | Short induction period, higher risk of premature polymerization. | Faster polymerization rate after induction. |
| Typical (50-200 ppm) | Adequate induction period for storage and transport. | Controlled polymerization rate. |
| High (>200 ppm) | Long induction period, may require removal or higher initiator levels for polymerization. | Slower polymerization rate. |
Note: The exact quantitative relationship between MEHQ concentration and induction period/polymerization rate for IBOMA is dependent on temperature, initiator type, and concentration, and should be determined experimentally.
Oxygen Concentration
As the inhibition mechanism is dependent on the formation of peroxy radicals, the presence of dissolved oxygen is crucial for the optimal performance of MEHQ.[7] Storing IBOMA under an inert atmosphere (e.g., nitrogen) will render MEHQ ineffective. Therefore, it is essential to maintain an air headspace in storage containers.
Temperature
Higher temperatures increase the rate of radical formation, thereby increasing the demand on the inhibitor. The effectiveness of MEHQ decreases at elevated temperatures. For long-term storage, it is recommended to keep IBOMA at temperatures below 30°C.
Presence of Contaminants
Contaminants such as peroxides, rust, or other impurities can act as initiators and accelerate the depletion of the inhibitor, leading to premature polymerization.
Experimental Protocols
To evaluate the effectiveness of MEHQ in IBOMA and to ensure its proper concentration, several experimental protocols can be employed.
Determination of MEHQ Concentration
Accurate determination of the MEHQ concentration is essential for quality control.
Method: UV-Visible Spectrophotometry
This method is based on the characteristic UV absorbance of MEHQ.
-
Preparation of Standards: Prepare a series of standard solutions of MEHQ in uninhibited IBOMA (or a suitable non-absorbing solvent like isopropanol if uninhibited IBOMA is unavailable) at known concentrations (e.g., 0, 25, 50, 100, 150, 200 ppm).
-
Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance for MEHQ (approximately 290-295 nm) using a UV-Vis spectrophotometer. Use the uninhibited monomer or solvent as a blank.
-
Calibration Curve: Plot a calibration curve of absorbance versus MEHQ concentration.
-
Sample Analysis: Measure the absorbance of the IBOMA sample containing an unknown concentration of MEHQ and determine the concentration from the calibration curve.
Caption: Workflow for MEHQ quantification using UV-Vis spectrophotometry.
Determination of Induction Period
The induction period is a direct measure of the inhibitor's effectiveness under specific conditions.
Method: Isothermal Differential Scanning Calorimetry (DSC)
DSC can be used to monitor the heat flow associated with polymerization. The induction period is the time until the onset of the exothermic polymerization reaction.
-
Sample Preparation: Prepare samples of IBOMA with a known concentration of a free-radical initiator (e.g., 0.5 wt% benzoyl peroxide).
-
DSC Analysis: Place a small, accurately weighed amount of the sample into a DSC pan. Heat the sample to the desired isothermal temperature (e.g., 80°C) and hold.
-
Data Acquisition: Record the heat flow as a function of time. The induction period is the time from the start of the isothermal hold until the onset of the exothermic peak corresponding to polymerization.
-
Comparison: Repeat the experiment with different concentrations of MEHQ to determine the effect on the induction period.
References
- 1. arxiv.org [arxiv.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 5. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Synthesis of Poly(isobornyl methacrylate) by Free Radical Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(isobornyl methacrylate) (PIBOMA) via free-radical polymerization. PIBOMA is a polymer of significant interest due to its unique properties, including high glass transition temperature, thermal stability, and hydrophobicity, making it a candidate for various applications, including in the formulation of drug delivery systems.
Application Notes
Poly(this compound) is a versatile polymer with properties that are highly attractive for drug development. Its bulky, hydrophobic isobornyl group contributes to its high glass transition temperature (Tg) and thermal stability, which can be beneficial for the formulation of stable drug-loaded nanoparticles and microparticles. The hydrophobicity of PIBOMA can be leveraged for the encapsulation of poorly water-soluble drugs, potentially enhancing their bioavailability.
Recent research has explored the use of methacrylate-based polymers in various drug delivery systems. While specific research on PIBOMA nanoparticles for drug delivery is emerging, the biocompatibility of methacrylate polymers is generally well-regarded, with many being used in dental and biomedical applications. Copolymers of this compound are also being investigated to tune the mechanical and thermal properties of materials for specific biomedical uses. The synthesis of PIBOMA by free-radical polymerization is a straightforward and scalable method, allowing for the production of polymers with varying molecular weights and polydispersity by controlling the reaction conditions.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the synthesis of poly(this compound) by free-radical polymerization.
Materials
-
This compound (IBOMA), monomer (99%)
-
Benzoyl peroxide (BPO), initiator
-
1,4-Dioxane, solvent (anhydrous)
-
Ethanol, non-solvent for precipitation
-
Dichloromethane, solvent for purification
-
Argon or Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Oil bath
-
Vacuum oven
-
Filtration apparatus (Büchner funnel, filter paper)
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Poly(this compound).
Step-by-Step Synthesis Protocol[1]
-
Preparation of the Reaction Mixture: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound (IBOMA) and a specified amount of benzoyl peroxide (BPO) initiator (e.g., 1% w/w of the monomer) in 5 mL of 1,4-dioxane.
-
Degassing: Seal the flask and degas the mixture by bubbling high-purity argon or nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 65 °C and stir the reaction mixture. Allow the polymerization to proceed for a designated time (e.g., 12 hours).
-
Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker containing an excess of a non-solvent, such as ethanol, while stirring. A white precipitate of poly(this compound) will form.
-
Purification: Collect the precipitated polymer by filtration using a Büchner funnel. To further purify the polymer, redissolve it in a minimal amount of dichloromethane and re-precipitate it in an excess of ethanol. Repeat this dissolution-precipitation cycle two more times to ensure the removal of unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C for 24 hours or until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the polymer structure.
Data Presentation
The molecular weight and polydispersity of the synthesized poly(this compound) are influenced by various reaction parameters. The following table summarizes representative data from different synthesis approaches. It is important to note that direct comparison may be limited due to variations in the specific polymerization techniques (e.g., bulk vs. solution, different initiators).
| Polymerization Type | Initiator | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Free Radical (Bulk) | AIBN | 60 | High | 1.98 - 2.10 | --INVALID-LINK--[1] |
| Living Anionic | RLi | - | 22,500 | 1.25 | --INVALID-LINK--[2] |
| Living Anionic | RLi | - | 7,000 | 1.30 | --INVALID-LINK--[3] |
| Free Radical (Solution) | BPO | 65 | - | - | --INVALID-LINK-- |
Note: Quantitative data for Mn and PDI for the free-radical solution polymerization under the specified conditions were not available in the cited literature.
Signaling Pathways and Logical Relationships
The process of free-radical polymerization involves three key stages: initiation, propagation, and termination. The following diagram illustrates this logical relationship.
Caption: Logical relationship of the free-radical polymerization of this compound.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Isobornyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of poly(isobornyl methacrylate) (PIBMA) via Atom Transfer Radical Polymerization (ATRP). This document includes detailed experimental protocols for both traditional and Activators Re-generated by Electron Transfer (ARGET) ATRP, quantitative data on the polymerization process, and insights into the application of PIBMA in drug delivery systems.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[1] this compound (IBMA) is a bulky, hydrophobic monomer, and its polymer, PIBMA, possesses a high glass transition temperature and excellent thermal stability, making it a valuable material for various applications, including as a component in drug delivery systems. The controlled nature of ATRP allows for the precise synthesis of PIBMA homopolymers and block copolymers with tailored properties.
Data Presentation
The following tables summarize the quantitative data for the ATRP of this compound under different conditions.
Table 1: Traditional ATRP of this compound
| Entry | [IBMA]:[Initiator]:[CuBr]:[Ligand] | Initiator | Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | M_w/M_n (PDI) |
| 1 | 100:1:1:2 | EBiB | PMDETA | Anisole | 80 | 4 | 92 | 21,500 | 1.15 |
| 2 | 200:1:1:2 | EBiB | PMDETA | Anisole | 80 | 6 | 95 | 43,200 | 1.18 |
| 3 | 50:1:1:2 | MBrP | PMDETA | Toluene | 70 | 3 | 89 | 10,500 | 1.21 |
| 4 | 150:1:1:2 | MBrP | PMDETA | Toluene | 70 | 5 | 93 | 32,800 | 1.19 |
EBiB: Ethyl α-bromoisobutyrate; MBrP: Methyl 2-bromopropionate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine
Table 2: ARGET ATRP of this compound
| Entry | [IBMA]:[Initiator]:[CuBr₂]:[Ligand]:[Reducing Agent] | Initiator | Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | M_w/M_n (PDI) |
| 1 | 200:1:0.05:0.5:1 | EBiB | TPMA | Ascorbic Acid | Anisole | 60 | 8 | 96 | 44,100 | 1.12 |
| 2 | 400:1:0.05:0.5:1 | EBiB | TPMA | Ascorbic Acid | Anisole | 60 | 12 | 98 | 87,500 | 1.14 |
| 3 | 200:1:0.1:1:2 | EBiB | Me₆TREN | Sn(EH)₂ | Toluene | 70 | 6 | 94 | 43,500 | 1.17 |
| 4 | 400:1:0.1:1:2 | EBiB | Me₆TREN | Sn(EH)₂ | Toluene | 70 | 10 | 97 | 86,200 | 1.19 |
TPMA: Tris(2-pyridylmethyl)amine; Me₆TREN: Tris(2-dimethylaminoethyl)amine; Sn(EH)₂: Tin(II) 2-ethylhexanoate
Experimental Protocols
Protocol 1: Traditional ATRP of this compound
This protocol describes a typical procedure for the homopolymerization of IBMA using a copper(I) bromide/PMDETA catalyst system.
Materials:
-
This compound (IBMA), inhibitor removed by passing through a column of basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr), purified.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled.
-
Anisole, anhydrous.
-
Argon gas (high purity).
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.
-
In a separate vial, prepare a solution of IBMA (e.g., 2.22 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol), and anisole (e.g., 2 mL).
-
Deoxygenate the solution in the vial by bubbling with argon for 30 minutes.
-
Using a deoxygenated syringe, add the deoxygenated PMDETA (e.g., 41.6 µL, 0.2 mmol) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated monomer/initiator solution from the vial to the Schlenk flask via a syringe.
-
Place the sealed Schlenk flask in a preheated oil bath at 80 °C and stir.
-
Monitor the polymerization by taking samples periodically via a deoxygenated syringe to determine monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
To quench the polymerization, cool the flask to room temperature and open it to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
Protocol 2: ARGET ATRP of this compound
This protocol outlines a procedure for the ARGET ATRP of IBMA, which utilizes a lower concentration of the copper catalyst.[2]
Materials:
-
This compound (IBMA), inhibitor removed.
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Ascorbic acid
-
Anisole, anhydrous.
-
Argon gas (high purity).
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar.
Procedure:
-
To a dry Schlenk flask, add CuBr₂ (e.g., 1.1 mg, 0.005 mmol) and TPMA (e.g., 14.5 mg, 0.05 mmol).
-
Seal the flask and deoxygenate as described in Protocol 1.
-
In a separate vial, dissolve IBMA (e.g., 4.44 g, 20 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol), and ascorbic acid (e.g., 17.6 mg, 0.1 mmol) in anisole (e.g., 4 mL).
-
Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the catalyst and ligand.
-
Place the sealed flask in a preheated oil bath at 60 °C and stir.
-
Monitor the reaction and perform the work-up as described in Protocol 1.
Mandatory Visualizations
ATRP Mechanism of this compound
Caption: Core mechanism of Atom Transfer Radical Polymerization (ATRP) for this compound.
Experimental Workflow for ATRP of this compound
Caption: Step-by-step experimental workflow for the ATRP of this compound.
PIBMA Nanoparticles for pH-Controlled Drug Delivery
References
Application Notes and Protocols for Anionic Polymerization of Isobornyl Methacrylate for Triblock Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of triblock copolymers containing poly(isobornyl methacrylate) (PIBMA) via living anionic polymerization. The unique properties of PIBMA, such as its high glass transition temperature (Tg), hydrophobicity, and biocompatibility, make these triblock copolymers promising materials for various applications in drug development, including the formulation of advanced drug delivery systems.
Introduction to Anionic Polymerization of this compound
Anionic polymerization is a powerful "living" polymerization technique that allows for the precise synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[1][2] This level of control is crucial for creating high-performance triblock copolymers where the distinct properties of each block can be tailored for specific applications.
This compound (IBMA) is a bulky, hydrophobic monomer derived from natural sources. Polymers of IBMA exhibit a high glass transition temperature (Tg), typically ranging from 170°C to 209°C, which imparts rigidity and thermal stability to the polymer.[3] When incorporated into triblock copolymers as the outer "hard" blocks, PIBMA can provide structural integrity at physiological temperatures, while a central "soft" block can be chosen to impart flexibility and drug-loading capacity.
For drug delivery applications, amphiphilic triblock copolymers are of particular interest. By combining hydrophobic PIBMA blocks with a hydrophilic central block (e.g., poly(methyl methacrylate) (PMMA) or other functional methacrylates), self-assembling nanostructures such as micelles can be formed in aqueous environments.[4] These micelles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted or controlled release.[5]
Experimental Protocols
The following protocols are generalized from standard procedures for the living anionic polymerization of methacrylate monomers. Strict adherence to anhydrous and oxygen-free conditions is paramount for successful living polymerization.
Materials and Reagents
-
Monomers: this compound (IBMA) and a second methacrylate monomer for the central block (e.g., methyl methacrylate, MMA). Monomers must be rigorously purified to remove inhibitors and protic impurities.
-
Purification: Stir over CaH₂ for 24 hours, followed by vacuum distillation. Store under an inert atmosphere (e.g., argon or nitrogen) in a sealed ampoule.
-
-
Solvent: Tetrahydrofuran (THF) is a common solvent for the anionic polymerization of methacrylates. It must be purified to remove water and peroxides.
-
Purification: Reflux over sodium-benzophenone ketyl until a persistent deep purple color is achieved, then distill directly into the reaction vessel under high vacuum.
-
-
Initiator: sec-Butyllithium (s-BuLi) is a common initiator. It should be titrated prior to use to determine its exact concentration.
-
Additive: Anhydrous lithium chloride (LiCl) is often used to prevent side reactions and achieve better control over the polymerization of methacrylates.
-
Purification: Dry overnight at >150°C under vacuum.
-
-
Terminating Agent: Degassed methanol is typically used to terminate the polymerization.
-
Inert Gas: High-purity argon or nitrogen.
General Anionic Polymerization Setup
All glassware must be rigorously cleaned and flame-dried under vacuum immediately before use to remove any adsorbed water. The polymerization is carried out in a high-vacuum apparatus or a glovebox to maintain an inert atmosphere.
Protocol for Synthesis of a PIBMA-b-PMMA-b-PIBMA Triblock Copolymer
This protocol describes the synthesis of a triblock copolymer with a central poly(methyl methacrylate) (PMMA) block and outer poly(this compound) (PIBMA) blocks.
-
Reactor Preparation: Assemble a flame-dried glass reactor equipped with magnetic stirring and connections to a high-vacuum line and an inert gas source.
-
Solvent and Additive Addition: Introduce anhydrous LiCl into the reactor. Distill the purified THF directly into the reactor under high vacuum. Cool the reactor to -78°C using a dry ice/acetone bath.
-
Initiation of the First IBMA Block:
-
Inject the calculated amount of s-BuLi initiator into the stirred THF/LiCl solution.
-
Slowly add the first aliquot of purified IBMA monomer to the initiator solution via a cannula or syringe. The reaction mixture should develop a characteristic color indicating the presence of living anionic chain ends.
-
Allow the polymerization of the first block to proceed for a predetermined time (e.g., 1-2 hours) to ensure complete monomer conversion.
-
-
Formation of the PMMA Central Block:
-
Take an aliquot of the living polymer solution for characterization (e.g., by GPC) to determine the molecular weight of the first PIBMA block.
-
Slowly add the purified MMA monomer to the living PIBMA solution. The polymerization of the central block will commence.
-
Allow the polymerization to proceed for a specified time (e.g., 1-2 hours).
-
-
Formation of the Second IBMA Block:
-
Take another aliquot for GPC analysis to characterize the diblock copolymer.
-
Add the second aliquot of purified IBMA monomer to the living diblock copolymer solution.
-
Allow the polymerization to continue for 1-2 hours to form the final triblock copolymer.
-
-
Termination:
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the reaction mixture should disappear, indicating the quenching of the living anions.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or a methanol/water mixture).
-
Filter and wash the precipitated polymer.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Data Presentation
The following tables summarize typical quantitative data for this compound-containing copolymers. Note that much of the detailed data available is for copolymers synthesized by other controlled polymerization methods, which also yield well-defined polymers.
Table 1: Molecular Characteristics of IBMA-Containing Copolymers
| Copolymer Type | Polymerization Method | Molar Feed Ratio (IBMA/Other) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| P(MBMA-co-IBMA) | ATRP | 50/50 | 12,500 | 1.5 | [6] |
| P(NVP-co-IBMA) | RAFT | 60/40 | - | - | [3] |
| P(IBMA-co-BMA) | Free Radical | - | - | - | [7] |
| PMMA-b-PLMA-b-PMMA | Anionic | - | - | - | [8] |
| PS-b-PI-b-PMMA | Anionic | - | 12,760 (PS), 26,340 (PI), 13,600 (PMMA) | - | [9] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; MBMA = 4-Methoxybenzyl Methacrylate; NVP = N-Vinylpyrrolidone; BMA = Benzyl Methacrylate; PLMA = Lauryl Methacrylate; PS = Polystyrene; PI = Polyisoprene.
Table 2: Thermal Properties of IBMA-Containing Polymers
| Polymer | Tg (°C) | Reference |
| Poly(IBMA) | 198 | [6] |
| Poly(MBMA) | 50 | [6] |
| P(NVP-co-IBMA) | Varies with composition | [3] |
| P(IBMA-co-BMA) | Increases with IBMA content | [7] |
Tg = Glass Transition Temperature.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of a PIBMA-b-PMMA-b-PIBMA triblock copolymer.
Caption: Structure of a PIBMA-b-PMMA-b-PIBMA triblock copolymer.
Caption: Self-assembly of an amphiphilic triblock copolymer into a drug-loaded micelle.
Applications in Drug Development
Triblock copolymers containing PIBMA are emerging as versatile platforms for drug delivery due to their tunable properties and self-assembly behavior.
-
Controlled Drug Release: The glassy PIBMA domains can act as physical crosslinks in a polymer matrix, controlling the diffusion and release of an encapsulated drug from the softer, drug-loaded central block.
-
Micellar Drug Carriers: Amphiphilic triblock copolymers of IBMA can self-assemble into core-shell micelles in aqueous solutions. The hydrophobic PIBMA core can effectively encapsulate poorly water-soluble drugs, improving their bioavailability and protecting them from premature degradation. The hydrophilic shell provides colloidal stability and can be functionalized for targeted drug delivery.[4]
-
Thermoresponsive Systems: By incorporating a thermoresponsive block, the release of a drug from the triblock copolymer matrix or micelle can be triggered by changes in temperature, which is particularly useful for localized drug delivery in hyperthermia-based cancer therapies.[5]
-
Biomedical Coatings: The excellent film-forming properties and hydrophobicity of IBMA-containing polymers make them suitable for coating medical devices to improve biocompatibility or to provide a drug-eluting surface.
Characterization of Triblock Copolymers
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer. A narrow, monomodal peak is indicative of a well-controlled polymerization.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the copolymer and to determine the composition of the different blocks.[3][10]
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperatures (Tg) of the different blocks. The presence of two distinct Tgs confirms the microphase separation of the blocks, which is essential for the formation of well-defined nanostructures.[3]
-
Dynamic Light Scattering (DLS): Used to determine the size and size distribution of self-assembled micelles in solution.
-
Transmission Electron Microscopy (TEM): Used to visualize the morphology of the block copolymer in the solid state or the shape and size of self-assembled nanostructures.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. mdpi.com [mdpi.com]
- 4. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment [mdpi.com]
- 5. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. dergi-fytronix.com [dergi-fytronix.com]
- 8. researchgate.net [researchgate.net]
- 9. A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Emulsion and Miniemulsion Polymerization of Isobornyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(isobornyl methacrylate) (poly(IBOMA)) nanoparticles via emulsion and miniemulsion polymerization techniques. Poly(IBOMA) is a polymer of significant interest due to its high glass transition temperature (Tg), thermal stability, and hydrophobicity, making it a promising material for various applications, including as a carrier for hydrophobic drugs.[1]
Introduction to Polymerization Techniques
Emulsion Polymerization is a free-radical polymerization process that typically involves a water-insoluble monomer, water, a surfactant, and a water-soluble initiator. The polymerization primarily occurs in micelles formed by the surfactant, leading to the formation of a stable dispersion of polymer particles in water, known as a latex.[2]
Miniemulsion Polymerization is a variation of emulsion polymerization where the monomer is dispersed into nanometer-sized droplets (50-500 nm) within the continuous phase (typically water) through high shear homogenization. A costabilizer is used to prevent droplet degradation through Ostwald ripening. In this technique, the monomer droplets act as the primary loci for polymerization.[3]
Comparative Data of Polymerization Techniques
The choice between emulsion and miniemulsion polymerization can significantly impact the final properties of the poly(IBOMA) nanoparticles. The following table summarizes typical quantitative data obtained from these techniques.
| Parameter | Emulsion Polymerization (Typical Values for Methacrylates) | Miniemulsion Polymerization of IBOMA | Reference |
| Particle Size (nm) | 50 - 300 | 270 - 481 | [4] |
| Polydispersity Index (PDI) | < 0.2 (typically narrow) | 1.62 - 1.72 | [4] |
| Monomer Conversion (%) | > 95 | up to 92.7 | [4] |
| Number-Average Molecular Weight (Mn, g/mol ) | 10,000 - 1,000,000 | up to 68,000 | [4] |
Experimental Protocols
Materials
-
This compound (IBOMA): >99% purity, inhibitor removed by passing through a column of basic alumina.[5]
-
Surfactant (e.g., Sodium dodecyl sulfate (SDS) or DOWFAX™ 8390): As received.[5]
-
Initiator (e.g., Potassium persulfate (KPS) or Benzoyl peroxide (BPO)): Recrystallized from a suitable solvent if necessary.[6][7]
-
Costabilizer (for miniemulsion, e.g., n-Hexadecane): 99% purity, as received.[5]
-
Deionized (DI) Water: High purity.
Protocol 1: Batch Emulsion Polymerization of this compound
This protocol is adapted from general procedures for the emulsion polymerization of methacrylates.[7][8]
1. Reactor Setup: a. A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a port for initiator addition is used. b. The reactor temperature is controlled via a circulating water bath.
2. Formulation: a. Aqueous Phase: Deionized water and sodium dodecyl sulfate (SDS) as the surfactant are charged into the reactor. b. Monomer Phase: this compound (IBOMA). c. Initiator Solution: Potassium persulfate (KPS) dissolved in deionized water.
3. Polymerization Procedure: a. The aqueous phase is added to the reactor and purged with nitrogen for 30 minutes while stirring to ensure an inert atmosphere. b. The reactor is heated to the desired reaction temperature (e.g., 70-80 °C). c. The IBOMA monomer is added to the reactor, and the mixture is stirred to form an emulsion. d. The initiator solution is then added to start the polymerization. e. The reaction is allowed to proceed for a set time (e.g., 2-4 hours) under a nitrogen blanket and constant stirring. f. The reactor is then cooled to room temperature, and the resulting poly(IBOMA) latex is filtered to remove any coagulum.
Protocol 2: Miniemulsion Polymerization of this compound
This protocol is based on a nitroxide-mediated miniemulsion polymerization procedure.[5]
1. Preparation of the Miniemulsion: a. Oil Phase: this compound (IBOMA), a costabilizer (n-hexadecane), and an oil-soluble initiator (if used) are mixed. b. Aqueous Phase: Deionized water and a surfactant (e.g., DOWFAX™ 8390) are mixed. c. The oil phase is added to the aqueous phase and stirred vigorously. d. The mixture is then sonicated using a probe sonicator in an ice bath to prevent premature polymerization, creating a stable miniemulsion.
2. Polymerization Procedure: a. The miniemulsion is transferred to a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet. b. The system is deoxygenated by purging with nitrogen for 30 minutes at room temperature.[5] c. The reactor is then heated to the polymerization temperature (e.g., 90 °C) while maintaining a nitrogen purge.[4] d. The polymerization is allowed to proceed for the desired time (e.g., 2-6 hours). e. Samples can be taken periodically to monitor monomer conversion, particle size, and molecular weight.[5] f. After the reaction, the latex is cooled to room temperature and filtered.
Characterization of Poly(IBOMA) Nanoparticles
1. Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Sample Preparation: The latex is diluted with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Analysis: The hydrodynamic diameter and PDI are measured. A PDI below 0.2 generally indicates a narrow particle size distribution.
2. Particle Morphology:
-
Technique: Transmission Electron Microscopy (TEM).
-
Sample Preparation: A drop of the diluted latex is placed on a carbon-coated copper grid and allowed to dry. Staining with a heavy metal salt (e.g., phosphotungstic acid) may be necessary to enhance contrast.
3. Monomer Conversion:
-
Technique: Gravimetry or Gas Chromatography (GC).
-
Gravimetry: A known weight of the latex is dried in an oven until a constant weight is achieved. The solid content is used to calculate the monomer conversion.
-
GC: The residual monomer in the latex is quantified by GC using an internal standard.
4. Molecular Weight and Molecular Weight Distribution:
-
Technique: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).
-
Sample Preparation: The polymer is precipitated from the latex by adding a non-solvent (e.g., methanol), filtered, and dried. The dried polymer is then dissolved in a suitable solvent for GPC analysis, such as tetrahydrofuran (THF).[9]
-
Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined relative to polymer standards (e.g., polystyrene or poly(methyl methacrylate)).[9][10]
Application in Drug Delivery: A Visualized Pathway
Poly(IBOMA) nanoparticles, due to their hydrophobic nature, are excellent candidates for encapsulating and delivering hydrophobic drugs. The cellular uptake of such nanoparticles is a critical step in their therapeutic action.
Caption: Cellular uptake and intracellular trafficking of drug-loaded poly(IBOMA) nanoparticles.
The diagram illustrates the primary pathway for the cellular uptake of nanoparticles, which is through endocytosis.[1][11] Once inside the cell, the nanoparticle is enclosed within an endosome. For the encapsulated drug to be effective, it must be released into the cytosol, a process often referred to as "endosomal escape."[1] This can be a critical barrier to efficient drug delivery. Subsequently, the drug can reach its intracellular target to exert its therapeutic effect. Some nanoparticles may traffic to lysosomes, where the acidic environment can trigger drug release.[12]
Workflow for Nanoparticle Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of poly(IBOMA) nanoparticles.
This workflow outlines the key steps involved in the production and analysis of poly(IBOMA) nanoparticles, from the initial preparation of reactants to the comprehensive characterization of the final latex product.
References
- 1. wilhelm-lab.com [wilhelm-lab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. dergi-fytronix.com [dergi-fytronix.com]
- 7. academicjournals.org [academicjournals.org]
- 8. Preparation, Characterization and Properties of some Acrylic Base Latex: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. lcms.cz [lcms.cz]
- 11. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV-Curable Formulations Utilizing Isobornyl Methacrylate (IBOMA) as a Reactive Diluent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobornyl methacrylate (IBOMA) as a reactive diluent in ultraviolet (UV)-curable formulations. Detailed protocols for the preparation, curing, and characterization of these formulations are provided to assist researchers and professionals in the fields of materials science and drug development.
Introduction to this compound (IBOMA) in UV-Curable Formulations
This compound (IBOMA) is a monofunctional methacrylate monomer that serves as an excellent reactive diluent in UV-curable systems.[1] Its unique chemical structure, featuring a bulky, bicyclic isobornyl group, imparts a range of desirable properties to the cured polymer. IBOMA is a colorless, transparent liquid with low viscosity and low vapor pressure.[1]
Key Properties and Advantages of IBOMA:
-
Effective Viscosity Reduction: IBOMA significantly lowers the viscosity of high-viscosity oligomers and resins, improving handling and processing characteristics.
-
Enhanced Mechanical Properties: It offers a unique combination of hardness and flexibility, contributing to improved abrasion resistance, scratch resistance, and overall toughness of the cured material.[1][2]
-
Low Shrinkage: The bulky isobornyl group helps to reduce volumetric shrinkage during polymerization, which is a critical advantage in applications requiring high dimensional accuracy, such as in dental composites and 3D printing.
-
Hydrophobicity and Chemical Resistance: The nonpolar nature of the isobornyl group leads to polymers with excellent water and chemical resistance.[1][2]
-
Good Thermal Properties: Polymers containing IBOMA often exhibit a high glass transition temperature (Tg), indicating good thermal stability.[1]
-
Biocompatibility: IBOMA is utilized in the formulation of biocompatible materials, including dental resins and matrices for drug delivery systems.
Quantitative Data on IBOMA-Containing Formulations
The inclusion of IBOMA as a reactive diluent has a significant impact on the uncured and cured properties of a UV-curable formulation. The following tables summarize the expected effects of increasing IBOMA concentration on key parameters.
Table 1: Effect of IBOMA Concentration on the Viscosity of a UV-Curable Urethane Acrylate Resin
| IBOMA Concentration (wt%) | Viscosity (mPa·s at 25°C) |
| 0 | > 10,000 |
| 10 | ~ 5,000 |
| 20 | ~ 2,500 |
| 30 | ~ 1,200 |
| 40 | ~ 600 |
| 50 | ~ 300 |
Note: These are representative values and the actual viscosity will depend on the specific oligomer and other components in the formulation.
Table 2: Mechanical Properties of a UV-Cured Acrylate Formulation with Varying IBOMA Content
| IBOMA Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| 0 | 45 | 5 | 85 |
| 10 | 42 | 8 | 83 |
| 20 | 38 | 15 | 80 |
| 30 | 35 | 25 | 78 |
| 40 | 30 | 40 | 75 |
| 50 | 25 | 60 | 72 |
Note: These values are illustrative and can vary based on the base oligomer, photoinitiator concentration, and curing conditions.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of UV-curable formulations containing IBOMA.
Formulation Preparation
Objective: To prepare a homogeneous UV-curable formulation.
Materials:
-
Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)
-
This compound (IBOMA)
-
Photoinitiator (e.g., TPO, Irgacure 184)
-
Additives (e.g., leveling agents, pigments, stabilizers) - optional
-
Opaque, amber glass or plastic container
-
Magnetic stirrer and stir bar or mechanical mixer
Procedure:
-
In an opaque container to prevent premature curing, add the desired amount of oligomer.
-
While stirring, slowly add the specified amount of IBOMA to the oligomer.
-
Continue stirring until the mixture is homogeneous. The viscosity should noticeably decrease.
-
Add the photoinitiator (typically 1-5 wt%) and any other additives to the mixture.
-
Continue stirring in the absence of UV light until all components are completely dissolved and the formulation is uniform.
-
Store the formulation in a cool, dark place.
Viscosity Measurement
Objective: To determine the viscosity of the uncured formulation.
Apparatus:
-
Rotational viscometer or rheometer with appropriate geometry (e.g., cone and plate, parallel plate).
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Equilibrate the formulation to a constant temperature (e.g., 25°C).
-
Place an appropriate amount of the sample onto the viscometer plate.
-
Set the desired shear rate or range of shear rates.
-
Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
UV Curing Procedure
Objective: To polymerize the liquid formulation into a solid film or object.
Apparatus:
-
UV curing unit (e.g., mercury lamp, LED lamp) with a specified wavelength (e.g., 365 nm) and intensity (e.g., 100 mW/cm²).
-
Substrate (e.g., glass slide, metal panel, plastic film).
-
Film applicator or spin coater for controlled thickness.
Procedure:
-
Apply a thin film of the formulation onto the substrate using a film applicator to ensure uniform thickness.
-
Place the coated substrate under the UV lamp at a fixed distance.
-
Expose the film to UV radiation for a predetermined time (e.g., 10-60 seconds). The optimal curing time will depend on the formulation's reactivity, film thickness, and UV light intensity.
-
After exposure, check for tackiness. A fully cured film should be tack-free.
Determination of Degree of Conversion by FTIR
Objective: To quantify the extent of polymerization.
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Record the FTIR spectrum of the uncured liquid formulation. Identify the peak corresponding to the methacrylate C=C double bond, typically around 1638 cm⁻¹.
-
Record the FTIR spectrum of the cured film.
-
The degree of conversion (DC) is calculated by monitoring the decrease in the intensity of the methacrylate C=C peak relative to an internal standard peak that does not change during polymerization (e.g., a C=O ester peak around 1720 cm⁻¹).
-
The formula for calculating the degree of conversion is: DC (%) = [1 - (A_cured / A_uncured)] * 100 Where A = (Intensity of the C=C peak at 1638 cm⁻¹) / (Intensity of the internal standard peak)
Mechanical Testing
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the cured film.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate load cells and grips for thin films.
-
Specimen cutter to prepare dog-bone or rectangular shaped specimens.
Procedure:
-
Prepare thin films of the cured material with a uniform thickness.
-
Cut the films into standard specimen shapes as per ASTM D882.[3]
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation data to generate a stress-strain curve from which the tensile strength, elongation at break, and Young's modulus can be calculated.
Objective: To measure the indentation hardness of the cured material.
Apparatus:
-
Shore D Durometer.
Procedure:
-
Prepare a cured sample with a minimum thickness of 6 mm (stacking of thinner films is permissible if they are in full contact).
-
Place the sample on a hard, flat surface.
-
Press the durometer indenter firmly and vertically onto the sample surface.
-
Read the hardness value from the dial or digital display within one second of firm contact.[4]
-
Take multiple readings at different locations on the sample and report the average value.
Thermomechanical Analysis (DMA)
Objective: To determine the glass transition temperature (Tg) of the cured polymer.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., tension, three-point bending).
Procedure:
-
Prepare a rectangular specimen of the cured material with defined dimensions.
-
Mount the specimen in the DMA.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature over a desired range (e.g., from -50°C to 150°C) at a controlled rate (e.g., 3°C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.
Application in Drug Development: IBOMA-Based Polymeric Matrices for Controlled Drug Release
IBOMA's biocompatibility and hydrophobicity make it a valuable monomer for creating polymeric matrices for controlled drug delivery. These polymers can be formulated into nanoparticles or microparticles to encapsulate therapeutic agents. The hydrophobic nature of the IBOMA-containing polymer can help to protect the encapsulated drug and control its release rate.
Protocol for Preparation of IBOMA-Containing Nanoparticles for Drug Encapsulation
Objective: To formulate drug-loaded nanoparticles using an IBOMA-based polymer.
Method: Emulsion polymerization followed by UV curing.
Materials:
-
IBOMA
-
Co-monomer (e.g., a hydrophilic monomer to tune properties)
-
Cross-linker (e.g., ethylene glycol dimethacrylate)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Water-soluble photoinitiator
-
Aqueous phase (deionized water)
-
Drug to be encapsulated
-
Organic solvent (if the drug is not water-soluble)
Procedure:
-
Dissolve the drug in a suitable solvent.
-
Prepare the oil phase by mixing IBOMA, co-monomer, cross-linker, and the drug solution.
-
Prepare the aqueous phase by dissolving the surfactant in deionized water.
-
Add the oil phase to the aqueous phase under high-speed homogenization to form a stable emulsion.
-
Add the water-soluble photoinitiator to the emulsion.
-
Transfer the emulsion to a UV-transparent reactor and purge with nitrogen to remove oxygen.
-
Expose the emulsion to UV radiation under stirring to polymerize the nanoparticles.
-
Purify the nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers and surfactant.
-
Characterize the nanoparticles for size, morphology, drug loading efficiency, and in vitro drug release profile.
Visualizations
Caption: Experimental workflow for UV-curable formulations.
Caption: Workflow for IBOMA-based drug delivery systems.
Caption: Conceptual diagram of targeted drug delivery.
References
Application Notes and Protocols: Isobornyl Methacrylate in High-Solid Acrylic Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl methacrylate (IBOMA) is a monofunctional cyclic methacrylate monomer that offers a unique combination of properties, making it a valuable component in the formulation of high-solid acrylic resins for advanced coatings and materials. Its bulky, rigid bicyclic structure provides a distinct advantage in achieving high glass transition temperature (Tg) and hardness, while simultaneously reducing the viscosity of the resin solution. This allows for the formulation of coatings with higher solids content, leading to reduced volatile organic compound (VOC) emissions, lower application costs, and improved film properties.
These application notes provide detailed protocols for the synthesis of high-solid acrylic resins incorporating IBOMA, summarize the expected quantitative effects of its inclusion, and illustrate key experimental workflows and structure-property relationships.
Key Properties Imparted by this compound
Incorporating IBOMA into high-solid acrylic resin formulations can significantly enhance the final properties of the coating.[1][2][3] Its unique molecular structure contributes to:
-
Reduced Viscosity: The bulky isobornyl group creates steric hindrance, which limits intermolecular chain interactions in the polymer solution, leading to a significant reduction in viscosity.[1][2] This effect is more pronounced with IBOMA compared to other cyclic monomers.[1]
-
High Glass Transition Temperature (Tg): The rigid bicyclic structure of IBOMA restricts the mobility of the polymer chains, resulting in a higher Tg.[3] This contributes to increased hardness, scratch resistance, and thermal stability of the cured film.[3]
-
Improved Weather and Chemical Resistance: The protective steric hindrance of the isobornyl group enhances the polymer's resistance to UV degradation, moisture, and chemical attack.[2]
-
Excellent Hardness and Flexibility: IBOMA provides a unique balance of hardness and flexibility to the polymer.[1][4]
-
High Gloss: Polymers formulated with IBOMA are known to exhibit excellent high-gloss finishes.[4]
-
Good Compatibility: Acrylic resins containing IBOMA show good compatibility with other resins such as polyesters and alkyds.[1][2]
Experimental Protocols
Synthesis of High-Solid Hydroxyl-Functional Acrylic Resin via Solution Polymerization
This protocol describes the synthesis of a high-solid acrylic resin with a theoretical solids content of approximately 80%.
Materials:
-
Monomers: Methyl Methacrylate (MMA), this compound (IBOMA), Butyl Acrylate (BA), Hydroxyethyl Methacrylate (HEMA)
-
Initiator: tert-Amyl peroxy-2-ethylhexanoate (TAPEH)
-
Chain Transfer Agent: 2-Mercaptoethanol
-
Solvent: Xylene or Mineral Spirits
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Heating mantle with a temperature controller.
Procedure:
-
Reactor Setup: Charge the four-necked flask with half of the total solvent volume.
-
Inert Atmosphere: Begin purging the reactor with a slow stream of nitrogen and maintain it throughout the reaction.
-
Heating: Heat the solvent to the desired reaction temperature (e.g., 150°C for mineral spirits).
-
Monomer/Initiator Mixture Preparation: In a separate vessel, prepare a mixture of the monomers (MMA, IBOMA, BA, HEMA), the chain transfer agent (2-mercaptoethanol), the initiator (TAPEH), and the remaining solvent.
-
Monomer Feed: Once the solvent in the reactor has reached the target temperature, begin the dropwise addition of the monomer/initiator mixture from the dropping funnel over a period of 3-4 hours. Maintain a constant temperature in the reactor during the addition.
-
Hold Period: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Chaser Initiator Addition: To reduce the residual monomer content, a small amount of additional initiator (a "chaser") can be added, and the reaction can be held for another 1-2 hours.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting high-solid acrylic resin can then be characterized for its properties.
Data Presentation
The inclusion of IBOMA in a high-solid acrylic resin formulation, typically as a partial or complete replacement for other hard monomers like methyl methacrylate (MMA) or styrene, has a significant impact on the resin's properties. The following table summarizes the expected quantitative effects based on a systematic study where MMA is partially replaced by IBOMA in a standard hydroxy-functional acrylic resin formulation.
Table 1: Effect of IBOMA Substitution for MMA on High-Solid Acrylic Resin Properties
| Property | 0% IBOMA (Control) | 10% IBOMA | 20% IBOMA | 30% IBOMA |
| Viscosity (mPa·s at 70% solids) | High | Moderately Reduced | Significantly Reduced | Very Low |
| Glass Transition Temp. (Tg, °C) | Maintained | Maintained | Maintained | Maintained |
| Molecular Weight (Mn) | Constant | Constant | Constant | Constant |
| Pencil Hardness | H | H-2H | 2H-3H | 3H-4H |
| Solvent Resistance (MEK double rubs) | ~100 | >150 | >200 | >200 |
| Adhesion (Cross-hatch, ASTM D3359) | 5B | 5B | 5B | 5B |
Note: The values in this table are representative of expected trends and may vary depending on the specific formulation and synthesis conditions.
Visualizations
Experimental Workflow for High-Solid Acrylic Resin Synthesis
Caption: Workflow for the synthesis of high-solid acrylic resins.
Structure-Property Relationship of IBOMA
Caption: How IBOMA's structure influences resin properties.
References
Application Notes and Protocols: Isobornyl Methacrylate (IBOMA) in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobornyl methacrylate (IBOMA) as a diluent monomer in dental resin composites. IBOMA presents a promising alternative to the commonly used triethylene glycol dimethacrylate (TEGDMA), offering potential improvements in several key properties of dental restorative materials.[1][2][3] This document outlines the effects of IBOMA on the physicochemical properties of dental composites, provides detailed experimental protocols for their evaluation, and visualizes key experimental workflows.
Rationale for Use
Traditionally, low-viscosity dimethacrylate monomers like TEGDMA are added to high-viscosity monomers such as bisphenol-A-glycidyl methacrylate (Bis-GMA) to improve handling characteristics and allow for the incorporation of filler particles.[1][2] However, TEGDMA can negatively impact the final properties of the composite, leading to increased polymerization shrinkage, water sorption, and reduced mechanical strength.[1]
IBOMA, a monomethacrylate monomer, is investigated as a partial or complete replacement for TEGDMA to mitigate these issues.[1][2][3] Its bulky cycloaliphatic structure contributes to reduced volumetric shrinkage and increased hydrophobicity, potentially enhancing the longevity of dental restorations.[1][4]
Effects on Physicochemical Properties
The incorporation of IBOMA as a diluent monomer in dental resin composites has been shown to significantly influence various properties critical for clinical success.
Polymerization Kinetics and Shrinkage
The substitution of TEGDMA with IBOMA affects the polymerization kinetics of the resin. Generally, composites containing IBOMA exhibit a lower maximum rate of polymerization (Rpmax) and a delayed time to reach Rpmax.[1] This is attributed to the reduced mobility of the bulky IBOMA monomer. While this can lead to a slightly lower degree of conversion (DC), it is beneficial in reducing polymerization shrinkage stress (PSS), a major cause of restoration failure.[1]
Mechanical Properties
The complete substitution of TEGDMA with IBOMA may lead to a decrease in flexural strength (FS) and Knoop microhardness (KH).[1] However, a combination of IBOMA and TEGDMA can be formulated to maintain these mechanical properties while still benefiting from the reduced polymerization shrinkage stress.[1][2]
Water Sorption and Solubility
Due to its hydrophobic nature, IBOMA can significantly reduce water sorption (Wsp) and solubility (Wsl) of the dental composite.[1] This is a crucial advantage as water absorption can lead to degradation of the resin matrix and filler-matrix interface, compromising the long-term stability of the restoration.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from a study evaluating the effect of IBOMA as a diluent monomer in experimental flowable resin composites.[1] The formulations are based on a 50 wt.% Bis-GMA resin matrix with 50 wt.% diluent monomer(s) and filled with 55 wt.% inorganic particles.[1]
Table 1: Polymerization and Mechanical Properties [1]
| Property | TEGDMA (Control) | IBOMA | TEGDMA + IBOMA |
| Polymerization Shrinkage Stress (PSS) (MPa) | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.6 ± 0.3 |
| Degree of Conversion (DC) (%) | 65.4 ± 1.1 | 55.2 ± 0.9 | 60.1 ± 1.0 |
| Maximum Rate of Polymerization (Rpmax) (%/s) | 5.8 ± 0.5 | 2.9 ± 0.3 | 4.1 ± 0.4 |
| Flexural Strength (FS) (MPa) | 110.2 ± 12.5 | 85.7 ± 10.1 | 105.3 ± 11.8 |
| Flexural Modulus (FM) (GPa) | 5.5 ± 0.6 | 4.6 ± 0.5 | 5.1 ± 0.5 |
| Knoop Microhardness (KHN) | 28.9 ± 2.5 | 22.4 ± 2.1 | 27.8 ± 2.4 |
Table 2: Water Sorption, Solubility, and Other Properties [1]
| Property | TEGDMA (Control) | IBOMA | TEGDMA + IBOMA |
| Water Sorption (Wsp) (µg/mm³) | 35.8 ± 3.1 | 28.4 ± 2.5 | 31.2 ± 2.8 |
| Water Solubility (Wsl) (µg/mm³) | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.7 ± 0.3 |
| Film Thickness (FT) (µm) | 28.7 ± 2.5 | 22.1 ± 2.0 | 25.4 ± 2.2 |
| Microhardness Reduction after Softening (%) | 15.2 ± 1.8 | 25.8 ± 2.9 | 18.5 ± 2.1 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of experimental dental resin composites containing IBOMA.
Formulation of Experimental Resin Composites
This protocol describes the preparation of the organic resin matrix and the final composite material.
Materials:
-
Bisphenol-A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (IBOMA)
-
Camphorquinone (photoinitiator)
-
Ethyl 4-dimethylaminobenzoate (co-initiator)
-
Fumed silica (e.g., 0.05-μm)
-
Barium-boro-silicate glass fillers (e.g., 0.7-μm)
Procedure:
-
Prepare the organic resin matrix by mixing Bis-GMA with the diluent monomer(s) (TEGDMA, IBOMA, or a combination) in the desired weight percentages (e.g., 50% Bis-GMA and 50% diluent).[1]
-
Add the photoinitiator system (e.g., 0.5 wt% camphorquinone and 0.5 wt% ethyl 4-dimethylaminobenzoate) to the monomer mixture.
-
Homogenize the resin matrix in the dark to prevent premature polymerization.
-
Incorporate the inorganic fillers into the resin matrix. For a 55 wt.% filled composite, add 10 wt.% fumed silica and 45 wt.% glass fillers.[1]
-
Mix the components thoroughly to achieve a homogeneous paste. A dual asymmetric centrifuge mixer can be used for this purpose.
-
Store the prepared composite in a dark, cool place before use.
Degree of Conversion (DC) Measurement
This protocol outlines the determination of the degree of conversion using Fourier-transform infrared (FT-IR) spectroscopy.
Equipment:
-
FT-IR spectrometer with an attenuated total reflectance (ATR) accessory
-
Dental curing light unit (e.g., LED, >1000 mW/cm²)
Procedure:
-
Place a small amount of the uncured composite material onto the ATR crystal.
-
Record the FT-IR spectrum of the uncured material. The absorption peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are monitored.
-
Photo-activate the composite sample for a specified time (e.g., 20 seconds) using the dental curing light.
-
Immediately after light-curing, record the FT-IR spectrum of the cured material.
-
The degree of conversion is calculated using the following formula: DC (%) = [1 - (A_cured / A_uncured)] x 100 where A is the ratio of the absorbance peak height of the aliphatic C=C bond to the aromatic C=C bond.
Flexural Strength (FS) and Flexural Modulus (FM) Testing
This protocol describes the three-point bending test to determine the flexural properties of the composite.
Equipment:
-
Rectangular molds (e.g., 25 mm x 2 mm x 2 mm)
-
Dental curing light unit
-
Universal testing machine with a three-point bending fixture
Procedure:
-
Fill the rectangular mold with the uncured composite material, taking care to avoid voids.
-
Cover the mold with a Mylar strip and a glass slide and apply pressure to extrude excess material.
-
Light-cure the specimen from both sides according to a standardized protocol (e.g., 20 seconds per overlapping section).
-
Remove the cured specimen from the mold and store it in distilled water at 37°C for 24 hours.
-
Perform the three-point bending test using the universal testing machine at a crosshead speed of 0.5 mm/min until fracture.
-
The flexural strength (FS) and flexural modulus (FM) are calculated from the load-deflection curve.
Water Sorption (Wsp) and Solubility (Wsl) Determination
This protocol follows the ISO 4049 standard for determining water sorption and solubility.
Equipment:
-
Disc-shaped molds (e.g., 15 mm diameter, 1 mm thickness)
-
Dental curing light unit
-
Desiccator with silica gel
-
Analytical balance (accurate to 0.01 mg)
-
Incubator at 37°C
Procedure:
-
Prepare disc-shaped specimens of the composite material.
-
Place the specimens in a desiccator until a constant mass (m1) is achieved.[6]
-
Immerse the discs in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry, and weigh them to obtain the mass (m2).
-
Recondition the specimens in the desiccator until a constant mass (m3) is reached.
-
Calculate water sorption (Wsp) and water solubility (Wsl) using the following equations: Wsp = (m2 - m3) / V Wsl = (m1 - m3) / V where V is the volume of the specimen.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the in vitro cytotoxicity of the composite material eluates.
Materials:
-
Cell line (e.g., human gingival fibroblasts, L929 mouse fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Prepare eluates of the cured composite specimens by incubating them in a cell culture medium for 24 hours at 37°C. The surface area to medium volume ratio should be standardized (e.g., 3 cm²/mL).
-
Seed the cells into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared eluates (or serial dilutions of the eluates). Include a negative control (fresh medium) and a positive control (e.g., cytotoxic substance).
-
Incubate the cells with the eluates for 24 hours.
-
After incubation, remove the eluates and add MTT solution to each well. Incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the negative control.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating dental resin composites and the logical relationships of IBOMA's effects.
Caption: Experimental workflow for dental composite evaluation.
Caption: Effects of IBOMA in dental composites.
References
- 1. Physicochemical properties of flowable composites using this compound as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Solvent Degradation and Polymerization Shrinkage Reduction of Resin Composites Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foreverest.net [foreverest.net]
- 5. Water sorption/solubility of dental adhesive resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Isobornyl Methacrylate in Low-Shrinkage Dental Fillings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for incorporating isobornyl methacrylate (IBMA) into dental composite formulations to mitigate polymerization shrinkage, a critical factor in the longevity and success of dental restorations.
Introduction
Polymerization shrinkage is an inherent challenge with methacrylate-based dental composites, leading to stress at the tooth-restoration interface, marginal leakage, secondary caries, and postoperative sensitivity. The volumetric contraction during the free-radical polymerization of monomers can compromise the integrity of the dental filling. This compound (IBMA), a bulky, cyclic aliphatic monomethacrylate, has emerged as a promising comonomer to reduce polymerization shrinkage in dental resin composites. Its rigid, cage-like structure provides steric hindrance, which limits the volumetric contraction during polymerization.[1] This document outlines the formulation strategies, experimental evaluation, and expected outcomes when using IBMA to develop dimensionally stable and durable dental restorative materials.
Rationale for Using this compound
The primary advantages of incorporating IBMA into dental composite formulations include:
-
Reduced Polymerization Shrinkage: The bulky isobornyl group provides significant steric hindrance, which physically restricts the movement of polymer chains during formation, thereby reducing the overall volumetric shrinkage.[1]
-
Enhanced Hydrophobicity: The non-polar, cyclic structure of IBMA imparts a hydrophobic character to the polymer matrix, which can reduce water sorption and improve the long-term stability of the dental composite in the oral environment.[1][2]
-
Viscosity Modification: IBMA can act as a reactive diluent, reducing the viscosity of the resin matrix without the need for high concentrations of traditional diluents like triethylene glycol dimethacrylate (TEGDMA), which are often associated with higher shrinkage.[2][3]
Formulation Guidelines
A typical experimental dental composite formulation incorporating IBMA consists of a resin matrix, filler particles, and a photoinitiator system.
Table 1: Example Formulations of Experimental Dental Resin Composites [4][5]
| Formulation ID | BisGMA (wt%) | TEGDMA (wt%) | IBMA (wt%) | Filler (wt%) | Photoinitiator System (wt%) |
| Control | 60 | 40 | 0 | 65 | 1.5 |
| IBMA-20 | 60 | 20 | 20 | 65 | 1.5 |
| IBMA-40 | 60 | 0 | 40 | 65 | 1.5 |
-
Resin Matrix: Bisphenol A glycidyl methacrylate (BisGMA) is a common high molecular weight monomer providing strength. Triethylene glycol dimethacrylate (TEGDMA) is a conventional diluent monomer used to reduce viscosity. This compound (IBMA) is introduced to replace TEGDMA partially or fully.
-
Filler Particles: A combination of fumed silica (e.g., 0.05 µm) and glass fillers (e.g., 0.7 µm BaBSiO2) is typically used to achieve good handling properties and mechanical strength.[4]
-
Photoinitiator System: A common system includes camphorquinone (CQ) as the photoinitiator and an amine co-initiator such as 2-(dimethylamino)ethyl methacrylate (DMAEMA).[4]
Experimental Evaluation and Expected Outcomes
The following sections detail the experimental protocols to evaluate the performance of IBMA-containing dental composites and summarize the expected quantitative outcomes.
Quantitative Data Summary
The inclusion of IBMA is expected to reduce polymerization shrinkage while maintaining or minimally affecting other critical mechanical properties.
Table 2: Expected Physicochemical Properties of IBMA-Containing Dental Composites [4][5]
| Property | Control (40% TEGDMA) | IBMA-20 (20% IBMA) | IBMA-40 (40% IBMA) |
| Polymerization Shrinkage (Gap Formation, µm) | Higher | Lower | Significantly Lower |
| Volumetric Polymerization Shrinkage (%) | ~2.5 - 4.0 | Lower | Significantly Lower |
| Degree of Conversion (%) | ~55 - 65 | No significant change | No significant change |
| Flexural Strength (MPa) | ~80 - 120 | No significant change | No significant change |
| Flexural Modulus (GPa) | ~4 - 6 | No significant change | No significant change |
| Knoop Hardness (KHN) | ~30 - 40 | No significant change | Slight Decrease |
Experimental Protocols
This protocol describes a non-contact method to determine the total volumetric shrinkage of a dental composite.[6][7][8]
Materials and Equipment:
-
Helium gas pycnometer
-
Analytical balance (precision of 0.1 mg)
-
Uncured dental composite material
-
Light-curing unit
Procedure:
-
Sample Preparation (Uncured):
-
Weigh a sample of the uncured composite material (approximately 1 g).
-
Place the sample into the pycnometer's sample chamber.
-
-
Initial Volume Measurement:
-
Seal the sample chamber and purge it with helium gas.
-
Measure the initial volume of the uncured sample according to the instrument's operating instructions. This is typically done by measuring the pressure change when the helium gas is expanded into a reference chamber.
-
Repeat the measurement for a total of at least four determinations to obtain an average initial volume (Vi).
-
-
Curing:
-
Remove the sample from the pycnometer.
-
Light-cure the sample according to the manufacturer's instructions or a standardized protocol (e.g., 40 seconds at a specific light intensity).
-
-
Final Volume Measurement:
-
Place the cured sample back into the pycnometer's sample chamber.
-
Measure the final volume (Vf) of the cured sample using the same procedure as in step 2.
-
-
Calculation of Volumetric Shrinkage:
-
Calculate the percentage of volumetric shrinkage (%VS) using the following formula: %VS = [(Vi - Vf) / Vi] * 100
-
This protocol determines the percentage of reacted aliphatic C=C double bonds in the polymer matrix.[1][8][9]
Materials and Equipment:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Uncured dental composite material.
-
Mylar strips.
-
Glass slides.
-
Light-curing unit.
Procedure:
-
Uncured Spectrum Acquisition:
-
Place a small amount of the uncured composite paste onto the ATR crystal.
-
Cover with a Mylar strip and press gently with a glass slide to create a thin, uniform film.
-
Record the FT-IR spectrum of the uncured material. The characteristic absorption peak for the methacrylate C=C double bond is at approximately 1638 cm⁻¹. An aromatic C=C peak (around 1608 cm⁻¹) from the BisGMA monomer is used as an internal standard.
-
-
Curing:
-
Prepare a new thin disc of the uncured composite between two Mylar strips on a glass slide.
-
Light-cure the sample for the specified time (e.g., 40 seconds).
-
-
Cured Spectrum Acquisition:
-
Remove the Mylar strips and place the cured disc onto the ATR crystal.
-
Record the FT-IR spectrum of the cured material.
-
-
Calculation of Degree of Conversion:
-
Calculate the ratio of the absorbance peak heights of the aliphatic C=C bond (1638 cm⁻¹) to the aromatic C=C bond (1608 cm⁻¹) for both the uncured and cured spectra.
-
Calculate the Degree of Conversion (DC) using the following formula: DC (%) = [1 - (Absorbance ratio of cured sample / Absorbance ratio of uncured sample)] * 100
-
This protocol determines the flexural strength and modulus of the cured dental composite.[4]
Materials and Equipment:
-
Universal testing machine with a three-point bending fixture.
-
Rectangular mold (25 mm x 2 mm x 2 mm).
-
Mylar strips.
-
Glass slides.
-
Light-curing unit.
-
Calipers.
Procedure:
-
Specimen Preparation:
-
Fill the rectangular mold with the uncured composite material, slightly overfilling it.
-
Cover the top and bottom of the mold with Mylar strips and press with glass slides to extrude excess material and create a smooth surface.
-
Light-cure the specimen from both the top and bottom surfaces according to a standardized protocol (e.g., overlapping irradiations for 20 seconds each to ensure complete curing).
-
Remove the cured bar-shaped specimen from the mold and lightly sand the edges to remove any flash.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Testing:
-
Measure the width and thickness of each specimen at the center using calipers.
-
Place the specimen on the supports of the three-point bending fixture (support span of 20 mm).
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 ± 0.25 mm/min until fracture occurs.
-
-
Calculation of Flexural Strength and Modulus:
-
Calculate the Flexural Strength (σ) in Megapascals (MPa) using the formula: σ = (3 * F * l) / (2 * b * h²) where F is the maximum load at fracture (N), l is the span between the supports (mm), b is the width of the specimen (mm), and h is the height of the specimen (mm).
-
The Flexural Modulus can be determined from the slope of the initial linear portion of the load-deflection curve.
-
Visualization of Polymerization and Experimental Workflow
Free-Radical Polymerization of Dental Monomers
The polymerization of dental composites containing BisGMA, TEGDMA, and IBMA proceeds via a free-radical addition mechanism, typically initiated by a photoinitiator system like camphorquinone upon exposure to blue light.
Caption: Free-radical polymerization mechanism in dental composites.
Experimental Workflow for Composite Evaluation
The following diagram illustrates the logical flow of experiments to characterize a new dental composite formulation containing IBMA.
Caption: Experimental workflow for dental composite evaluation.
Conclusion
The incorporation of this compound into dental composite formulations presents a viable strategy for reducing polymerization shrinkage. The protocols and expected outcomes detailed in these application notes provide a framework for the systematic evaluation of IBMA-containing materials. By carefully controlling the formulation and rigorously testing the resulting composites, researchers can develop improved restorative materials with enhanced dimensional stability and potentially longer clinical service life.
References
- 1. biomaterials.pl [biomaterials.pl]
- 2. Comparison of polymerization shrinkage of a new bulk‐fill flowable composite with other composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 6. A new resin matrix for dental composite having low volumetric shrinkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BisGMA/TEGDMA ratio and filler content effects on shrinkage stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Prepolymerized Particle Size and Polymerization Kinetics on Volumetric Shrinkage of Dental Modeling Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Toughness and Reducing Volumetric Shrinkage for Bis-GMA/TEGDMA Resin Systems by Using Hyperbranched Thiol Oligomer HMDI-6SH - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of coatings and inks with isobornyl methacrylate for improved durability
Application Note
Introduction
Isobornyl Methacrylate (IBOMA) is a monofunctional cyclic methacrylate monomer that has garnered significant attention in the formulation of high-performance coatings and inks. Its unique chemical structure, characterized by a bulky, rigid bicyclic isobornyl group, imparts a range of desirable properties that lead to enhanced durability. This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and formulation chemists looking to leverage the benefits of IBOMA in their product development. The incorporation of IBOMA can lead to significant improvements in hardness, scratch resistance, chemical resistance, and weatherability, while also acting as a reactive diluent to reduce viscosity and volatile organic compound (VOC) content in formulations.[1][2][3][4]
Key Performance Enhancements with IBOMA
The strategic inclusion of this compound in coating and ink formulations offers a multitude of advantages directly contributing to the longevity and resilience of the final product.
-
Improved Hardness and Scratch Resistance: The rigid, cage-like structure of the isobornyl group restricts polymer chain mobility, resulting in a higher glass transition temperature (Tg) and increased hardness of the cured film.[2] This translates to superior resistance to scratching and abrasion, crucial for applications such as automotive clear coats, industrial maintenance coatings, and high-traffic floor coatings.
-
Enhanced Chemical and Water Resistance: The hydrophobic nature of the isobornyl group provides excellent protection against moisture, chemicals, and solvents.[3] Coatings and inks formulated with IBOMA exhibit reduced water absorption and swelling, leading to improved performance in harsh environments.
-
Excellent Weatherability and UV Resistance: The steric hindrance provided by the bulky isobornyl group helps to protect the polymer backbone from degradation by UV radiation and other environmental stressors.[5] This results in improved gloss retention and resistance to yellowing upon prolonged outdoor exposure.
-
Reactive Diluent for Low-VOC Formulations: IBOMA serves as an effective reactive diluent, reducing the viscosity of high-solids and UV-curable formulations without contributing to VOC emissions.[1][3] This allows for easier application and compliance with increasingly stringent environmental regulations.
-
Good Adhesion: Formulations containing IBOMA often exhibit good adhesion to a variety of substrates, including plastics and metals.[6]
Formulation Guidelines
IBOMA is a versatile monomer that can be incorporated into various coating and ink systems, including UV/EB curable, high-solids, and thermoplastic acrylic formulations.
UV-Curable Formulations
In UV-curable systems, IBOMA acts as a reactive diluent, lowering viscosity for improved flow and leveling while contributing to the final film properties. A typical starting point for a UV-curable clear coat formulation is presented below.
| Component | Function | Weight Percentage (wt%) |
| Urethane Acrylate Oligomer | Primary binder, provides flexibility and toughness | 40 - 60% |
| This compound (IBOMA) | Reactive diluent, enhances hardness and durability | 20 - 40% |
| Tripropyleneglycol Diacrylate (TPGDA) | Reactive diluent, adjusts viscosity and crosslink density | 10 - 20% |
| Photoinitiator (e.g., TPO, TPO-L) | Initiates polymerization upon UV exposure | 2 - 5% |
| Leveling Agent | Improves surface smoothness | 0.1 - 1% |
| Defoamer | Prevents air entrapment | 0.1 - 0.5% |
High-Solids Air-Dry Formulations
In high-solids acrylic resins, IBOMA can be copolymerized with other acrylic monomers to increase the solids content while maintaining a manageable application viscosity.
| Component | Function | Weight Percentage (wt%) |
| Acrylic Polyol Resin | Primary binder | 50 - 70% |
| This compound (IBOMA) | Co-monomer for hardness and durability | 10 - 20% |
| Other Acrylic/Methacrylic Monomers | Co-monomers to balance properties (e.g., flexibility) | 10 - 20% |
| Isocyanate Crosslinker | Curing agent | Varies based on stoichiometry |
| Solvent (e.g., Xylene, Butyl Acetate) | Viscosity adjustment | 5 - 15% |
| Catalyst (e.g., Dibutyltin Dilaurate) | Accelerates curing | 0.01 - 0.1% |
Experimental Protocols
To evaluate the performance benefits of incorporating IBOMA, a series of standardized tests should be conducted. The following protocols are based on widely accepted ASTM methods.
Protocol 1: Formulation of a UV-Curable Clear Coat
Objective: To prepare a UV-curable clear coat with and without IBOMA for comparative testing.
Materials:
-
Urethane Acrylate Oligomer
-
This compound (IBOMA)
-
Tripropyleneglycol Diacrylate (TPGDA)
-
Photoinitiator (e.g., TPO)
-
Leveling Agent
-
Defoamer
-
Substrate panels (e.g., steel, plastic)
-
Laboratory mixer
-
Film applicator (e.g., drawdown bar)
-
UV curing system
Procedure:
-
In a suitable mixing vessel, combine the urethane acrylate oligomer and TPGDA. Mix until homogeneous.
-
For the IBOMA-containing formulation, slowly add the specified weight percentage of IBOMA to the mixture while stirring continuously. For the control formulation, adjust the TPGDA content to maintain a similar viscosity.
-
Add the photoinitiator, leveling agent, and defoamer to the mixture. Continue mixing until all components are fully dissolved and the mixture is uniform.
-
Apply the formulated coatings to the substrate panels using a drawdown bar to achieve a consistent film thickness (e.g., 25-50 µm).
-
Cure the coated panels using a UV lamp. The curing dose and intensity should be optimized for the specific formulation and photoinitiator used.
Workflow for UV-Curable Coating Formulation and Curing
Caption: Workflow for UV-curable coating formulation.
Protocol 2: Evaluation of Coating Hardness (ASTM D3363)
Objective: To determine the pencil hardness of the cured coatings.
Materials:
-
Cured coating panels
-
Pencil hardness tester
-
Set of calibrated drawing pencils (6B to 6H)
-
Pencil sharpener
-
400-grit sandpaper
Procedure:
-
Prepare the pencils by sharpening them and then abrading the lead on 400-grit sandpaper to create a flat, smooth, circular cross-section.
-
Place the cured coating panel on a firm, level surface.
-
Hold a pencil of known hardness at a 45° angle to the coating surface.
-
Push the pencil forward about 6.5 mm (0.25 inches) with uniform pressure, sufficient to either scratch the film or have the lead crumble.
-
Start with a softer pencil and proceed to harder pencils until a pencil is found that will scratch or gouge the film.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.
Protocol 3: Evaluation of Adhesion (ASTM D3359 - Test Method B)
Objective: To assess the adhesion of the cured coatings to the substrate.
Materials:
-
Cured coating panels
-
Cross-hatch cutter with 11 blades
-
Pressure-sensitive tape (as specified in the standard)
-
Soft brush
Procedure:
-
Place the cured coating panel on a firm surface.
-
Make a series of 11 parallel cuts through the coating to the substrate using the cross-hatch cutter.
-
Make a second series of 11 parallel cuts at a 90° angle to the first set to create a lattice pattern.
-
Gently brush the area to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Press the tape down firmly with a fingertip to ensure good contact.
-
Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180° angle as possible.
-
Inspect the grid area for removal of coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, to 0B = more than 65% of the area removed).
Protocol 4: Evaluation of Chemical Resistance (MEK Rub Test - ASTM D5402)
Objective: To assess the resistance of the cured coatings to a solvent.
Materials:
-
Cured coating panels
-
Methyl Ethyl Ketone (MEK)
-
Cotton swabs or cheesecloth
-
Dropper or pipette
Procedure:
-
Secure the cured coating panel on a flat surface.
-
Saturate a cotton swab or a piece of cheesecloth wrapped around a finger with MEK.
-
Apply moderate pressure and rub the coating surface back and forth. One back-and-forth motion constitutes one double rub.
-
Continue rubbing until the coating is removed and the substrate is exposed, or until a specified number of double rubs is reached.
-
Record the number of double rubs required to expose the substrate. A higher number of rubs indicates better chemical resistance.
Performance Data
The following tables summarize the expected performance improvements when incorporating IBOMA into a standard UV-curable clear coat formulation. The control formulation does not contain IBOMA.
Table 1: Physical Properties of UV-Curable Clear Coats
| Property | Control Formulation | Formulation with 30% IBOMA | Test Method |
| Viscosity @ 25°C (cps) | ~1500 | ~800 | Brookfield Viscometer |
| Pencil Hardness | H | 3H | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |
| MEK Double Rubs | 50 | >200 | ASTM D5402 |
Table 2: Durability Performance of UV-Curable Clear Coats
| Property | Control Formulation | Formulation with 30% IBOMA | Test Method |
| Gloss Retention after 1000h QUV | 75% | 90% | ASTM D4587 |
| Yellowing Index (ΔYI) after 1000h QUV | 5.2 | 1.5 | ASTM E313 |
| Water Contact Angle (°) | 75° | 95° | Goniometer |
References
- 1. Preparation and characterization of UV-curable waterborne polyurethane using isobornyl acrylate modified via copolymerization | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. micomlab.com [micomlab.com]
- 5. kta.com [kta.com]
- 6. usa.sika.com [usa.sika.com]
Application Notes & Protocols: Development of Pressure-Sensitive Adhesives with Isobornyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of pressure-sensitive adhesives (PSAs) incorporating isobornyl methacrylate (IBOMA). IBOMA is a bio-based monomer derived from pine resin that offers significant advantages in PSA formulations, including enhanced thermal stability, water resistance, and tunable adhesive properties.[1] This document outlines the synthesis of IBOMA-based acrylic PSAs, methodologies for their characterization, and the influence of IBOMA content on key adhesive performance metrics.
Introduction to this compound in PSAs
This compound is a bulky, cycloaliphatic methacrylate monomer recognized for its ability to impart high glass transition temperature (Tg), hardness, and hydrophobicity to polymers. In the realm of pressure-sensitive adhesives, IBOMA is increasingly utilized as a sustainable alternative to conventional petroleum-based "hard" monomers like methyl methacrylate (MMA). Its incorporation into acrylic PSA formulations allows for precise control over the final adhesive properties, making it a versatile component for applications ranging from general-purpose tapes to specialized medical adhesives.[2] The rigid isobornyl group can enhance the cohesive strength of the adhesive, while its compatibility with a wide range of acrylic monomers allows for the tailoring of tack, peel adhesion, and shear resistance.
Synthesis of IBOMA-Based Acrylic PSAs
IBOMA-based acrylic PSAs are typically synthesized via free-radical polymerization. Emulsion and miniemulsion polymerization are common methods for producing waterborne PSAs, offering environmental benefits over solvent-based systems.[3][4]
Experimental Protocol: Emulsion Polymerization
This protocol describes a semi-continuous seeded emulsion polymerization process to synthesize a waterborne acrylic PSA with IBOMA.
Materials:
-
Monomers: 2-Ethylhexyl acrylate (2-EHA), this compound (IBOMA), Acrylic acid (AA)
-
Initiator: Potassium persulfate (KPS)
-
Emulsifier: (e.g., Dowfax 2A1)
-
Chain Transfer Agent (optional): 2-Ethylhexyl thioglycolate (2-EHTG)
-
Deionized Water
Equipment:
-
Glass reactor with a stirrer, condenser, dropping funnel, and nitrogen inlet
-
Water bath or heating mantle
-
Thermometer
Procedure:
-
Seed Preparation:
-
In the reactor, combine a portion of the deionized water, emulsifier, and a small percentage of the monomer mixture (2-EHA, IBOMA, AA).
-
Heat the mixture to 75-85°C under a nitrogen atmosphere with continuous stirring.
-
Add a portion of the initiator (KPS) to initiate polymerization and form the seed latex. Allow to react for 30 minutes.
-
-
Pre-emulsion Preparation:
-
In a separate beaker, prepare a pre-emulsion by mixing the remaining monomers, emulsifier, chain transfer agent (if used), and deionized water.
-
Stir vigorously to form a stable emulsion.
-
-
Semi-continuous Feed:
-
Gradually feed the pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.
-
Maintain the reaction temperature at 75-85°C throughout the feed.
-
-
Post-polymerization:
-
After the feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Characterization:
-
Determine the solid content, particle size, and viscosity of the resulting latex.
-
Characterization of IBOMA-Based PSAs
Thorough characterization is crucial to understanding the performance of IBOMA-based PSAs. The following are standard test methods used to evaluate key adhesive properties.
Experimental Protocol: Adhesive Property Testing
Sample Preparation:
-
Coat the synthesized PSA latex onto a suitable substrate, such as a 2 mil polyester film.
-
Ensure a uniform dry coat weight, typically around 20 ± 2 g/m².[5]
-
Dry the coated film in an oven to remove water and any residual monomers.
-
Condition the test strips according to the specific test method standards (e.g., FINAT, ASTM) before testing.[5]
Key Performance Tests:
-
180° Peel Adhesion Test (FINAT FTM 1 / ASTM D3330):
-
Substrate: Stainless steel or glass.[5]
-
Procedure: Apply a 25 mm wide test strip to the substrate. Roll over the strip with a standardized roller. After a specified dwell time (e.g., 20 minutes or 24 hours), peel the strip back at a 180° angle at a constant speed (e.g., 300 mm/min).[6]
-
Measurement: Record the force required to peel the strip from the substrate, typically reported in N/25mm.
-
-
Loop Tack Test (FINAT FTM 9):
-
Shear Resistance (Holding Power) Test (FINAT FTM 8 / ASTM D3654):
-
Substrate: Stainless steel.[5]
-
Procedure: Apply a defined area of a test strip (e.g., 25 mm x 25 mm) to the substrate. Hang a standard weight (e.g., 1.8 kg) from the end of the strip.[5]
-
Measurement: Record the time it takes for the strip to fail and fall from the substrate. This indicates the cohesive strength of the adhesive.
-
Data Presentation: Influence of IBOMA Content
The concentration of IBOMA in the polymer formulation significantly impacts the adhesive properties. The following tables summarize the typical effects observed.
| IBOMA Content (wt%) | Peel Strength (N/25 mm) | Loop Tack (N) | Shear Strength (min) |
| 10 | High | High | Low to Moderate |
| 20 | Moderate to High | Moderate to High | Moderate |
| 30 | Moderate | Moderate | High |
| 40 | Low to Moderate | Low to Moderate | Very High |
Note: These are generalized trends. Actual values will depend on the specific co-monomers, molecular weight, and crosslinking density of the PSA.
| Property | Influence of Increasing IBOMA Content | Rationale |
| Glass Transition Temperature (Tg) | Increases | The bulky and rigid structure of IBOMA restricts polymer chain mobility. |
| Cohesive Strength (Shear Resistance) | Increases | Higher Tg leads to a harder, more cohesive adhesive. |
| Adhesive Strength (Peel and Tack) | Generally Decreases (after an optimal point) | Increased stiffness can reduce the ability of the adhesive to wet out and conform to surfaces. |
| Water Resistance | Increases | The hydrophobic nature of the isobornyl group reduces water absorption. |
Visualizations
Experimental Workflows
Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. epscca.com [epscca.com]
- 6. pstc.org [pstc.org]
- 7. Sanyhot :: Test methods for pressure sensitive adhesives [sanyhot.com]
Application Notes and Protocols for the Copolymerization of Isobornyl Methacrylate with Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of isobornyl methacrylate (IBMA) with methyl methacrylate (MMA) to form the copolymer P(IBMA-co-MMA). This document includes detailed experimental protocols for the synthesis and characterization of the copolymer, a summary of its key properties in tabular format, and diagrams illustrating the experimental workflow and underlying chemical principles.
Introduction
The copolymerization of this compound (IBMA) and methyl methacrylate (MMA) offers a versatile platform for the synthesis of advanced polymeric materials with tunable properties. The incorporation of the bulky, rigid isobornyl group from IBMA into the polymethyl methacrylate (PMMA) backbone significantly influences the thermal and mechanical characteristics of the resulting copolymer. P(IBMA-co-MMA) is of interest for a range of applications, including specialty plastics, optical materials, and as a component in drug delivery systems, owing to its enhanced thermal stability and mechanical strength compared to neat PMMA.
Key Properties and Characteristics
The properties of P(IBMA-co-MMA) are highly dependent on the relative proportions of the IBMA and MMA monomer units in the polymer chain. An overview of these relationships is presented below.
Monomer Reactivity Ratios
| Monomer | Q-value | e-value |
| This compound (IBMA) | 0.70 (estimated) | 0.45 (estimated) |
| Methyl Methacrylate (MMA) | 0.74 | 0.40 |
Note: Q and e values for IBMA are estimated based on values for similar bulky methacrylates.
Based on these values, the reactivity ratios can be calculated, which in turn predict a tendency towards random copolymerization with a slight enrichment of MMA in the copolymer chain.
Thermal Properties
The incorporation of the bulky isobornyl group is known to increase the glass transition temperature (Tg) of the copolymer. The relationship between the mole fraction of IBMA in the copolymer and the resulting Tg is approximately linear.
| Mole Fraction of IBMA in Copolymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| 0 (Pure PMMA) | ~105 | ~350 |
| 0.25 | ~125 | ~360 |
| 0.50 | ~145 | ~370 |
| 0.75 | ~165 | ~380 |
| 1.0 (Pure PIBMA) | ~180-200 | ~390 |
Mechanical Properties
The rigid bicyclic structure of IBMA imparts increased stiffness and hardness to the copolymer.
| Mole Fraction of IBMA in Copolymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Pure PMMA) | ~60 | ~3.0 | ~5 |
| 0.25 | ~65 | ~3.2 | ~4 |
| 0.50 | ~70 | ~3.5 | ~3 |
| 0.75 | ~75 | ~3.8 | ~2 |
| 1.0 (Pure PIBMA) | ~80 | ~4.0 | <2 |
Note: The mechanical properties are influenced by factors such as molecular weight and polydispersity, and the values presented are typical ranges.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of P(IBMA-co-MMA).
Synthesis of P(IBMA-co-MMA) via Free-Radical Polymerization
This protocol describes a solution polymerization method.
Materials:
-
This compound (IBMA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Prepare a stock solution of AIBN in toluene (e.g., 10 g/L).
-
In a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the desired molar ratio of IBMA and MMA.
-
Add anhydrous toluene to achieve a total monomer concentration of 2 M.
-
Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Add the calculated amount of AIBN stock solution (typically 1 mol% with respect to the total monomer concentration).
-
Immerse the reaction flask in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%).
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Characterization of P(IBMA-co-MMA)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional Analysis
-
Instrument: 1H NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 10-15 mg of the dried copolymer in 0.7 mL of deuterated chloroform (CDCl3).
-
Analysis:
-
The mole fraction of each monomer in the copolymer can be determined by comparing the integration of characteristic proton signals.
-
The signal for the methoxy protons (-OCH3) of the MMA units typically appears around 3.6 ppm.
-
The signal for the proton on the carbon adjacent to the ester oxygen in the isobornyl group of IBMA appears around 4.1 ppm.
-
The copolymer composition is calculated from the ratio of these integrated peak areas.
-
2. Gel Permeation Chromatography (GPC) for Molecular Weight Determination
-
System: GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.
-
Sample Preparation: Dissolve the copolymer in THF at a concentration of 1-2 mg/mL and filter through a 0.45 µm syringe filter.
-
Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
3. Differential Scanning Calorimetry (DSC) for Thermal Transitions
-
Instrument: DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.
-
Procedure:
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature at 10°C/min.
-
Perform a second heating scan from room temperature to 200°C at 10°C/min.
-
-
Analysis: The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
4. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Instrument: TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the copolymer into a TGA pan.
-
Procedure: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset of decomposition temperature (Td) and the temperature at maximum weight loss.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure of the copolymerization.
Caption: Experimental workflow for the synthesis and characterization of P(IBMA-co-MMA).
Caption: Copolymerization reaction of IBMA and MMA.
Application Notes and Protocols: Synthesis and Characterization of Isobornyl Methacrylate (IBOMA) Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of isobornyl methacrylate (IBOMA) copolymers. The unique properties of IBOMA, stemming from its bulky, rigid bicyclic structure, make it a valuable monomer for creating advanced polymers with high glass transition temperatures, enhanced thermal stability, and excellent optical and mechanical properties.[1][2] These characteristics are of significant interest in various fields, including the development of drug delivery systems, medical devices, and specialty coatings.
Introduction to this compound Copolymers
This compound is a specialty monomer known for imparting rigidity and hydrophobicity to polymers.[2] When copolymerized with other monomers, it can significantly enhance the thermal and mechanical properties of the resulting material.[1][2] For instance, incorporating IBOMA can increase the glass transition temperature (Tg), improve thermal stability, and enhance resistance to abrasion and chemicals.[2] These properties are highly desirable in applications such as drug-eluting coatings, where durability and controlled release are critical, and in the fabrication of robust microfluidic devices for diagnostics. The biocompatibility of certain IBOMA copolymers also opens avenues for their use in biomedical applications.[1]
Synthesis of this compound Copolymers
Various polymerization techniques can be employed to synthesize IBOMA copolymers, each offering distinct advantages in controlling the polymer architecture and properties. Common methods include free radical polymerization, anionic polymerization, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
Free Radical Polymerization
Free radical polymerization is a versatile and widely used method for synthesizing IBOMA copolymers.[3] It is relatively simple to implement and can be adapted for different reaction conditions (bulk, solution, suspension).
Experimental Protocol: Free Radical Polymerization of IBOMA and Benzyl Methacrylate (BzMA)
-
Monomer and Initiator Preparation: Purify this compound and benzyl methacrylate by washing with a 5% NaOH solution followed by distilled water, then dry over anhydrous calcium chloride and distill under reduced pressure. Recrystallize the initiator, benzoyl peroxide (BPO), from methanol.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratios of IBOMA and BzMA in a suitable solvent like toluene.
-
Initiation: Add the initiator (e.g., benzoyl peroxide) to the monomer solution.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70°C) and maintain it for a set duration under a nitrogen atmosphere.
-
Termination and Purification: Cool the reaction mixture and precipitate the copolymer by pouring the solution into a non-solvent such as methanol.
-
Drying: Filter the precipitated copolymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Caption: Workflow for free radical polymerization of IBOMA copolymers.
Anionic Polymerization
Anionic polymerization allows for the synthesis of well-defined block copolymers with narrow molecular weight distributions.[4][5] This method is particularly sensitive to impurities, requiring stringent purification of monomers and solvents.
Experimental Protocol: Anionic Block Copolymerization of IBOMA and Butadiene [4]
-
Purification: Rigorously purify the this compound monomer, for example, by using diisobutylaluminum hydride (DIBAH) followed by distillation.[4] The solvent (e.g., THF) must be freshly distilled from a suitable drying agent.
-
Initiation: In a flame-dried, sealed reactor under an inert atmosphere, initiate the polymerization of the first monomer (e.g., butadiene) using a difunctional initiator like m-diisopropenylbenzene/tert-butyllithium adduct in a non-polar solvent (e.g., cyclohexane).[4]
-
First Block Formation: Allow the polymerization of the first monomer to proceed to completion.
-
Second Monomer Addition: Introduce a polar solvent like THF to facilitate the crossover reaction, followed by the addition of the purified IBOMA monomer at a low temperature (e.g., -78°C).[4][5]
-
Second Block Formation: Allow the polymerization of IBOMA to proceed.
-
Termination: Terminate the polymerization by adding a protonating agent, such as degassed methanol.
-
Purification and Drying: Precipitate the block copolymer in a non-solvent, filter, and dry under vacuum.
Characterization of this compound Copolymers
A suite of analytical techniques is employed to determine the structure, composition, molecular weight, and thermal properties of the synthesized IBOMA copolymers.
Structural and Compositional Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the incorporation of both IBOMA and the comonomer into the polymer chain and for determining the copolymer composition.[3][6] The relative integrals of characteristic peaks from each monomer unit are used to calculate the molar fractions in the copolymer.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the copolymer. Key vibrational bands include the C=O stretching of the methacrylate group and C-H vibrations of the isobornyl group.[3]
Molecular Weight and Distribution
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.[3] A low PDI value (typically < 1.5) is indicative of a well-controlled polymerization process.[3]
Thermal Properties
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymers. The Tg is a critical parameter that reflects the polymer's rigidity and thermal stability. The incorporation of the bulky IBOMA monomer generally leads to an increase in the Tg of the copolymer.[1]
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the copolymers.[3] By heating the polymer at a constant rate, the onset of decomposition and the weight loss at different temperatures can be determined.
Caption: General workflow for the characterization of IBOMA copolymers.
Quantitative Data Summary
The following tables summarize typical data obtained from the characterization of IBOMA copolymers.
Table 1: Molecular Weight and Polydispersity of IBOMA Copolymers
| Copolymer System | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(IBOMA-co-MMA) | Free Radical | - | - | [3] |
| Poly(IBOMA-co-BzMA) | Free Radical | - | - | |
| Poly(4-methoxybenzyl methacrylate-co-IBOMA) | ATRP | 12,500 | 1.5 | [3] |
| Poly(IBMA-b-Butadiene-b-IBMA) | Anionic | - | <1.10 | [4] |
Data not always available in the provided search results is indicated by "-".
Table 2: Thermal Properties of IBOMA Copolymers
| Copolymer System | IBOMA Content (mol%) | Tg (°C) | Decomposition Temp. (°C) | Reference |
| Poly(IBOMA-co-BzMA) | Increasing | Increasing | Increasing | |
| Poly(IBOMA-co-MMA) | Increasing | Linear Increase | - | [3] |
| PIBMA Homopolymer | 100 | 170 - 206 | - | [4] |
Applications in Drug Development
The unique properties of IBOMA copolymers make them attractive for various applications in drug development:
-
Controlled Drug Delivery: The hydrophobicity and high Tg of IBOMA-containing polymers can be leveraged to create durable matrices for the sustained release of therapeutic agents.
-
Medical Device Coatings: Their excellent mechanical properties and resistance to degradation make them suitable for coating medical implants and devices to improve biocompatibility or provide localized drug delivery.
-
Transdermal Patches: Methyl methacrylate copolymers are already used in transdermal patches, and the inclusion of IBOMA could enhance the adhesive properties and the stability of the drug formulation within the patch.[7]
-
Nanoparticle Formulations: Amphiphilic block copolymers containing IBOMA can self-assemble into micelles or nanoparticles for the encapsulation and delivery of poorly water-soluble drugs.[8]
Conclusion
The synthesis and characterization of this compound copolymers offer a versatile platform for creating advanced materials with tunable properties. The protocols and data presented here provide a foundation for researchers and professionals in the field of drug development to explore the potential of these polymers in innovative therapeutic and diagnostic applications. The ability to control properties such as glass transition temperature, thermal stability, and molecular weight through the choice of comonomer and polymerization technique allows for the rational design of materials tailored to specific biomedical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Characterization of poly(isobornyl methacrylate) using FT-IR and NMR spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(isobornyl methacrylate) (PIBOMA) is a polymer valued for its high glass transition temperature, thermal stability, and excellent optical properties. These characteristics make it a desirable material in various applications, including dental fillings, orthopedic applications, adhesives, and coatings.[1] A thorough characterization of its molecular structure is crucial for ensuring its performance and for the development of new applications. This application note provides detailed protocols for the characterization of PIBOMA using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful analytical techniques for elucidating polymer structure.
Experimental Protocols
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol outlines the synthesis of PIBOMA using a common free-radical initiator.
Materials:
-
This compound (IBMA) monomer
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (or another suitable solvent like toluene)
-
Ethanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Polymerization tube or round-bottom flask with a condenser
-
Nitrogen or Argon gas supply
-
Thermostatic oil bath
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a polymerization tube, dissolve a specific amount of IBMA monomer and the initiator (e.g., 1% wt/wt of the monomer) in a suitable solvent like 1,4-dioxane.
-
Degassing: To remove dissolved oxygen which can inhibit polymerization, degas the mixture by bubbling high-purity nitrogen or argon through the solution for at least 15-20 minutes.
-
Polymerization: Place the sealed polymerization tube in a preheated thermostatic oil bath at a temperature appropriate for the chosen initiator (e.g., 65°C for BPO). Allow the polymerization to proceed for a set time, for instance, 12 hours.
-
Termination and Precipitation: After the designated time, cool the reaction mixture to room temperature. Precipitate the synthesized polymer by slowly pouring the viscous solution into a beaker containing an excess of a non-solvent, such as ethanol, while stirring.
-
Purification: Filter the precipitated polymer. To further purify, redissolve the polymer in a minimal amount of a good solvent like dichloromethane and re-precipitate it in an excess of the non-solvent (ethanol). Repeat this dissolution-precipitation step two to three times to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified PIBOMA under vacuum at a moderate temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved.
FT-IR Spectroscopy Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer.
Sample Preparation:
-
Thin Film: Dissolve a small amount of the dried PIBOMA in a volatile solvent (e.g., dichloromethane). Cast a thin film on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate by allowing the solvent to evaporate completely.
-
KBr Pellet: Mix a small amount of the finely ground polymer with dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrument Parameters (Typical):
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of the polymer chain.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the dried PIBOMA in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous.
Instrument Parameters (Typical for ¹H and ¹³C NMR):
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: CDCl₃
-
Temperature: 25°C
-
¹H NMR: Standard pulse sequences are used.
-
¹³C NMR: Proton-decoupled pulse sequences are typically used to simplify the spectrum. For more detailed analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[1][2]
-
2D NMR (HSQC, TOCSY, HMBC): For unambiguous assignment of complex spectra, 2D NMR experiments can be performed.[1][2][3]
Data Presentation
FT-IR Spectral Data
The FT-IR spectrum of PIBOMA is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester carbonyl) |
| ~1480, ~1370 | C-H bending (methyl and methylene groups) |
| ~1140 | C-O stretching (ester) |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
NMR Spectral Data
The ¹H and ¹³C NMR spectra of PIBOMA show characteristic signals corresponding to the different protons and carbons in the polymer structure.
¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~4.0 - 4.5 | -O-CH- (methine proton of the isobornyl group) |
| ~0.8 - 2.0 | Protons of the polymer backbone and isobornyl ring |
| ~0.8, ~0.9, ~1.0 | Methyl protons of the isobornyl group and α-methyl group |
¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~176 - 178 | C=O (ester carbonyl carbon) |
| ~80 - 85 | -O-CH- (methine carbon of the isobornyl group) |
| ~49 - 50 | Quaternary carbons of the isobornyl group |
| ~45 - 47 | Quaternary carbon of the polymer backbone |
| ~30 - 45 | CH and CH₂ carbons of the isobornyl ring |
| ~15 - 25 | Methyl carbons of the isobornyl group and α-methyl group |
Note: The chemical shifts can show some broadening and splitting due to the polymeric nature of the sample and tacticity effects.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of PIBOMA.
Caption: Polymerization of this compound to form PIBOMA.
References
Application Notes and Protocols for Isobornyl Methacrylate (IBOMA) in 3D Printing Resins for Enhanced Rigidity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobornyl methacrylate (IBOMA) is a monofunctional methacrylate monomer increasingly utilized in photopolymer resins for 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). Its unique, bulky bicyclic structure imparts significant rigidity, thermal stability, and hardness to the cured polymer network.[1] When incorporated into 3D printing resins, IBOMA serves as a reactive diluent, effectively reducing resin viscosity for improved processability while simultaneously enhancing the mechanical properties of the final printed object. These attributes make IBOMA-based resins highly suitable for applications requiring high stiffness, dimensional stability, and durability, such as anatomical models, surgical guides, and components for drug delivery device prototyping.
This document provides detailed application notes and experimental protocols for utilizing IBOMA to formulate high-rigidity 3D printing resins. It includes quantitative data on the mechanical properties of various IBOMA-containing formulations and step-by-step procedures for resin preparation, 3D printing of test specimens, and mechanical characterization.
Data Presentation: Mechanical Properties of IBOMA-Based Resins
The inclusion of IBOMA in a photopolymer resin formulation has a direct impact on its mechanical properties. The following tables summarize the quantitative data from studies investigating the effect of varying IBOMA concentrations on tensile and flexural properties.
Table 1: Tensile Properties of IBOMA-Containing Resins
| Formulation ID | IBOMA Concentration (wt%) | Other Key Components | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Resin A | 20 | Biobased difunctional and trifunctional monomers | Not Reported | Not Reported | Not Reported |
| DA-2 | 33.3 | Bis-GMA (37.5 wt%), Bis-EMA (29.2 wt%) | ~3000 | Not Reported | Not Reported |
| R-2900_50 | 50 | PTHF-DM | 70.2 ± 10.6 | 13.7 ± 2.21 | 195 ± 39.5 |
| R-2900_75 | 75 | PTHF-DM | Not Reported | 32 (Max) | Not Reported |
Table 2: Flexural Properties of IBOMA-Containing Resins
| Formulation ID | IBOMA Concentration (wt%) | Other Key Components | Flexural Modulus (GPa) | Flexural Strength (MPa) |
| DA-2 | 33.3 | Bis-GMA (37.5 wt%), Bis-EMA (29.2 wt%) | Not Reported | >100 |
| IBOMA/TEGDMA/Bis-GMA | 25 | TEGDMA (25 wt%), Bis-GMA (50 wt%) | Reduced compared to TEGDMA only | No significant effect |
| IBOMA/Bis-GMA | 50 | Bis-GMA (50 wt%) | Lower than TEGDMA formulations | Significantly lower than TEGDMA formulations |
Experimental Protocols
This section outlines the detailed methodologies for the preparation of IBOMA-based resins, 3D printing of standardized test specimens, and the subsequent mechanical testing.
Protocol 1: Formulation of IBOMA-Based Photopolymer Resin
Objective: To prepare a photocurable resin with a specific concentration of IBOMA for 3D printing.
Materials:
-
This compound (IBOMA)
-
Base oligomer (e.g., Bisphenol A glycerolate dimethacrylate - Bis-GMA)
-
Reactive diluent (e.g., Triethylene glycol dimethacrylate - TEGDMA), if applicable
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
UV blocker (optional)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Determine the desired weight percentages of all components.
-
In an amber glass bottle, combine the base oligomer(s) and IBOMA.
-
If using an additional reactive diluent, add it to the mixture.
-
Place the bottle on a magnetic stirrer and mix at a low to medium speed until the mixture is homogeneous. Gentle heating (40-50°C) can be applied to reduce viscosity and aid mixing.
-
Add the photoinitiator (typically 0.5-2.0 wt%) to the mixture.
-
Continue stirring in the dark until the photoinitiator is completely dissolved.
-
If required, add a UV blocker to control light penetration during printing.
-
Store the formulated resin in a cool, dark place.
Protocol 2: 3D Printing of Mechanical Test Specimens
Objective: To fabricate standardized test specimens for tensile and flexural testing using a DLP or SLA 3D printer.
Equipment:
-
DLP or SLA 3D printer (e.g., with a 405 nm light source)
-
Formulated IBOMA-based resin
-
CAD models of test specimens (ASTM D638 Type IV for tensile testing, and rectangular bars for ASTM D790 flexural testing)
-
Slicing software for the 3D printer
-
Isopropyl alcohol (IPA) for cleaning
-
UV post-curing chamber
Procedure:
-
CAD Model Preparation: Obtain or create STL files for the required test specimens. For tensile testing, use the dimensions specified in ASTM D638 for a Type IV "dog-bone" specimen. For flexural testing, create rectangular bars according to ASTM D790 specifications (e.g., 127 x 12.7 x 3.2 mm).
-
Slicing: Import the STL files into the slicing software. Set the printing parameters, including:
-
Layer Thickness: A typical value is 50-100 µm.
-
Exposure Time: This will depend on the resin's reactivity and should be determined through calibration prints (working curve).
-
Print Orientation: Print specimens flat (in the XY plane) to minimize anisotropy.
-
-
Printing: Fill the printer's vat with the formulated resin and initiate the printing process.
-
Part Removal and Cleaning: Once printing is complete, carefully remove the specimens from the build platform. Wash the parts thoroughly in isopropyl alcohol to remove any uncured resin from the surface. An ultrasonic bath can be used for more effective cleaning.
-
Post-Curing: Place the cleaned and dried specimens in a UV post-curing chamber. The post-curing process is critical for achieving optimal mechanical properties. Typical post-curing parameters for methacrylate-based resins are:
-
UV Wavelength: 405 nm
-
UV Intensity: 1.25 mW/cm² or higher
-
Time: 60 - 120 minutes
-
Temperature: 60 - 80°C
-
Ensure all sides of the specimens are evenly exposed to the UV light by rotating them periodically.
-
Protocol 3: Mechanical Property Testing
Objective: To determine the tensile and flexural properties of the 3D printed specimens according to ASTM standards.
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cells
-
Tensile grips
-
Three-point bending fixture
-
Calipers for precise measurement of specimen dimensions
A. Tensile Testing (ASTM D638)
-
Measure the width and thickness of the gauge section of each "dog-bone" specimen.
-
Secure the specimen in the tensile grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
Calculate the Young's Modulus, Ultimate Tensile Strength, and Elongation at Break from the stress-strain curve.
B. Flexural Testing (ASTM D790)
-
Measure the width and thickness of each rectangular bar specimen.
-
Place the specimen on the supports of the three-point bending fixture. The support span should be set according to the standard.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain.
-
Record the load and deflection data.
-
Calculate the Flexural Modulus and Flexural Strength from the recorded data.
Visualizations
Caption: Experimental workflow from resin formulation to mechanical property analysis.
Caption: Logical relationship of IBOMA concentration to resin properties.
References
Troubleshooting & Optimization
Preventing premature polymerization of isobornyl methacrylate during storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of isobornyl methacrylate (IBOMA) during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBOMA) and why is it prone to premature polymerization?
A1: this compound (IBOMA) is a monofunctional methacrylate monomer valued for its ability to impart hardness, flexibility, and excellent resistance properties to polymers.[1] Like other acrylic monomers, the carbon-carbon double bond in the methacrylate group is susceptible to free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of contaminants, leading to the premature formation of polymers during storage.[2]
Q2: What are the common signs of premature polymerization in IBOMA?
A2: The initial signs of polymerization can be subtle. An increase in viscosity is a primary indicator. As polymerization progresses, the liquid may become cloudy or hazy, and eventually, solid polymer particles may become visible, forming a gel or a solid mass.
Q3: What is the role of an inhibitor in preventing polymerization?
A3: Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They act by scavenging free radicals that can initiate the polymerization chain reaction. For phenolic inhibitors like hydroquinone methyl ether (MeHQ), the presence of dissolved oxygen is crucial for their effectiveness.[3]
Q4: What is the recommended inhibitor for IBOMA and at what concentration?
A4: The most common inhibitor for this compound is hydroquinone methyl ether (MeHQ). It is typically added at a concentration of 120-180 parts per million (ppm).
Q5: What are the ideal storage conditions for IBOMA?
A5: To maximize shelf life and prevent premature polymerization, IBOMA should be stored in a cool, dark, and well-ventilated area, away from direct sunlight and sources of heat.[4] The storage temperature should be kept below 30°C (86°F).[5] It is critical to maintain an air space (headspace) in the storage container to ensure the presence of dissolved oxygen, which is necessary for the inhibitor to function effectively.[5][6] Avoid storing under an inert atmosphere like nitrogen.[5]
Troubleshooting Guide
Problem: I suspect my this compound (IBOMA) is starting to polymerize. What should I do?
This guide will walk you through the steps to identify and address premature polymerization of IBOMA.
Step 1: Visual Inspection
-
Question: Does the IBOMA appear more viscous than usual? Is it cloudy, hazy, or are there visible solid particles or gels?
-
Action: If you observe any of these signs, proceed to Step 2. If the monomer appears clear and has normal viscosity, but you still have concerns, you may proceed to the analytical testing in Step 3.
Step 2: Immediate Action for Visibly Polymerized Monomer
-
Caution: Do not attempt to use IBOMA that shows clear signs of polymerization. The presence of polymer can unpredictably affect your experiments and may damage equipment.
-
Action: Safely quarantine the container and consult your institution's safety protocols for the disposal of hazardous chemical waste.
Step 3: Analytical Confirmation of Polymerization
If the visual signs are inconclusive, or for routine quality control, you can perform the following tests:
-
Viscosity Measurement: A significant increase in viscosity compared to a fresh, unpolymerized sample is a strong indicator of polymer formation.
-
Inhibitor Concentration Analysis: A decrease in the inhibitor (MeHQ) concentration below the recommended level can indicate an increased risk of polymerization.
-
Polymer Detection: Analytical techniques can confirm the presence of dissolved polymer.
The following sections provide detailed protocols for these analyses.
Experimental Protocols
Protocol 1: Determination of Inhibitor (MeHQ) Concentration by HPLC-UV
This method is used to quantify the amount of hydroquinone methyl ether (MeHQ) inhibitor in your IBOMA sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility) or Phosphoric acid
-
MeHQ standard
-
IBOMA sample
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 65:35 v/v).[7] If needed, add a small amount of formic or phosphoric acid (e.g., 0.1%).[7]
-
Standard Solution Preparation: Prepare a stock solution of MeHQ in the mobile phase. From the stock solution, prepare a series of calibration standards with known concentrations covering the expected range of the inhibitor in your sample.
-
Sample Preparation: Dilute a known volume of your IBOMA sample with the mobile phase in a volumetric flask. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the UV detector to the wavelength of maximum absorbance for MeHQ (approximately 292 nm).
-
Inject the calibration standards and the prepared sample into the HPLC system.
-
Record the peak areas of the MeHQ peaks in the chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the MeHQ standards against their known concentrations.
-
Determine the concentration of MeHQ in your sample by comparing its peak area to the calibration curve.
-
Protocol 2: Detection of Polymer in IBOMA by Viscosity Measurement
This protocol provides a simple, qualitative method to detect the onset of polymerization.
Materials:
-
Viscometer (e.g., Brookfield or similar rotational viscometer)
-
Temperature-controlled water bath
-
IBOMA sample
-
Reference sample of fresh, unpolymerized IBOMA
Procedure:
-
Temperature Equilibration: Bring both the IBOMA sample and the reference sample to a constant, known temperature using the water bath (e.g., 25°C).
-
Viscometer Setup: Calibrate and set up the viscometer according to the manufacturer's instructions.
-
Measurement:
-
Measure the viscosity of the reference (fresh) IBOMA.
-
Thoroughly clean the viscometer spindle.
-
Measure the viscosity of your IBOMA sample under the same conditions.
-
-
Analysis: A significantly higher viscosity in your sample compared to the reference sample indicates the presence of polymer.
Protocol 3: Detection of Residual Monomer and Oligomers by Gas Chromatography (GC-FID)
This method can be adapted to detect the presence of oligomers (short-chain polymers) which are early indicators of polymerization.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for monomer analysis (e.g., Rtx-1)[2]
-
High-purity carrier gas (e.g., Helium or Nitrogen)
-
Solvent for dilution (e.g., Acetone)
-
IBOMA sample
-
Syringes for injection
Procedure:
-
Sample Preparation: Dilute a small amount of the IBOMA sample in a suitable solvent like acetone.
-
GC Instrument Setup:
-
Set the injection port and detector temperatures (e.g., 250°C and 300°C, respectively).
-
Program the oven temperature to ramp from a lower temperature (e.g., 50°C) to a higher temperature to elute both the monomer and any potential oligomers.
-
-
Injection and Analysis:
-
Inject a small volume of the prepared sample into the GC.
-
Analyze the resulting chromatogram. The presence of broader peaks or peaks with longer retention times than the IBOMA monomer peak can indicate the presence of oligomers.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound (IBOMA)
| Parameter | Recommendation | Rationale |
| Temperature | Below 30°C (86°F) | Reduces the rate of potential polymerization.[5] |
| Light Exposure | Store in opaque containers, away from direct sunlight | Prevents photoinitiation of polymerization. |
| Atmosphere | Maintain an air headspace in the container | Dissolved oxygen is required for the effectiveness of phenolic inhibitors.[3] |
| Inhibitor | MEHQ (120-180 ppm) | Scavenges free radicals to prevent polymerization initiation. |
| Purity | Avoid contamination with metals, peroxides, or other initiators | Contaminants can initiate polymerization.[2] |
Table 2: Troubleshooting Guide Summary
| Observation | Potential Cause | Recommended Action |
| Increased viscosity, cloudiness, or solid particles | Premature polymerization | Quarantine and dispose of the material according to safety protocols. Do not use. |
| Normal appearance, but concerns about stability | Inhibitor depletion, exposure to heat or light | Perform analytical tests (Viscosity, Inhibitor Concentration, Polymer Detection). |
| Low inhibitor concentration | Consumption of inhibitor over time or due to adverse storage | Consider adding more inhibitor (consult supplier) or use the monomer promptly. |
Visualizations
Caption: Workflow for receiving and storing IBOMA to ensure stability.
Caption: Decision tree for troubleshooting suspected IBOMA polymerization.
Caption: Simplified mechanism of free-radical scavenging by a phenolic inhibitor.
References
Controlling molecular weight distribution in poly(isobornyl methacrylate) synthesis
Welcome to the technical support center for the synthesis of poly(isobornyl methacrylate) (PIBOMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for controlling molecular weight distribution and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing poly(this compound) (PIBOMA) with a controlled molecular weight?
A1: The most common methods for achieving a controlled molecular weight and narrow molecular weight distribution (low polydispersity index, PDI) in PIBOMA synthesis are controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2] Anionic polymerization can also be employed for this purpose.[3] For less stringent control, conventional free radical polymerization can be used with careful selection of initiator and chain transfer agent concentrations.
Q2: Why is controlling the molecular weight distribution of PIBOMA important?
A2: Controlling the molecular weight distribution is crucial as it directly influences the polymer's physical and mechanical properties. A narrow distribution ensures uniformity, which is critical for applications in fields like drug delivery and advanced coatings, where predictable performance is essential.[4] Properties such as glass transition temperature (Tg), viscosity, and mechanical strength are all affected by the molecular weight and its distribution.[3]
Q3: What is a typical polydispersity index (PDI) for PIBOMA synthesized by different methods?
A3: The target PDI varies depending on the polymerization method. For controlled/"living" polymerization techniques like ATRP and RAFT, a PDI of less than 1.5 is generally expected, with values often falling below 1.3.[3] In conventional free radical polymerization, the PDI is typically broader, often greater than 1.5. Anionic polymerization can also yield very low PDI values, often below 1.2.[3]
Q4: Can I perform the polymerization of this compound in an aqueous system?
A4: The emulsion polymerization of this compound (IBOMA) can be challenging due to the high hydrophobicity of the monomer, which can lead to coagulation.[5] However, stable dispersions have been achieved by substituting a small percentage of IBOMA with a more hydrophilic monomer, such as methyl methacrylate.[5]
Troubleshooting Guides
Issue 1: Broad Molecular Weight Distribution (High PDI) in Controlled Polymerization (ATRP/RAFT)
| Possible Cause | Troubleshooting Step |
| Inefficient Initiation | Ensure the initiator is appropriate for the monomer and that it is fully dissolved and homogenously distributed before starting the polymerization. For ATRP, the initiation should be fast and quantitative.[6] |
| Poor Deactivation (ATRP) | In ATRP, the equilibrium between the active and dormant species is critical. If the deactivation process is slow, the concentration of propagating radicals increases, leading to termination reactions and a broader PDI.[6] Ensure the correct ratio of activator (e.g., Cu(I) complex) to deactivator (e.g., Cu(II) complex) is used. |
| Inappropriate RAFT Agent | The choice of RAFT agent is crucial and monomer-dependent.[7] Ensure the RAFT agent has a high chain transfer constant for this compound. |
| High Polymerization Rate | A very high rate of polymerization can lead to a loss of control. This can be managed by adjusting the reaction temperature, initiator concentration, or catalyst concentration. |
| Impurities | Impurities in the monomer, solvent, or initiator can interfere with the catalyst or RAFT agent, leading to uncontrolled polymerization. Ensure all reagents and glassware are properly purified and dried. |
Issue 2: Low Monomer Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Initiator | The concentration of the initiator may be too low. While increasing the initiator concentration can decrease the molecular weight in free radical polymerization, in controlled polymerizations, it is important to maintain the correct ratio of initiator to monomer and catalyst/RAFT agent.[8] |
| Catalyst Deactivation (ATRP) | The ATRP catalyst can be sensitive to oxygen and other impurities. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all components are deoxygenated. |
| Low Reaction Temperature | The polymerization rate is temperature-dependent. If the conversion is low, consider increasing the reaction temperature within the recommended range for the specific polymerization technique. |
| Inhibitor Presence | Monomers often contain inhibitors to prevent polymerization during storage. Ensure the inhibitor is removed before use, for example, by passing the monomer through a column of basic alumina.[9] |
Issue 3: Inconsistent Molecular Weight Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Reagent Purity | The purity of the monomer, initiator, and catalyst can affect the polymerization kinetics and the final molecular weight. Use reagents from the same batch or ensure consistent purification procedures. |
| Inaccurate Reagent Measurement | Small variations in the amounts of initiator, catalyst, or chain transfer agent can lead to significant differences in molecular weight. Use precise weighing and dispensing techniques. |
| Temperature Fluctuations | Inconsistent reaction temperatures can alter the rates of initiation, propagation, and termination, leading to batch-to-batch variability. Ensure the reaction vessel is in a well-controlled temperature bath. |
| Oxygen Contamination | Inconsistent removal of oxygen can lead to variable initiation rates and side reactions. Standardize the deoxygenation procedure (e.g., number of freeze-pump-thaw cycles or duration of inert gas purging). |
Quantitative Data Summary
Table 1: Effect of Initiator Concentration on Molecular Weight in Free Radical Polymerization of Methacrylates
| Initiator Concentration | Resulting Molecular Weight (Mw) | Effect |
| Low | High | Fewer initiating sites lead to longer polymer chains. |
| High | Low | More initiating sites result in a larger number of shorter polymer chains.[10] |
Note: This table presents a general trend. The actual molecular weight will depend on the specific initiator, monomer, and reaction conditions.
Table 2: Effect of Chain Transfer Agent (CTA) Concentration on Molecular Weight
| CTA Concentration | Resulting Molecular Weight (Mw) | Effect |
| Low | High | Fewer chain transfer events allow for longer polymer chain growth. |
| High | Low | Increased frequency of chain transfer events leads to the formation of shorter polymer chains.[11] |
Note: The effectiveness of a CTA is also dependent on its chain transfer constant for the specific monomer.
Experimental Protocols & Workflows
Experimental Workflow for PIBOMA Synthesis
Detailed Protocol: RAFT Polymerization of this compound
This protocol is a representative example and may require optimization for specific molecular weight targets.
Materials:
-
This compound (IBMA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene or other suitable solvent
-
Schlenk flask or sealed ampules
-
Methanol (for precipitation)
Procedure:
-
Preparation of Stock Solution: In a volumetric flask, prepare a stock solution of IBMA and AIBN in toluene. The molar ratio of monomer to initiator will determine the theoretical molecular weight. A typical ratio of RAFT agent to initiator is 5:1.
-
Reaction Setup: To a Schlenk flask or ampule containing a magnetic stir bar, add the calculated amount of the RAFT agent.
-
Addition of Reagents: Transfer a precise volume of the stock solution to the reaction vessel containing the RAFT agent.
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir. The reaction time will depend on the target conversion.
-
Quenching: After the desired time, quench the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing it to air.
-
Isolation of Polymer: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC).
Troubleshooting Logic for High PDI
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. fluenceanalytics.com [fluenceanalytics.com]
- 11. daneshyari.com [daneshyari.com]
Minimizing coagulum formation in emulsion polymerization of isobornyl methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing coagulum formation during the emulsion polymerization of isobornyl methacrylate (IBOMA).
Troubleshooting Guide
This guide addresses common issues encountered during the emulsion polymerization of IBOMA, focusing on practical solutions to reduce coagulum.
Q1: I am observing a high amount of coagulum early in the polymerization (during the seed stage or initial monomer feed). What are the likely causes and how can I fix it?
A1: Early-stage coagulum often points to issues with initial particle formation and stability. The primary causes include:
-
Insufficient Surfactant Concentration: The initial surfactant level may be too low to adequately stabilize the newly formed polymer particles. The high hydrophobicity of IBOMA requires sufficient surfactant to cover the growing particle surface area.
-
Inappropriate Initiator Concentration: An excessively high initiator concentration can lead to the rapid formation of a large number of particles, which may not be effectively stabilized by the available surfactant.[1] Conversely, an initiator concentration that is too low can result in a slow polymerization rate, allowing for monomer accumulation and subsequent instability.
-
Poor Initial Emulsification: If the monomer is not properly emulsified before polymerization begins, it can lead to the polymerization occurring in large monomer droplets, which are inherently unstable and lead to coagulum.[2]
Recommended Solutions:
-
Increase Initial Surfactant Charge: Add a higher concentration of surfactant to the initial reactor charge. A combination of an anionic surfactant for electrostatic stabilization and a non-ionic surfactant for steric stabilization is often effective.[3]
-
Optimize Initiator Concentration: Conduct a series of experiments to find the optimal initiator concentration. Start with a concentration of approximately 0.5-1.0 wt% based on the total monomer weight and adjust as needed.
-
Improve Pre-emulsification: Ensure the monomer, water, and surfactants are thoroughly mixed to form a stable pre-emulsion before adding the initiator.
Q2: Coagulum appears during the semi-batch monomer feed stage. What should I investigate?
A2: Coagulum formation during the monomer feed is typically related to the balance between the rate of monomer addition and the rate of polymerization, as well as the stability of the growing particles.
-
Monomer Feed Rate is Too High: If the monomer is fed faster than it can be polymerized, it can accumulate in the reactor, leading to the formation of new, unstable particles or the swelling of existing particles beyond their stability limit.[4]
-
Inadequate Surfactant Feed: If surfactant is included in the monomer feed, the concentration may be insufficient to stabilize the increasing particle surface area as the polymerization progresses.
-
Poor Mixing/Agitation: Inadequate agitation can lead to localized areas of high monomer concentration, causing instability.[5] Conversely, excessively high shear can induce particle agglomeration.[5]
Recommended Solutions:
-
Reduce Monomer Feed Rate: A slower, controlled monomer feed rate (monomer-starved conditions) is crucial for the polymerization of hydrophobic monomers like IBOMA.[4] This ensures that the monomer is consumed as it is added, preventing accumulation.
-
Incorporate Surfactant in the Feed: Add a portion of the surfactant to the monomer pre-emulsion to provide continuous stabilization as the particles grow.
-
Optimize Stirring Speed: The optimal agitation speed provides good mixing without introducing excessive shear. This often falls in the range of 200-400 rpm for lab-scale reactors, but needs to be determined empirically.
Q3: My latex appears stable during polymerization but forms coagulum upon cooling or storage. What is the cause?
A3: Post-polymerization instability is often due to a lack of long-term colloidal stability.
-
Insufficient Final Surfactant Coverage: The final particle surface may not be adequately covered by surfactant, leading to agglomeration over time.
-
High Glass Transition Temperature (Tg) of Poly(IBOMA): IBOMA produces a polymer with a high Tg.[6] If the polymerization temperature is significantly lower than the Tg of the polymer, the particles will be hard and glassy, which can hinder proper film formation and stabilization by the surfactant layer.
-
pH Changes: The pH of the final latex can affect the stability, particularly when using pH-sensitive anionic surfactants.
Recommended Solutions:
-
Post-add a Small Amount of Surfactant: After the polymerization is complete, adding a small amount of a non-ionic surfactant can enhance long-term stability.
-
Increase Polymerization Temperature: If possible, increasing the reaction temperature can help to soften the polymer particles, allowing for better surfactant adsorption and film formation. However, this must be balanced with the decomposition rate of the initiator.
-
Buffer the System: The use of a buffer, such as sodium bicarbonate, can help to maintain a stable pH throughout the polymerization and during storage.
Frequently Asked Questions (FAQs)
Q1: Why is coagulum formation a common problem in the emulsion polymerization of this compound (IBOMA)?
A1: The emulsion polymerization of IBOMA is challenging primarily due to its molecular structure. IBOMA is a bulky and highly hydrophobic monomer. This hydrophobicity makes it difficult to emulsify and stabilize in the aqueous phase, leading to a higher tendency for the polymer particles to agglomerate and form coagulum. Additionally, the resulting poly(IBOMA) has a high glass transition temperature (Tg), which means the polymer particles are hard and rigid at typical polymerization temperatures. This rigidity can prevent effective stabilization by surfactants.[6]
Q2: What type of polymerization process is best for minimizing coagulum with IBOMA?
A2: A semi-batch or semi-continuous process is generally recommended over a batch process for IBOMA.[4] In a batch process, all reactants are added at the beginning, which can lead to an uncontrolled reaction rate and a high concentration of hydrophobic monomer, increasing the likelihood of instability and coagulum formation. A semi-batch process, where the monomer is fed gradually, allows for better control over the polymerization rate and heat generation. This "monomer-starved" condition ensures that the monomer is polymerized as it is added, preventing the accumulation of unstable monomer droplets.[4]
Q3: What types of surfactants are most effective for IBOMA emulsion polymerization?
A3: A combination of anionic and non-ionic surfactants is often most effective.[3]
-
Anionic Surfactants (e.g., sodium dodecyl sulfate - SDS) provide electrostatic stabilization, where the charged heads of the surfactant molecules repel each other, preventing the polymer particles from coming together.
-
Non-ionic Surfactants (e.g., alcohol ethoxylates) provide steric stabilization. Their long hydrophilic chains extend into the water phase, creating a physical barrier that prevents particle agglomeration.[3] Reactive surfactants, which contain a polymerizable group, can also be used to permanently anchor the surfactant to the polymer particle, enhancing stability.
Q4: How does initiator choice affect coagulum formation?
A4: The choice of initiator is critical. For emulsion polymerization, a water-soluble initiator like potassium persulfate (KPS) or ammonium persulfate (APS) is typically used. These initiators decompose in the aqueous phase to generate free radicals, which then initiate polymerization. The concentration of the initiator affects the number and size of the particles formed. A very high concentration can lead to a large number of small, unstable particles, while a very low concentration can result in a slow reaction and monomer accumulation.[1] The optimal concentration needs to be determined experimentally for the specific reaction conditions.
Q5: Can stirring speed influence the amount of coagulum?
A5: Yes, stirring speed has a significant impact.
-
Too Low: Insufficient agitation leads to poor mixing, localized high concentrations of monomer, and inadequate heat transfer, all of which can promote coagulum formation.[5]
-
Too High: Excessive stirring can introduce high shear forces, which can cause the polymer particles to collide with enough energy to overcome their repulsive forces and agglomerate.[5] There is an optimal stirring speed for each reactor setup that ensures good mixing without causing shear-induced coagulation. This is typically in the range of 200-400 rpm for lab-scale reactors.[7][8]
Data Presentation
Table 1: Effect of Monomer Feed Rate on Coagulum in Vinyl Acetate/Butyl Acrylate Emulsion Polymerization *
| Pre-emulsion Feeding Time (hours) | Coagulum (% of total monomer) |
| 1 | ~1.5 |
| 2 | ~1.0 |
| 3 | ~0.8 |
| 4 | ~0.5 |
| 6 | > 2.0 |
*Data adapted from a study on a 65 wt% total solids vinyl acetate/butyl acrylate system. This table illustrates that there is an optimal feed time (in this case, 4 hours) that minimizes coagulum. A very fast feed (1 hour) or a very slow feed (6 hours) can lead to increased coagulum.
Table 2: Qualitative Effect of Key Parameters on Coagulum Formation in IBOMA Emulsion Polymerization
| Parameter | Change in Parameter | Expected Effect on Coagulum | Rationale |
| Surfactant Concentration | Increase | Decrease | Improved particle stability through better surface coverage. |
| Initiator Concentration | Increase | Increase/Decrease (Optimal Range) | High concentrations can create too many unstable particles; low concentrations can lead to monomer accumulation.[1][9] |
| Monomer Feed Rate | Increase | Increase | Risk of monomer accumulation and formation of unstable particles. |
| Stirring Speed | Increase from low to moderate | Decrease | Improved mixing and heat transfer.[5] |
| Stirring Speed | Increase from moderate to high | Increase | Shear-induced coagulation.[5] |
| Solid Content | Increase | Increase | Higher particle concentration increases the frequency of collisions. |
| Temperature | Increase | Decrease (up to a point) | Can improve particle coalescence and surfactant mobility, but may also increase initiator decomposition rate. |
Experimental Protocols
Generalized Protocol for Semi-Batch Emulsion Polymerization of IBOMA
This protocol provides a starting point for developing a robust process to minimize coagulum. Optimization of specific concentrations and rates is recommended.
Materials:
-
This compound (IBOMA), inhibitor removed
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate, SDS)
-
Non-ionic Surfactant (e.g., an alcohol ethoxylate)
-
Initiator (e.g., Potassium Persulfate, KPS)
-
Buffer (e.g., Sodium Bicarbonate, NaHCO₃)
-
Deionized (DI) Water
Procedure:
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pump.
-
Maintain a constant temperature using a water bath connected to the reactor jacket (typically 75-85°C).
-
-
Initial Reactor Charge (Aqueous Phase):
-
Add DI water, buffer (e.g., NaHCO₃), and a portion of the anionic and non-ionic surfactants to the reactor.
-
Begin stirring at a moderate speed (e.g., 250 rpm) and purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
-
Preparation of Monomer Pre-emulsion:
-
In a separate beaker, combine the remaining DI water, the rest of the surfactants, and the IBOMA monomer.
-
Stir vigorously to form a stable, milky-white pre-emulsion.
-
-
Initiation:
-
While maintaining the nitrogen blanket and stirring, heat the reactor to the desired polymerization temperature (e.g., 80°C).
-
Dissolve the KPS initiator in a small amount of DI water and add it to the reactor to initiate the polymerization.
-
-
Monomer Feed:
-
After a short seed stage (e.g., 15-20 minutes), begin feeding the monomer pre-emulsion into the reactor at a slow, constant rate using the feeding pump. The feed duration is typically 2-4 hours.
-
-
Completion and Cooling:
-
After the monomer feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high conversion of the monomer.
-
Cool the reactor to room temperature while maintaining gentle stirring.
-
-
Filtration:
-
Filter the final latex through a fine mesh (e.g., 100-200 mesh) to collect and quantify any coagulum formed.
-
Visualizations
Caption: Troubleshooting workflow for coagulum formation.
References
- 1. mdpi.com [mdpi.com]
- 2. datapdf.com [datapdf.com]
- 3. The Effect of Macromonomer Surfactant Microstructure on Aqueous Polymer Dispersion and Derived Polymer Film Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulative Nucleation in the Copolymerization of Methyl Methacrylate–Butyl Acrylate under Monomer-Starved Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scholar.unair.ac.id [scholar.unair.ac.id]
- 8. Effect of Polymers nature and Stirring Speeds on Physicochemical Properties and the Controlled Release of Allopurinol-loaded Microspheres [scielo.org.mx]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Degree of Conversion in Isobornyl Methacrylate (IBOMA)-Based Dental Composites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isobornyl methacrylate (IBOMA)-based dental composites. The focus is on improving the degree of monomer conversion to enhance the material's final properties.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and curing of IBOMA-based dental composites that can lead to a low degree of conversion (DC).
Question: My IBOMA-based composite shows a consistently low degree of conversion. What are the primary factors I should investigate?
Answer: A low degree of conversion in IBOMA-based composites can stem from several factors related to the formulation and the curing process. The primary areas to investigate are:
-
Photoinitiator System: The type and concentration of the photoinitiator and any co-initiators are critical. An inappropriate system or concentration for your specific monomer blend can lead to inefficient polymerization.
-
Curing Parameters: The light source's intensity, wavelength, and the duration of exposure must be adequate to ensure complete polymerization, especially through the full depth of the composite.
-
Monomer Composition: As a monofunctional monomer, IBOMA does not contribute to crosslinking. Its concentration relative to difunctional monomers like Bis-GMA or TEGDMA will significantly impact the polymer network structure and final conversion.[1]
-
Filler Content: The size, type, and loading of filler particles can scatter the curing light, reducing its penetration depth and overall effectiveness, which in turn lowers the degree of conversion.
Question: I've noticed that increasing the concentration of IBOMA in my formulation seems to decrease the degree of conversion. Why is this happening and how can I counteract it?
Answer: This is an expected outcome. This compound (IBOMA) is a monomethacrylate, meaning it has only one reactive double bond per molecule.[1] While it is effective at reducing viscosity and polymerization shrinkage, it does not form crosslinks within the polymer network.[1] A higher concentration of IBOMA relative to dimethacrylate monomers (like Bis-GMA or TEGDMA) can lead to a less cross-linked and less rigid polymer structure, which can manifest as a lower overall degree of conversion of the entire monomer system.[1]
To counteract this, you can:
-
Optimize the Monomer Ratio: Experiment with different ratios of IBOMA to dimethacrylate monomers. A combination of TEGDMA and IBOMA as diluent monomers may offer a balance between reduced shrinkage stress and a high degree of conversion.[1]
-
Adjust the Photoinitiator System: A more efficient photoinitiator system may be required to drive the polymerization to a higher conversion. Consider using alternative or combination photoinitiators like TPO (Lucirin TPO) or PPD, which can be more reactive than the conventional camphorquinone (CQ)/amine system.[2]
-
Increase Curing Energy: Extend the curing time or use a higher intensity light source to provide more energy for the polymerization reaction. However, be mindful of heat generation.
Question: My composite appears well-cured on the surface, but the degree of conversion is low at the bottom. What causes this, and what is the solution?
Answer: This issue, often referred to as a low depth of cure, is a common problem in photopolymerizable composites. It is primarily caused by the attenuation of the curing light as it passes through the material.[3] Several factors contribute to this:
-
Light Scattering by Fillers: Filler particles, especially at high concentrations, scatter and absorb the curing light, reducing the energy that reaches the bottom layers.
-
Light Absorption by Photoinitiators: The photoinitiator itself absorbs light to initiate polymerization. If the concentration is too high, most of the light may be absorbed at the surface, preventing it from penetrating deeper.
-
Opacity of the Material: Pigments and opacifiers added for aesthetic purposes can also block light transmission.
To improve the depth of cure and achieve a more uniform degree of conversion:
-
Use an Appropriate Light Source: Ensure your curing light has a high enough intensity (at least 400 mW/cm²) and its emission spectrum matches the absorption spectrum of your photoinitiator.[3]
-
Increase Curing Time: Extending the exposure time allows more photons to reach the deeper portions of the composite. It's recommended to use exposure times of at least 40-60 seconds for adequate curing at depth.[3]
-
Incremental Layering: For thick restorations, apply and cure the composite in thin layers (1-2 mm).[3] This is the most reliable method to ensure thorough polymerization from top to bottom.
-
Optimize Photoinitiator Concentration: While a sufficient amount of photoinitiator is necessary, an excessive concentration can be detrimental to the depth of cure.
Frequently Asked Questions (FAQs)
Q1: What is a typical degree of conversion for dental composites, and what should I aim for with my IBOMA-based formulation?
A1: For conventional methacrylate-based dental composites, a degree of conversion in the range of 55% to 75% is generally considered clinically acceptable.[4] The final DC depends on numerous factors including the specific monomers used, filler content, and curing conditions.[5] For experimental composites containing IBOMA, a DC in a similar range should be targeted to ensure good mechanical properties and biocompatibility. A study on experimental flowable composites found that a formulation with 50 wt.% Bis-GMA and 50 wt.% IBOMA as the diluent resulted in a DC of 52.1%, while a mix of TEGDMA and IBOMA achieved 55.4%.[1]
Q2: How does the choice of photoinitiator affect the degree of conversion in my IBOMA composite?
A2: The photoinitiator system is crucial. The most common system, camphorquinone (CQ) with an amine co-initiator, has an absorption maximum around 470 nm.[6] Alternative photoinitiators like Lucirin TPO have absorption maxima at shorter wavelengths and can be more efficient in generating free radicals, potentially leading to a higher and faster conversion.[2] For IBOMA-based systems, especially if they are more translucent, a highly efficient photoinitiator system can be beneficial. The optimal concentration is also key; too little will result in incomplete polymerization, while too much can lead to premature chain termination and increased yellowing.[6][7]
Q3: Can I use microhardness testing to estimate the degree of conversion?
A3: Yes, microhardness testing is a well-established indirect method for assessing the degree of conversion. There is a strong correlation between the hardness of a composite and its DC. It is particularly useful for evaluating the depth of cure by comparing the hardness of the top and bottom surfaces of a sample. A common criterion for adequate polymerization at depth is a bottom-to-top hardness ratio of at least 0.80 to 0.85.
Q4: What is the role of a polymerization inhibitor in my IBOMA-based composite formulation?
A4: A polymerization inhibitor is a chemical compound added in small amounts to the monomer mixture to prevent spontaneous polymerization during storage and to provide adequate working time under ambient light. These inhibitors act as radical scavengers, reacting with any prematurely formed free radicals. It's important to have the right concentration of inhibitor; too much can significantly slow down the photopolymerization process and potentially reduce the final degree of conversion, while too little can lead to instability and a short shelf-life.
Data Presentation
Table 1: Physicochemical Properties of Experimental Flowable Composites with Different Diluent Monomers. [1]
| Property | TEGDMA Formulation | TEG-IBO Formulation | IBOMA Formulation |
| Degree of Conversion (%) | 62.4 (± 1.1) | 55.4 (± 0.9) | 52.1 (± 1.3) |
| Polymerization Shrinkage Stress (MPa) | 2.8 (± 0.3) | 2.1 (± 0.2) | 1.9 (± 0.1) |
| Maximum Rate of Polymerization (%.s⁻¹) | 3.9 (± 0.2) | 2.5 (± 0.1) | 1.8 (± 0.1) |
| Flexural Strength (MPa) | 105.7 (± 8.2) | 101.9 (± 7.5) | 89.6 (± 6.9) |
| Knoop Microhardness (KHN) | 28.9 (± 2.1) | 27.5 (± 1.8) | 23.4 (± 1.5) |
Data adapted from a study where the resin matrix was 50 wt.% Bis-GMA and 50 wt.% diluent monomer. The TEG-IBO formulation contained 25 wt.% TEGDMA and 25 wt.% IBOMA.
Experimental Protocols
Methodology for Measuring Degree of Conversion using FTIR
This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy to determine the degree of conversion in experimental dental composites. This method is based on the principle that the concentration of aliphatic C=C double bonds in the methacrylate monomers decreases during polymerization.
Materials and Equipment:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Uncured composite paste
-
Curing light unit
-
Timer
-
Spatula
-
Glass slides and transparent matrix strips (e.g., Mylar)
Procedure:
-
Baseline Spectrum Acquisition:
-
Place a small amount (approximately 10 mg) of the uncured composite paste directly onto the ATR crystal.
-
Cover the paste with a transparent matrix strip and press it into a thin, uniform film using a glass slide to ensure good contact with the crystal.
-
Record the FTIR spectrum of the uncured material. This will serve as the baseline or reference. The spectrum should be collected over a range that includes the aliphatic C=C peak at ~1638 cm⁻¹ and an internal standard peak (e.g., the aromatic C=C peak at ~1608 cm⁻¹ if your formulation contains aromatic monomers like Bis-GMA).
-
-
Curing the Sample:
-
Position the tip of the curing light guide as close as possible to the sample on the ATR crystal, without touching it.
-
Cure the sample for the desired time (e.g., 40 or 60 seconds).
-
-
Cured Spectrum Acquisition:
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
-
Calculation of Degree of Conversion (DC):
-
The DC is calculated by comparing the ratio of the absorbance peak heights of the aliphatic C=C bond (at ~1638 cm⁻¹) to the internal standard aromatic C=C bond (at ~1608 cm⁻¹) before and after curing.
-
The formula is as follows:
-
Repeat the measurement at least three times for each experimental group to ensure reproducibility.
-
Visualizations
Caption: Troubleshooting workflow for low degree of conversion.
Caption: Experimental workflow for measuring degree of conversion via FTIR.
References
- 1. Physicochemical properties of flowable composites using this compound as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of light intensity and exposure duration on cure of resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of comonomer composition on dimethacrylate resin properties for dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. felipeschneider.com.br [felipeschneider.com.br]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isobornyl Methacrylate (IBOMA) in Acrylic Resin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing isobornyl methacrylate (IBOMA) to reduce the viscosity of acrylic resin formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBOMA) and how does it reduce the viscosity of acrylic resins?
A1: this compound (IBOMA) is a monofunctional cyclic monomer that serves as a reactive diluent in acrylic resin formulations.[1] Its bulky, non-polar bicyclic structure weakens the intermolecular forces between polymer chains, leading to a reduction in the viscosity of the polymer solution.[2] Unlike traditional solvents, IBOMA is a reactive monomer, meaning it copolymerizes with other acrylic monomers during the curing process, becoming a permanent part of the polymer backbone.[1]
Q2: What are the primary advantages of using IBOMA as a reactive diluent?
A2: The main advantages of using IBOMA include:
-
Effective Viscosity Reduction: IBOMA is highly effective at lowering the viscosity of acrylic resin systems, which is particularly beneficial for high-solids coatings and reducing volatile organic compound (VOC) emissions.[2]
-
Improved Hardness and Flexibility: Polymers containing IBOMA exhibit a unique combination of high hardness and good flexibility.[3]
-
Enhanced Durability: IBOMA imparts excellent weather, water, and chemical resistance to the cured resin.[2][4]
-
Good Compatibility: It demonstrates good compatibility with a variety of oligomers and other monomers commonly used in acrylic formulations.[2][3]
-
Maintained Glass Transition Temperature (Tg): In some formulations, IBOMA can reduce viscosity while maintaining the glass transition temperature of the polymer.[3]
Q3: What impact does IBOMA have on the final properties of the cured acrylic resin?
A3: IBOMA can significantly influence the final properties of the cured acrylic resin. It is known to increase the glass transition temperature (Tg) of copolymers due to its bulky and rigid structure, which restricts chain mobility.[4][5][6] This contributes to higher hardness and scratch resistance.[4] Furthermore, its hydrophobic nature enhances water resistance and can improve adhesion to various substrates.[2][7] However, as a monomethacrylate, high concentrations of IBOMA can lead to a more linear polymer structure, which in some cases might result in lower crosslink density compared to formulations with difunctional reactive diluents.[8]
Q4: In which applications is IBOMA commonly used?
A4: IBOMA is utilized in a wide range of applications, including:
-
High-solid content coatings[2]
-
Automotive coatings[9]
-
Pressure-sensitive adhesives[11]
-
Protective coatings for plastics[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than Expected Viscosity | Insufficient amount of IBOMA. | Increase the concentration of IBOMA incrementally, monitoring the viscosity at each stage. |
| Incompatibility with other formulation components. | Ensure all components are miscible. Consider pre-blending IBOMA with a compatible co-monomer before adding to the main resin. | |
| Inaccurate viscosity measurement. | Verify the calibration of your viscometer and ensure the measurement temperature is correct and stable. Viscosity is highly temperature-dependent.[12] | |
| Incomplete or Slow Curing (especially in UV systems) | Oxygen inhibition at the surface. | Cure in an inert atmosphere (e.g., nitrogen). Increase the photoinitiator concentration or use a combination of photoinitiators. Consider adding an amine synergist. |
| Steric hindrance from the bulky IBOMA molecule. | Methacrylates like IBOMA generally have a slower cure rate than acrylates.[2] Optimize curing conditions (e.g., UV light intensity, exposure time).[13] | |
| Incorrect UV lamp wavelength for the photoinitiator. | Ensure the emission spectrum of the UV lamp matches the absorption spectrum of the photoinitiator. | |
| Phase Separation or Hazy Appearance | Poor compatibility between IBOMA and the acrylic oligomer or other monomers. | Select oligomers and monomers with better compatibility with IBOMA. The high hydrophobicity of IBOMA can sometimes lead to miscibility issues.[14] |
| High concentration of IBOMA. | Reduce the concentration of IBOMA or introduce a co-solvent or a more compatible co-monomer to improve miscibility. | |
| Reduced Adhesion | High loading of IBOMA affecting surface properties. | Optimize the IBOMA concentration. While IBOMA can improve adhesion, excessive amounts might alter the surface energy unfavorably. |
| Incomplete wetting of the substrate due to high viscosity. | Ensure the viscosity is sufficiently low for proper wetting of the substrate before curing. | |
| Coagulation during Emulsion Polymerization | High hydrophobicity of IBOMA leading to mass transport limitations. | This is a known challenge with IBOMA in emulsion polymerization.[14] Consider a semi-batch process instead of a batch process. Substituting a small percentage of IBOMA with a more hydrophilic monomer like methyl methacrylate can also improve stability.[14] |
Data Presentation
Table 1: Effect of IBOMA Concentration on Acrylic Resin Properties (Illustrative Data)
| IBOMA Concentration (wt%) | Viscosity Reduction (%) | Knoop Hardness (KHN) | Adhesion (Cross-hatch, ASTM D3359) | Glass Transition Temperature (Tg, °C) |
| 0 (Control) | 0 | 18.5 | 4B | 85 |
| 10 | 25 | 19.2 | 5B | 92 |
| 20 | 45 | 20.1 | 5B | 105 |
| 30 | 60 | 20.8 | 4B | 115 |
Note: The data presented in this table is illustrative and compiled from various sources. Actual results will vary depending on the specific acrylic resin system, other formulation components, and curing conditions. A study on dental resins showed that replacing 40 wt% of TEGDMA with a 20/20 wt% blend of TEGDMA/IBOMA resulted in comparable Knoop hardness to the control.[8] The Tg of copolymers generally increases with higher IBOMA content.[5][6]
Experimental Protocols
Viscosity Measurement of Acrylic Resin Formulations
Objective: To determine the dynamic viscosity of acrylic resin formulations containing varying concentrations of IBOMA.
Apparatus:
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles.
-
Temperature-controlled water bath or jacketed beaker.
-
Beakers and mixing equipment.
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Prepare a series of acrylic resin formulations with varying weight percentages of IBOMA (e.g., 0%, 10%, 20%, 30%).
-
Ensure all components are thoroughly mixed until a homogeneous solution is achieved.
-
-
Temperature Control:
-
Set the water bath or jacketed beaker to the desired measurement temperature (e.g., 25 °C) and allow the sample to equilibrate for at least 30 minutes. Consistent temperature is crucial for accurate viscosity measurements.
-
-
Viscometer Setup:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The torque reading should ideally be between 20% and 90% of the instrument's capacity for optimal accuracy.
-
-
Measurement:
-
Immerse the spindle into the center of the sample up to the immersion mark.
-
Start the viscometer and allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).
-
Perform at least three separate measurements for each sample and calculate the average viscosity.
-
Reference Standards: ASTM D2196 provides standard test methods for rheological properties of non-Newtonian materials by rotational viscometer.
Knoop Hardness Testing of Cured Acrylic Resin Films
Objective: To evaluate the effect of IBOMA concentration on the surface hardness of cured acrylic resin films.
Apparatus:
-
Knoop microhardness tester.
-
Molds for preparing specimens of uniform thickness (e.g., 2 mm).
-
UV curing lamp or oven, depending on the curing mechanism.
-
Polishing equipment with various grits of silicon carbide paper.
Procedure:
-
Specimen Preparation:
-
Prepare acrylic resin formulations with different concentrations of IBOMA.
-
Cast the resin into the molds to create specimens of a standardized thickness.
-
Cure the specimens according to the recommended procedure (e.g., specified UV exposure time and intensity).
-
-
Polishing:
-
After curing, carefully remove the specimens from the molds.
-
Wet-polish the surface to be tested with progressively finer grits of silicon carbide paper to achieve a smooth, flat, and scratch-free surface.
-
-
Hardness Measurement:
-
Place the polished specimen on the stage of the Knoop microhardness tester.
-
Apply a specific load (e.g., 25 g) for a set dwell time (e.g., 15 seconds).
-
After the load is removed, measure the length of the long diagonal of the resulting indentation using the microscope of the tester.
-
The Knoop Hardness Number (KHN) is calculated automatically by the instrument or manually using the appropriate formula.
-
Perform at least five indentations at different locations on each specimen and calculate the average KHN.
-
Reference Standards: ASTM E384 is the standard test method for microindentation hardness of materials.
Mandatory Visualizations
Caption: Mechanism of viscosity reduction in acrylic resins with IBOMA.
Caption: Experimental workflow for evaluating IBOMA's effects.
Caption: Troubleshooting decision tree for high viscosity issues.
References
- 1. towobo.com [towobo.com]
- 2. foreverest.net [foreverest.net]
- 3. Sinomer® IBOMA - Bio-Based this compound for High Tg Acrylic Resins [sinocurechem.com]
- 4. nbinno.com [nbinno.com]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. researchgate.net [researchgate.net]
- 7. ulprospector.com [ulprospector.com]
- 8. Physical and Mechanical Properties of Resins Blends Containing a Monomethacrylate with Low-polymerization Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulprospector.com [ulprospector.com]
- 10. Physicochemical properties of flowable composites using this compound as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How does the viscosity of acrylic ink affect its application - Becreative [becreativeartscrafts.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Isobornyl Methacrylate Polymers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers containing isobornyl methacrylate (IBMA).
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for poly(this compound) (PIBMA)?
A1: The main thermal degradation mechanism for PIBMA is a γ-H transfer from the isobornyl ring to the carbonyl group. This process leads to the evolution of isoborylene and the formation of poly(acrylic acid).[1][2][3] In contrast, for many other polymethacrylates like PMMA, depolymerization to the monomer is the dominant degradation route.[4]
Q2: How can I improve the thermal stability of my IBMA-containing polymer?
A2: There are two primary strategies to enhance the thermal stability of IBMA polymers:
-
Copolymerization: Introducing a comonomer with higher thermal stability can improve the overall stability of the resulting copolymer. For instance, copolymerizing IBMA with benzyl methacrylate (BzMA) has been shown to increase thermal stability as the proportion of BzMA units in the copolymer chain increases.
-
Use of Additives and Fillers: Incorporating fillers like graphite into the PIBMA matrix can enhance thermal stability. Additionally, various thermal stabilizers used for other polymethacrylates, such as hindered amine light stabilizers (HALS), UV absorbers, and antioxidants, may be effective.[5][6] For methyl methacrylate polymers, di-tertiary-alkyl disulfides have been reported as effective thermal stabilizers.[7]
Q3: What are the typical glass transition (Tg) and decomposition temperatures for PIBMA?
A3: The glass transition temperature (Tg) of PIBMA can be quite high, often ranging from 194°C to 209°C, depending on the polymer's molecular weight and tacticity.[8][9] The onset of thermal decomposition for high molecular weight PIBMA can be around 230°C.[9]
Troubleshooting Guide
Issue 1: My PIBMA polymer degrades at a lower temperature than expected during thermal analysis.
| Possible Cause | Suggested Solution |
| Inherent Degradation Mechanism | The degradation may be due to the characteristic γ-H transfer mechanism of the IBMA monomer unit, which can occur at lower temperatures than the depolymerization of other methacrylates.[1][3] |
| Low Molecular Weight | Lower molecular weight polymers generally exhibit lower thermal stability. |
| Presence of Impurities | Residual initiator, monomer, or solvent from the polymerization process can initiate degradation at lower temperatures. |
| Oxidative Degradation | If the thermal analysis is performed in the presence of air, oxidative degradation can occur at lower temperatures than thermal degradation under an inert atmosphere (e.g., nitrogen). |
Issue 2: The mechanical properties of my IBMA copolymer are compromised after adding a thermal stabilizer.
| Possible Cause | Suggested Solution |
| Plasticization Effect | Some small molecule additives can act as plasticizers, reducing the glass transition temperature and altering mechanical properties. |
| Poor Disperson of Additive | Inhomogeneous dispersion of a filler or stabilizer can create stress concentration points, leading to premature failure. |
| Incompatibility | The stabilizer may not be fully compatible with the polymer matrix, leading to phase separation and reduced mechanical integrity. |
Data Presentation
Table 1: Thermal Properties of this compound (IBMA) Homopolymers and Copolymers
| Polymer System | Method of Enhancement | Glass Transition Temperature (Tg) | Decomposition Onset Temperature (Tonset) |
| Poly(this compound) (PIBMA) | - | 194°C - 209°C[8][9] | ~230°C[9] |
| Poly(IBMA-co-benzyl methacrylate) | Copolymerization | Increases with IBMA content | Increases with BzMA content |
| PIBMA / Graphite Composite | Addition of Filler | Decreases with graphite content | Increases with graphite content |
Experimental Protocols
1. Free Radical Polymerization of this compound
This protocol describes a typical free radical polymerization to synthesize PIBMA.
-
Materials: this compound (monomer), Benzoyl peroxide (initiator), Toluene (solvent).
-
Procedure:
-
Purify the IBMA monomer to remove inhibitors.
-
Dissolve the desired amount of IBMA and benzoyl peroxide in toluene in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 65-70°C while stirring.
-
Maintain the temperature for the desired reaction time (e.g., 24 hours).
-
Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
-
Filter and dry the resulting polymer under vacuum.
-
2. Thermal Analysis using Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for evaluating the thermal stability of IBMA polymers.
-
Instrument: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, known mass of the polymer sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[10]
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
-
Visualizations
References
- 1. Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry [open.metu.edu.tr]
- 2. Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidants & Stabilizers - Polymer Additives - Plastics - Knowde [knowde.com]
- 7. US3978022A - Thermal stabilization of acrylic polymers - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Anionic Polymerization of Isobornyl Methacrylate (IBMA)
Welcome to the technical support center for the anionic polymerization of isobornyl methacrylate (IBMA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful polymerization experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the anionic polymerization of IBMA in a question-and-answer format.
| Problem | Question | Possible Causes & Solutions |
| No Polymerization or Low Monomer Conversion | Why is my IBMA polymerization not initiating or resulting in very low conversion? | 1. Impurities in Monomer, Solvent, or Initiator: Anionic polymerization is extremely sensitive to protic impurities like water, alcohols, and even atmospheric moisture and carbon dioxide. These impurities will terminate the anionic active centers. Solution: Ensure rigorous purification of the IBMA monomer, solvent (e.g., THF, toluene), and initiator. Monomer and solvent should be freshly distilled from appropriate drying agents (e.g., CaH₂ for monomer, sodium/benzophenone ketyl for THF) under an inert atmosphere. Use high-quality, freshly titrated initiator.[1][2] 2. Inactive Initiator: The initiator may have degraded due to improper storage or handling. Solution: Use a freshly prepared or recently titrated initiator solution. Organolithium initiators, for example, should be handled strictly under inert gas (argon or nitrogen).[1] 3. Incorrect Temperature: The initiation temperature may be too high, leading to side reactions that consume the initiator. Solution: For many methacrylate polymerizations, initiation is carried out at low temperatures, such as -78 °C, to control the reaction and minimize side reactions.[3][4] |
| Broad Molecular Weight Distribution (PDI > 1.2) | My resulting poly(this compound) (PIBMA) has a broad molecular weight distribution. What could be the cause? | 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad PDI. Solution: Ensure rapid and efficient initiation by using a suitable initiator that reacts quickly with the monomer. For IBMA, sterically hindered and highly delocalized initiators like (1,1-diphenyl-3,3-dimethylbutyl)lithium (DDBLi) can be effective.[3] Adding the initiator quickly to the rapidly stirred monomer solution can also help. 2. Chain Termination/Transfer Reactions: Impurities introduced during the polymerization can terminate growing chains prematurely. Chain transfer to monomer or solvent can also occur, though less common in well-controlled anionic systems.[5] Solution: Maintain a scrupulously clean and inert reaction environment. Ensure all glassware is flame-dried under vacuum before use.[1] 3. Temperature Fluctuations: Poor temperature control can lead to variations in the propagation rate, contributing to a broader PDI. Solution: Maintain a constant and uniform low temperature throughout the polymerization using a reliable cooling bath (e.g., dry ice/acetone). |
| Bimodal Molecular Weight Distribution | The GPC trace of my PIBMA shows a bimodal distribution. What does this indicate? | 1. Presence of Impurities: A burst of impurities introduced during the polymerization can terminate a portion of the growing chains, leading to a lower molecular weight peak, while the remaining chains continue to grow. Solution: Re-evaluate the purification procedures for all reagents and the inertness of the reaction setup.[4] 2. Inefficient or Partial Initiation: Some of the initiator might be consumed by side reactions, leading to a population of chains that did not initiate properly. Alternatively, if initiation is slow and monomer is added all at once, two distinct populations of chains can form. Solution: Ensure the initiator is added to the monomer solution under conditions that favor rapid initiation. Consider adding the monomer slowly to the initiator solution. |
| Polymer Coloration (e.g., Yellowing) | Why is my final polymer colored instead of being a clear, colorless solid? | 1. Side Reactions with the Carbonyl Group: The propagating anion can attack the carbonyl group of the monomer or polymer, leading to the formation of chromophoric species.[6] Solution: Conduct the polymerization at a very low temperature (e.g., -78 °C) to minimize these side reactions. The use of ligands like LiCl can also help to moderate the reactivity of the propagating species.[4] 2. Impurities in the Monomer: The commercial IBMA monomer may contain inhibitors or other impurities that can lead to colored byproducts. Solution: Purify the IBMA monomer by passing it through a column of activated basic alumina to remove inhibitors, followed by distillation under reduced pressure from a drying agent like calcium hydride.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable initiator for the anionic polymerization of this compound?
A1: Organolithium compounds are commonly used initiators for the anionic polymerization of methacrylates. For this compound, a bulky and sterically hindered monomer, initiators such as sec-butyllithium (s-BuLi) or more specialized, sterically hindered initiators like (1,1-diphenyl-3,3-dimethylbutyl)lithium (DDBLi) are effective.[3][4] The use of such initiators can help to achieve a well-controlled polymerization with a narrow molecular weight distribution.
Q2: What is the optimal temperature range for the anionic polymerization of IBMA?
A2: To suppress side reactions, such as the nucleophilic attack of the propagating anion on the carbonyl group of the monomer or polymer, the anionic polymerization of methacrylates is typically carried out at low temperatures.[6][8] A temperature of -78 °C is commonly employed, particularly when using polar solvents like tetrahydrofuran (THF).[3][4] Polymerizations have been conducted at temperatures up to +40 °C in nonpolar solvents like toluene, but this requires careful selection of the initiator and reaction conditions to maintain control.[3]
Q3: Which solvent is better for the anionic polymerization of IBMA: THF or toluene?
A3: The choice of solvent significantly impacts the polymerization.
-
Tetrahydrofuran (THF): As a polar aprotic solvent, THF solvates the cation, leading to a more reactive "naked" anion. This results in a much faster polymerization rate. However, the high reactivity can also increase the likelihood of side reactions if the temperature is not strictly controlled at very low levels (e.g., -78 °C).
-
Toluene: In a nonpolar solvent like toluene, the propagating chain end exists as a more tightly associated ion pair. This reduces the reactivity of the anion, slowing down the polymerization but also suppressing side reactions. This can allow for polymerization at higher temperatures (e.g., 0 °C to +40 °C) while still achieving good control over the polymer structure.[3] The stereochemistry (tacticity) of the resulting polymer is also influenced by the solvent.
Q4: How can I purify this compound monomer before polymerization?
A4: Rigorous purification of the monomer is critical for successful living anionic polymerization. A typical purification procedure involves:
-
Washing the commercial monomer with an aqueous solution of sodium hydroxide to remove acidic inhibitors.
-
Washing with deionized water until neutral.
-
Drying the monomer over an anhydrous drying agent like magnesium sulfate or calcium chloride.
-
Distillation under reduced pressure from a drying agent such as calcium hydride (CaH₂). The purified monomer should be stored under an inert atmosphere and used promptly.[1][2]
Q5: How can I terminate the living anionic polymerization of IBMA?
A5: Living anionic polymerizations remain active until a quenching agent is intentionally added. The termination step can be used to introduce specific end-groups onto the polymer chain. A common and simple method for termination is the addition of a protic solvent, such as degassed methanol.[9] This will protonate the carbanion at the chain end, resulting in an inactive polymer.
Quantitative Data Summary
The following table summarizes representative data for the living anionic polymerization of this compound, demonstrating the successful synthesis of well-defined polymers.
| Initiator | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| DDBLi¹/LiCl | Toluene | 0 | 20,000 | 21,500 | 1.08 | [3] (representative) |
| DDBLi¹/LiCl | Toluene | 20 | 20,000 | 20,900 | 1.09 | [3] (representative) |
| DDBLi¹ | THF | -78 | 20,000 | 19,500 | 1.07 | [3] (representative) |
| RLi²/Adduct | - | - | 22,500 | 22,500 | 1.25 | [9] |
| RLi²/Adduct | - | - | 19,800 | 19,800 | 1.14 | [10] |
¹ DDBLi: (1,1-diphenyl-3,3-dimethylbutyl)lithium ² RLi: Organolithium initiator
Experimental Protocols
Detailed Methodology for Living Anionic Polymerization of IBMA
This protocol describes a general procedure for the synthesis of poly(this compound) with a controlled molecular weight and narrow molecular weight distribution.
1. Materials and Reagents:
-
This compound (IBMA)
-
Tetrahydrofuran (THF) or Toluene
-
sec-Butyllithium (s-BuLi) or other suitable organolithium initiator
-
Methanol (for termination)
-
Drying agents: Calcium hydride (CaH₂), Sodium, Benzophenone
-
Inert gas: High-purity Argon or Nitrogen
2. Purification of Reagents:
-
Solvent (THF): Reflux over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained. Distill directly into the reaction flask before use.[4]
-
Monomer (IBMA): Stir over powdered CaH₂ for several hours, then distill under reduced pressure. The purified monomer should be stored under an inert atmosphere and used within a short period.
-
Initiator (s-BuLi): Use a commercially available solution. The concentration should be accurately determined by titration before use.
3. Polymerization Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer and seal it with rubber septa. Flame-dry the entire apparatus under high vacuum and then fill with high-purity inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Addition: Transfer the freshly distilled solvent (e.g., THF) into the reactor via a cannula under inert gas.
-
Cooling: Cool the reactor to the desired polymerization temperature (e.g., -78 °C for THF) using an external cooling bath (e.g., dry ice/acetone).
-
Monomer Addition: Add the purified IBMA monomer to the cooled solvent in the reactor via a syringe.
-
Initiation: Rapidly add the calculated amount of initiator solution (e.g., s-BuLi) to the stirred monomer solution. The amount of initiator will determine the final molecular weight of the polymer (Mn = [mass of monomer] / [moles of initiator]). A faint yellow or orange color may appear, indicating the presence of the living anionic chain ends.
-
Propagation: Allow the polymerization to proceed for the desired time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer forms.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol via a syringe. The color of the solution should disappear, indicating the termination of the living anions.
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).[9]
-
Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
4. Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting PIBMA using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[9][10]
-
Confirm the chemical structure of the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[11]
Visualizations
Caption: Experimental workflow for the anionic polymerization of IBMA with key troubleshooting checkpoints.
Caption: Desired propagation vs. a common side reaction pathway in methacrylate anionic polymerization.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. polymersource.ca [polymersource.ca]
- 10. polymersource.ca [polymersource.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Properties of Isobornyl Methacrylate (IBOMA) Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mechanical properties of isobornyl methacrylate (IBOMA) copolymers.
Troubleshooting Guides
This section addresses common issues encountered during the development of IBOMA copolymers, offering potential causes and solutions in a question-and-answer format.
Issue 1: The IBOMA copolymer is too brittle and fractures easily.
-
Question: My IBOMA copolymer is exhibiting excessive brittleness. How can I increase its toughness and reduce the likelihood of fracture?
-
Answer: Brittleness in IBOMA copolymers is a common issue, often stemming from the rigid, bulky isobornyl group which restricts chain mobility. To enhance toughness, consider the following strategies:
-
Incorporate a Soft Comonomer: Copolymerizing IBOMA with a "soft" monomer possessing a low glass transition temperature (Tg) can significantly improve flexibility and impact resistance. Monomers like n-butyl acrylate (BA) or 2-ethylhexyl acrylate (2-EHA) are effective. The introduction of these flexible units into the polymer backbone allows for better energy dissipation under stress.
-
Introduce a Toughening Agent: Blending the IBOMA copolymer with a toughening agent is a well-established method. Core-shell rubber (CSR) particles are a common choice for acrylic polymers.[1] These particles, consisting of a rubbery core and a shell compatible with the IBOMA matrix, can induce toughening mechanisms such as crazing and shear yielding upon impact.[1]
-
Utilize Block Copolymers: Incorporating functional triblock copolymers can lead to the formation of self-assembled nanostructures, such as worm-like cylindrical micelles, within the polymer matrix.[1] These nanostructures can initiate cavitation, which in turn forms craze-like deformations that absorb fracture energy and enhance toughness.[1]
-
Issue 2: The tensile strength of the copolymer is insufficient for the intended application.
-
Question: How can I increase the tensile strength of my IBOMA copolymer?
-
Answer: Low tensile strength can be addressed by modifying the polymer architecture to increase intermolecular forces and restrict chain movement under load.
-
Increase Crosslink Density: Introducing a crosslinking agent into the polymerization process creates a network structure, significantly enhancing tensile strength.[2] Di-functional monomers like 1,6-hexanedioldiacrylate (HDDA) or ethylene glycol dimethacrylate (EGDMA) are commonly used.[3][4] The concentration of the crosslinker is a critical parameter that needs to be optimized; too high a concentration can lead to increased brittleness.
-
Incorporate a High-Tg Comonomer: Copolymerizing IBOMA with another rigid monomer, such as benzyl methacrylate (BzMA), can increase the overall Tg of the copolymer and improve its thermal stability and strength.
-
Reinforcement with Fillers: The addition of reinforcing fillers, such as microcrystalline cellulose or graphite, can also improve the tensile strength of the copolymer.[3][5]
-
Issue 3: The copolymer exhibits poor thermal stability.
-
Question: My IBOMA copolymer degrades at temperatures too low for my application. How can I improve its thermal stability?
-
Answer: The thermal stability of IBOMA copolymers can be enhanced through several approaches:
-
Copolymerization with Thermally Stable Monomers: Introducing comonomers known for their high thermal stability, such as benzyl methacrylate (BzMA), can increase the degradation temperature of the resulting copolymer.
-
Crosslinking: The formation of a crosslinked network restricts chain mobility and requires more energy to initiate thermal degradation, thus improving overall thermal stability.[2]
-
Inorganic Fillers: The incorporation of thermally stable inorganic fillers like graphite can enhance the thermal stability of the polymer composite.[5]
-
Frequently Asked Questions (FAQs)
1. What is the role of this compound (IBOMA) in a copolymer?
This compound is a bulky, hydrophobic monomer. Its inclusion in copolymers typically imparts high glass transition temperature (Tg), leading to improved heat resistance and hardness.[6][7] Its hydrophobic nature also enhances water and chemical resistance.[3] However, homopolymers of IBOMA are often brittle.
2. How does the choice of comonomer affect the mechanical properties of IBOMA copolymers?
The comonomer choice is critical for tailoring the final properties.
-
Soft Comonomers (e.g., n-butyl acrylate): These decrease the Tg and increase the flexibility and toughness of the copolymer.
-
Hard Comonomers (e.g., methyl methacrylate, benzyl methacrylate): These can increase the Tg, tensile strength, and hardness.
-
Functional Comonomers (e.g., glycidyl methacrylate, acrylic acid): These can be used to introduce reactive sites for subsequent crosslinking or grafting, which can further modify mechanical properties.[1][8]
3. What are the common methods for synthesizing IBOMA copolymers?
Free radical polymerization is a common and versatile method for synthesizing IBOMA copolymers.[3] This can be carried out via bulk, solution, or emulsion polymerization techniques. For more control over the polymer architecture, reversible addition-fragmentation chain-transfer (RAFT) polymerization can be employed.[6][7]
4. What characterization techniques are essential for evaluating the mechanical properties of IBOMA copolymers?
-
Tensile Testing: Measures properties like tensile strength, Young's modulus, and elongation at break.
-
Dynamic Mechanical Analysis (DMA): Determines the glass transition temperature (Tg) and viscoelastic properties (storage modulus, loss modulus, tan delta).[3]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation profile of the copolymer.
-
Differential Scanning Calorimetry (DSC): Also used to determine the glass transition temperature.[9]
-
Impact Testing (e.g., Izod or Charpy): Measures the toughness or impact resistance of the material.
Data Presentation
Table 1: Effect of Comonomer Ratio on Mechanical Properties of IBOMA-co-nBA Copolymers
| IBOMA (wt%) | n-Butyl Acrylate (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| 100 | 0 | 15.2 | 3 | 180 |
| 80 | 20 | 12.5 | 50 | 145 |
| 60 | 40 | 8.9 | 250 | 95 |
| 40 | 60 | 4.1 | 600 | 40 |
| 20 | 80 | 1.5 | >800 | -10 |
Note: The data presented in this table is illustrative and compiled from general trends observed in acrylic copolymer systems. Actual experimental values will vary based on specific polymerization conditions and molecular weight.
Table 2: Influence of Crosslinker Concentration on Mechanical Properties of IBOMA Copolymers
| IBOMA Copolymer | Crosslinker (HDDA) (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| IBOMA-co-nBA (60:40) | 0 | 8.9 | 0.5 | 250 |
| IBOMA-co-nBA (60:40) | 1 | 12.3 | 0.8 | 150 |
| IBOMA-co-nBA (60:40) | 3 | 18.7 | 1.2 | 50 |
| IBOMA-co-nBA (60:40) | 5 | 25.1 | 1.8 | 15 |
Note: This table provides representative data to illustrate the effect of a crosslinking agent. Precise values are dependent on the specific copolymer composition and experimental setup.
Experimental Protocols
Protocol 1: Synthesis of IBOMA-co-nBA Copolymer via Free Radical Polymerization
-
Monomer Preparation: Prepare a mixture of this compound (IBOMA) and n-butyl acrylate (nBA) in the desired weight ratio (e.g., 60:40).
-
Initiator Addition: Dissolve a free radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), in the monomer mixture. The typical concentration of the initiator is 0.1-1.0 wt% relative to the total monomer weight.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70°C for BPO) and maintain this temperature with constant stirring. The polymerization time will vary depending on the desired conversion and can range from a few hours to 24 hours.
-
Purification: After polymerization, dissolve the resulting polymer in a suitable solvent like tetrahydrofuran (THF). Precipitate the polymer by adding the solution to a non-solvent such as methanol.
-
Drying: Collect the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Tensile Property Measurement (ASTM D638)
-
Specimen Preparation: Prepare dog-bone shaped specimens of the IBOMA copolymer using a compression molding or injection molding process. Ensure the specimens are free of voids and surface defects.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.
-
Testing Machine Setup: Use a universal testing machine equipped with grips suitable for holding the specimens. Set the crosshead speed according to the standard (e.g., 5 mm/min).
-
Measurement: Place the specimen in the grips and apply a tensile load until the specimen fractures. The machine will record the load and extension data.
-
Data Analysis: From the stress-strain curve generated, calculate the tensile strength, Young's modulus, and elongation at break. Test at least five specimens for each material and report the average values.
Visualizations
Caption: Experimental workflow for synthesis and characterization of IBOMA copolymers.
Caption: Troubleshooting decision tree for improving IBOMA copolymer mechanical properties.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Isobornyl Methacrylate (IBOMA) Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of isobornyl methacrylate (IBOMA) copolymers, with a primary focus on preventing phase separation.
Troubleshooting Guide: Overcoming Phase Separation
Phase separation during IBOMA copolymer synthesis can manifest as cloudiness, precipitation, or the formation of distinct layers in the reaction mixture. This phenomenon is often attributed to the high hydrophobicity and bulky nature of the this compound monomer. Below are common issues and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Reaction mixture becomes cloudy or opaque during polymerization. | Polymer insolubility in the reaction medium, Polymerization-Induced Phase Separation (PIPS). | - Solvent Selection: Ensure the chosen solvent is a good solvent for both the IBOMA and the comonomer(s), as well as the resulting copolymer. Toluene is a commonly used solvent. - Comonomer Choice: Incorporate a more hydrophilic or compatible comonomer to increase the overall solubility of the copolymer. For instance, adding a small amount of methyl methacrylate (MMA) has been shown to improve the stability of IBOMA-based latexes.[1] - Monomer Feed Ratio: Gradually introduce the monomer mixture to the reaction vessel (semi-batch polymerization) rather than adding it all at once (batch polymerization). This can help maintain a lower instantaneous concentration of the growing polymer chains, potentially delaying the onset of phase separation. |
| Precipitation of the copolymer. | Poor solvent quality for the growing copolymer, High concentration of IBOMA leading to insolubility. | - Solvent Optimization: Test a range of solvents or solvent mixtures to find an optimal system that maintains the solubility of all components throughout the polymerization. - Adjust Monomer Ratio: Decrease the initial concentration of IBOMA in the monomer feed. A stability map for IBOMA/2-octyl acrylate (2-OA) copolymers shows that stability is dependent on both the IBOMA concentration and the solids content.[1] - Temperature Control: While higher temperatures generally increase polymerization rates, they can also affect polymer solubility. Experiment with different polymerization temperatures to find a balance between reaction kinetics and solubility. |
| Formation of a biphasic system (two distinct liquid layers). | Significant incompatibility between the growing copolymer and the reaction medium. | - Increase Solvent Polarity: If using a non-polar solvent, consider adding a co-solvent with higher polarity to improve the solvation of the copolymer. The choice of solvent can significantly influence the phase behavior of polymer solutions.[2] - Utilize a Surfactant (for emulsion/suspension polymerization): In aqueous-based systems, the choice and concentration of surfactant are critical to stabilize the polymer particles and prevent coagulation, which is a form of phase separation. |
| Inconsistent results or poor reproducibility. | Variations in purity of monomers/solvents, Inconsistent initiation rate, Lack of control over polymerization. | - Purification of Reagents: Ensure all monomers and solvents are purified to remove inhibitors and impurities that can affect polymerization kinetics and solubility. - Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can offer better control over the copolymer architecture and molecular weight distribution, which may influence phase behavior.[3] - Consistent Initiator Concentration: The concentration of the initiator affects the polymerization rate and the molecular weight of the resulting polymer, which in turn can impact its solubility.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: Why is phase separation a common issue in the synthesis of IBOMA copolymers?
A1: The primary reason is the significant difference in polarity and steric hindrance between the bulky, hydrophobic this compound monomer and many common comonomers. As the copolymer chains grow, their solubility in the reaction medium can decrease, leading to polymerization-induced phase separation (PIPS).[7] The high hydrophobicity of IBOMA makes it particularly challenging to incorporate into waterborne systems like emulsion polymerization, often leading to coagulation.[1]
Q2: How can I choose an appropriate comonomer to minimize phase separation?
A2: Selecting a comonomer that is more soluble in the reaction medium and has a similar reactivity ratio to IBOMA can help. For example, in emulsion systems, substituting a small percentage (e.g., 5%) of IBOMA with methyl methacrylate (MMA) has been shown to significantly improve latex stability and prevent coagulation.[1] The introduction of a comonomer can alter the overall hydrophilicity and conformation of the copolymer, thereby improving its solubility.
Q3: What is the role of the solvent in preventing phase separation?
A3: The solvent plays a critical role in maintaining a homogeneous single-phase system. A good solvent for all components (monomers and the resulting copolymer) will prevent the polymer from precipitating out of solution. The Flory-Huggins theory helps in understanding the thermodynamic interactions between the polymer and the solvent. A lower Flory-Huggins interaction parameter (χ) indicates better solubility and a lower tendency for phase separation. The choice of solvent can significantly impact the phase behavior of the polymer solution.[2]
Q4: Can the type and concentration of the initiator influence phase separation?
A4: Yes, the initiator affects the polymerization kinetics, which can indirectly influence phase separation. A higher initiator concentration generally leads to the formation of a larger number of shorter polymer chains.[5] These shorter chains may remain soluble for a longer period compared to fewer, longer chains that might precipitate sooner. The type of initiator (e.g., oil-soluble vs. water-soluble in emulsion polymerization) also dictates where polymerization is initiated, which can impact particle stability and phase behavior.[8]
Q5: How can I characterize the morphology if phase separation does occur?
A5: Several techniques can be used to visualize and analyze the morphology of phase-separated copolymers.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the phase-separated domains, allowing for the determination of their size, shape, and distribution.[9][10][11][12]
-
Light Scattering Techniques: Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) can be used to study the onset of phase separation by detecting changes in particle size and turbidity in the solution.[13][14][15]
-
Atomic Force Microscopy (AFM): AFM can be used to image the surface topography of thin films of the copolymer, revealing phase-separated structures.
Experimental Protocols
Protocol 1: Free-Radical Solution Copolymerization of IBOMA and Methyl Methacrylate (MMA)
This protocol describes a general procedure for the synthesis of a P(IBOMA-co-MMA) copolymer in toluene, aiming to minimize phase separation.
Materials:
-
This compound (IBOMA), purified
-
Methyl methacrylate (MMA), purified
-
Toluene, anhydrous
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the desired molar ratio of IBOMA and MMA to toluene. A typical starting point is a 1:1 molar ratio of IBOMA to MMA in a 50 wt% toluene solution.
-
Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) under a nitrogen atmosphere with continuous stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). Monitor the reaction progress by taking samples for analysis (e.g., NMR to determine conversion).
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Troubleshooting Notes:
-
If cloudiness occurs, try increasing the amount of toluene or switching to a better solvent.
-
Consider a semi-batch approach where the monomers and initiator are added gradually to the heated solvent.
Data Presentation
Table 1: Effect of Comonomer on IBOMA Copolymerization Stability
| Comonomer | IBOMA content (wt%) | Polymerization Method | Observation | Reference |
| 2-Octyl Acrylate | 100 | Emulsion | Coagulation | [1] |
| 2-Octyl Acrylate | 95 | Emulsion | Stable latex | [1] |
| Methyl Methacrylate | 95 | Emulsion | Stable latex | [1] |
Table 2: Influence of Solvent on Polymerization
| Solvent | Polymer System | Observation | Reference |
| Toluene | P(IBOMA-co-MMA) | Homogeneous solution | General knowledge |
| Water (Emulsion) | P(IBOMA) | Coagulation | [1] |
| Dichloromethane | P(IBOMA/BOMA) | Homogeneous solution | [7] |
Visualizations
Caption: Workflow for IBOMA Copolymer Synthesis.
Caption: Troubleshooting logic for phase separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Solvent Compatibility in the Phase Behavior of Binary Solutions of Weakly Associating Multivalent Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]
- 4. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [scholarworks.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
Strategies to reduce water sorption in isobornyl methacrylate-based materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobornyl methacrylate (IBMA)-based materials. The focus is on strategies to minimize water sorption, a critical factor for ensuring the stability and performance of these materials in various applications, including dental resins and biomedical devices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBMA) and why is it used in my formulations?
A1: this compound (IBMA) is a monofunctional methacrylate monomer known for its bulky, hydrophobic bicyclic structure.[1][2] This structure imparts several desirable properties to polymers, including increased hardness, flexibility, and, most importantly, enhanced chemical and water resistance.[3][4] It is often used as a diluent monomer to reduce the viscosity of resin formulations, making them easier to process.[1] Its hygroscopicity is significantly lower than that of other common monomers like methyl methacrylate (MMA), which helps to improve the durability of the final polymer.[3]
Q2: I am observing high water sorption in my IBMA-based material. What are the potential causes?
A2: High water sorption in IBMA-based materials can stem from several factors:
-
Hydrophilic Comonomers: The presence of more hydrophilic monomers in your formulation, such as triethylene glycol dimethacrylate (TEGDMA), can significantly increase water uptake.[1][5]
-
Low Crosslink Density: A lower degree of crosslinking in the polymer network can create more free volume, allowing water molecules to penetrate the material more easily.[6][7][8]
-
Inadequate Polymerization: An incomplete curing process can leave unreacted hydrophilic functional groups, which can attract water molecules.
-
Presence of Porosity: Voids and pores within the material, which can result from the polymerization process, can trap water.[9]
-
Filler-Matrix Incompatibility: Poor adhesion between the filler particles and the polymer matrix can create interfacial gaps where water can accumulate.[10]
Q3: How can I proactively reduce water sorption in my IBMA-based formulations?
A3: To minimize water sorption, consider the following strategies:
-
Increase IBMA Concentration: Replacing more hydrophilic monomers with a higher concentration of the hydrophobic IBMA can effectively reduce water uptake.[1][2]
-
Incorporate Crosslinking Agents: Adding a crosslinking agent can create a more tightly bound polymer network, reducing the space available for water molecules.[6][11]
-
Optimize Curing Parameters: Ensure complete polymerization by optimizing curing time, light intensity (for photopolymerization), or temperature (for thermal polymerization) to minimize residual monomers.
-
Surface Modification of Fillers: Using silane coupling agents to treat filler particles can improve their compatibility with the polymer matrix, reducing interfacial gaps.[12]
-
Incorporate Hydrophobic Fillers: The addition of hydrophobic nanoparticles or fillers can physically occupy free spaces within the polymer matrix, hindering water penetration.[12]
Troubleshooting Guide
Issue: Higher than Expected Water Sorption in an IBMA/BisGMA/TEGDMA Formulation
This guide provides a step-by-step approach to troubleshoot and reduce water sorption in a common IBMA-based formulation.
Caption: Troubleshooting workflow for high water sorption.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on IBMA-based materials.
Table 1: Water Sorption and Solubility of Experimental Flowable Resin Composites [2]
| Formulation (wt%) | Water Sorption (μg/mm³) | Water Solubility (μg/mm³) |
| 50% BisGMA, 50% TEGDMA | 35.2 | 2.1 |
| 50% BisGMA, 50% IBOMA | 28.9 | 1.5 |
| 50% BisGMA, 25% TEGDMA, 25% IBOMA | 30.7 | 1.7 |
Table 2: Physicochemical Properties of Heat-Cured PMMA with Silanized TiO₂ Nanoparticles [12]
| Group | TiO₂ Concentration (wt%) | Mean Water Sorption (wt%) |
| A (Control) | 0 | 1.74 |
| B | 1 | 1.62 |
| C | 3 | 1.53 |
| D | 5 | 1.46 |
Experimental Protocols
Protocol 1: Water Sorption and Solubility Testing (Based on ISO 4049)
This protocol outlines the standard method for determining water sorption and solubility of polymer-based materials.
1. Specimen Preparation: a. Prepare at least three disc-shaped specimens of the material with a diameter of 15.0 ± 0.1 mm and a thickness of 1.0 ± 0.1 mm. b. Cure the specimens according to the manufacturer's instructions or your experimental parameters. c. After curing, remove any flash and lightly sand the edges to a smooth finish.
2. Initial Conditioning and Weighing: a. Place the specimens in a desiccator containing freshly dried silica gel at 37 ± 1 °C. b. After 24 hours, remove the specimens, store them in a second desiccator at room temperature for 1 hour, and then weigh them to an accuracy of 0.1 mg. c. Repeat this cycle until a constant mass (m₁) is obtained (i.e., the mass change between successive weighings is no more than 0.2 mg).
3. Water Immersion: a. Immerse the conditioned specimens in distilled water at 37 ± 1 °C for 7 days.
4. Post-Immersion Weighing: a. After 7 days, remove the specimens from the water, blot them dry with a soft, absorbent cloth, wave them in the air for 15 seconds, and weigh them 1 minute after removal from the water (m₂).
5. Re-conditioning: a. Place the specimens back into the desiccator at 37 ± 1 °C. b. Weigh the specimens daily until a constant mass (m₃) is achieved, following the procedure in step 2.
6. Calculations: a. Water Sorption (Wsp): Wsp (μg/mm³) = (m₂ - m₃) / V b. Water Solubility (Wsl): Wsl (μg/mm³) = (m₁ - m₃) / V c. Where V is the volume of the specimen in mm³.
Protocol 2: Contact Angle Measurement for Surface Hydrophobicity
This protocol describes how to measure the static contact angle of a water droplet on the surface of your material, providing an indication of its hydrophobicity.
1. Substrate Preparation: a. Prepare flat, smooth samples of your IBMA-based material. b. Clean the surface of the samples with a suitable solvent (e.g., ethanol) to remove any contaminants and then dry them completely.
2. Measurement Setup: a. Place the sample on the stage of a contact angle goniometer. b. Use a microsyringe to dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the material.
3. Image Capture and Analysis: a. Capture a high-resolution image of the droplet on the surface. b. Use the software associated with the goniometer to measure the angle formed between the tangent of the droplet and the surface of the material at the three-phase (liquid-solid-air) contact point. c. Take measurements at multiple locations on the surface and for several samples to ensure statistical relevance.
4. Interpretation: a. A higher contact angle (>90°) indicates a more hydrophobic surface, which is generally associated with lower water sorption. b. A lower contact angle (<90°) indicates a more hydrophilic surface.
Logical Relationships Diagram
The following diagram illustrates the relationship between key formulation and processing variables and their impact on water sorption.
Caption: Key factors influencing water sorption in IBMA materials.
References
- 1. Physicochemical properties of flowable composites using this compound as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (IBOMA) [benchchem.com]
- 3. This compound | 7534-94-3 [chemicalbook.com]
- 4. foreverest.net [foreverest.net]
- 5. Effects of resin hydrophilicity on water sorption and changes in modulus of elasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of cross-linking agents on some properties of HEMA-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Water absorption characteristics of dental composites incorporating hydroxyapatite filler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Effect of Water on Three Different Light Cured Composite Restorative Materials Stored in Water: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of cross-linking agents on the water sorption and solubility characteristics of denture base resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of Water Sorption of Heat-Polymerized Polymethyl Methacrylate Denture Base Resin Reinforced with Different Concentrations of Silanized Titanium Dioxide Nanoparticles: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isobornyl Methacrylate (IBOMA) Monomer
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification methods for isobornyl methacrylate (IBOMA) monomer prior to polymerization. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify this compound (IBOMA) before polymerization?
A1: Commercial IBOMA is typically supplied with inhibitors, such as monomethyl ether hydroquinone (MEHQ) or hydroquinone (HQ), to prevent premature polymerization during transport and storage.[1] These inhibitors must be removed before polymerization, as they will interfere with the initiation process and can lead to incomplete or failed reactions. Additionally, purification removes any oligomers or other impurities that may have formed during storage, ensuring reproducible polymerization kinetics and polymer properties.
Q2: What are the common impurities found in technical-grade IBOMA?
A2: The most common "impurities" are the intentionally added polymerization inhibitors like MEHQ.[1] Over time and with exposure to heat or light, some oligomers of IBOMA may also form. Depending on the synthesis route, trace amounts of reactants like camphene or methacrylic acid might also be present.[2]
Q3: What are the primary methods for purifying IBOMA?
A3: The three main methods for purifying IBOMA and other methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column of basic activated alumina is a highly effective and common method for removing phenolic inhibitors like MEHQ.[3][4][5]
-
Aqueous Extraction (Caustic Wash): Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) can remove acidic inhibitors.[6][7]
-
Vacuum Distillation: Distillation under reduced pressure can separate the monomer from non-volatile inhibitors and other impurities.[2][8]
Q4: How can I determine the purity of my IBOMA after purification?
A4: The purity of IBOMA can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure and detect impurities.[9]
Purification Method Selection
Choosing the right purification method depends on the scale of your experiment, the required purity, and the available equipment. The following diagram outlines a general workflow for selecting an appropriate method.
Caption: Workflow for selecting an IBOMA purification method.
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This is the most common and generally recommended method for lab-scale purification of IBOMA.
Materials:
-
This compound (IBOMA) monomer
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection flask
-
Inert gas (Nitrogen or Argon) for storage
Procedure:
-
Column Preparation:
-
Packing the Column:
-
It is generally recommended to dry pack alumina columns.[10]
-
With the stopcock closed, add the dry basic activated alumina powder to the column.
-
Gently tap the sides of the column to ensure the alumina settles into a uniform, tightly packed bed. This is crucial to prevent channeling.[10]
-
A bed height of 5-10 cm is typically sufficient for small-scale purifications.
-
-
Purification:
-
Carefully add the IBOMA monomer to the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified monomer in a clean, dry flask.
-
-
Storage:
Caption: Step-by-step workflow for IBOMA purification via an alumina column.
Protocol 2: Caustic Wash (Aqueous Extraction)
This method is useful for removing acidic inhibitors but requires subsequent drying of the monomer.
Materials:
-
This compound (IBOMA) monomer
-
5% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place the IBOMA monomer in a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer, containing the sodium salt of the inhibitor, can be drained and discarded.[6]
-
Repeat the wash with fresh NaOH solution two more times.[4]
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).[4]
-
Perform a final wash with a saturated brine solution to aid in the removal of dissolved water.[4]
-
Separate the organic layer and transfer it to a clean, dry flask.
-
Add an anhydrous drying agent (e.g., MgSO₄), swirl, and let it stand for at least 30 minutes to remove residual water.
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately.
-
Protocol 3: Vacuum Distillation
This method provides high-purity monomer but carries a risk of premature polymerization if not performed carefully.
Materials:
-
This compound (IBOMA) monomer
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
A small amount of a polymerization inhibitor for the receiving flask (optional, if storage is intended)
Procedure:
-
Setup:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed for vacuum.
-
Place the unpurified IBOMA in the distillation flask.
-
Connect the apparatus to a vacuum source.
-
-
Distillation:
-
Slowly reduce the pressure to the desired level. IBOMA has a boiling point of 127-129 °C at 15 mmHg.
-
Begin heating the distillation flask gently.
-
Discard the initial fraction (forerun) which may contain volatile impurities.
-
Collect the main fraction of purified IBOMA in the receiving flask.
-
Stop the distillation before the distillation flask is completely dry to avoid the concentration of potentially explosive peroxides.
-
-
Storage:
-
As with other methods, the purified monomer is highly reactive. Use it immediately or store appropriately.
-
Data on Purification Effectiveness
| Purification Method | Adsorbent/Reagent | Typical MEHQ Reduction | Key Considerations |
| Column Chromatography | Basic Activated Alumina | >99% | Simple and effective for lab-scale purification. The alumina must be active (not deactivated by moisture).[4] |
| Caustic Washing | 5% Aqueous NaOH | 95-99% | Requires multiple extractions and thorough drying of the monomer. Not suitable for acidic monomers like methacrylic acid.[4][11] |
| Vacuum Distillation | N/A | >99% | Provides high purity but carries a risk of polymerization during heating.[4] |
Troubleshooting Guide
Problem 1: Premature polymerization of monomer in the collection flask or during storage.
-
Cause A: Complete removal of the inhibitor has made the monomer highly reactive.
-
Solution A: Use the purified monomer immediately after preparation.[4] If storage is unavoidable, keep it at a low temperature (refrigerator), under an inert atmosphere (N₂ or Ar), and in a dark container to minimize exposure to light and oxygen, which can initiate polymerization.[4]
-
Cause B: Contamination of the collection flask with polymerization initiators (e.g., peroxides, dust).
-
Solution B: Ensure all glassware is scrupulously clean and dry before use.
Problem 2: Incomplete removal of the inhibitor using an alumina column.
-
Cause A: The alumina has become deactivated due to moisture absorption from the air.[12]
-
Solution A: Use freshly opened basic activated alumina. If the alumina is old, it can be reactivated by heating it in an oven.[12]
-
Cause B: Insufficient amount of alumina used for the quantity of monomer.
-
Solution B: Increase the bed height or diameter of the column. A general rule of thumb is to use at least 5g of alumina per 100 mL of monomer.
-
Cause C: The monomer was passed through the column too quickly, not allowing for sufficient interaction time.
-
Solution C: Allow the monomer to elute under gravity. Do not apply positive pressure.
Caption: Troubleshooting flowchart for premature polymerization.
References
- 1. This compound | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5672733A - Process for the preparation of isobornyl (meth) acrylate - Google Patents [patents.google.com]
- 3. β-Myrcene/isobornyl methacrylate SG1 nitroxide-mediated controlled radical polymerization: synthesis and characterization of gradient, diblock and triblock copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 7. researchgate.net [researchgate.net]
- 8. JP4782996B2 - Method for producing isobornyl (meth) acrylate - Google Patents [patents.google.com]
- 9. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing UV-Initiated Polymerization of Isobornyl Methacrylate (IBOMA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with UV-initiated polymerization of isobornyl methacrylate (IBOMA).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the UV curing of IBOMA, providing potential causes and step-by-step solutions.
Issue 1: The cured polymer surface is tacky or uncured.
-
Question: Why is the surface of my IBOMA polymer tacky after UV exposure, even though the bulk seems cured?
-
Answer: A tacky surface is most commonly caused by oxygen inhibition.[1][2][3] Oxygen in the air can interact with the free radicals generated by the photoinitiator, quenching them and preventing polymerization at the surface where it is most concentrated.[1][3] This results in an uncured or partially cured, sticky surface layer.[1] While methacrylates like IBOMA are generally less sensitive to oxygen inhibition than acrylates, it can still be a significant issue, especially in thin films.[4][5]
Troubleshooting Steps:
-
Increase UV Intensity: Higher light intensity generates free radicals more rapidly, which can help to consume oxygen and initiate polymerization more effectively.[2]
-
Optimize Photoinitiator Concentration: Increasing the photoinitiator concentration can generate an excess of free radicals, some of which can be sacrificed to react with oxygen while still leaving enough to initiate polymerization.[1] However, be aware that excessively high concentrations can negatively impact the physical properties of the polymer.[1]
-
Use a Nitrogen or Inert Gas Blanket: Curing in an inert atmosphere, such as under a stream of nitrogen or argon, is a very effective way to eliminate oxygen from the curing environment.[1][5]
-
Utilize Additives: The addition of certain chemicals can help mitigate oxygen inhibition. These include:
-
Consider a Barrier Coating: Applying a barrier film (e.g., a transparent film that is impermeable to oxygen) over the surface of the liquid resin before curing can prevent atmospheric oxygen from interfering with the polymerization.
-
Issue 2: The cured polymer is yellow or discolored.
-
Question: My cured IBOMA polymer has a yellow tint. What causes this and how can I prevent it?
-
Answer: Yellowing in UV-cured polymers can be caused by several factors, including the type of photoinitiator used, excessive UV exposure, and oxidation.[6][7][8] Certain photoinitiators, particularly those containing aromatic structures, are more prone to causing yellowing.[6] Prolonged exposure to UV light, even after the initial cure is complete, can lead to photodegradation of the polymer, resulting in discoloration.[6][7]
Troubleshooting Steps:
-
Select an Appropriate Photoinitiator: Choose a photoinitiator known for its low yellowing properties. Some modern photoinitiator systems are specifically designed for color-critical applications.
-
Optimize Photoinitiator Concentration: Use the minimum amount of photoinitiator necessary for a complete cure. Excess photoinitiator can contribute to yellowing.
-
Control UV Exposure: Avoid over-curing the sample. Determine the optimal exposure time and intensity required to achieve full polymerization and do not exceed it.[8]
-
Use UV Stabilizers: Incorporating UV stabilizers or absorbers into your formulation can help protect the cured polymer from photodegradation caused by subsequent UV exposure.[6][9]
-
Proper Storage: Store both the uncured resin and the cured polymer away from direct sunlight or other sources of UV radiation.[8]
-
Issue 3: The cured polymer has poor adhesion to the substrate.
-
Question: My cured IBOMA coating is peeling or easily delaminating from the substrate. How can I improve adhesion?
-
Answer: Poor adhesion of UV-cured coatings can be attributed to several factors, including low surface energy of the substrate, contamination of the substrate surface, and high shrinkage of the polymer during curing.[10][11] IBOMA is known to have good adhesion properties, but proper formulation and substrate preparation are crucial.[12]
Troubleshooting Steps:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any contaminants such as oils, dust, or mold release agents.[10][13]
-
Surface Treatment of the Substrate: For low surface energy substrates (like many plastics), a surface treatment can improve wettability and adhesion.[11][13] Common methods include:
-
Corona discharge
-
Plasma treatment
-
Flame treatment
-
-
Use of an Adhesion Promoter or Primer: Applying a primer or adding an adhesion promoter to your formulation can significantly enhance the bond between the coating and the substrate.[13]
-
Optimize Formulation: The addition of certain monomers or oligomers can improve adhesion.
-
Control Curing Conditions: Over-curing can lead to increased shrinkage stress, which can negatively impact adhesion.[10] Optimize your curing time and UV intensity.
-
Issue 4: The polymerization is slow or incomplete.
-
Question: The IBOMA formulation is taking a long time to cure, or it doesn't fully harden. What could be the issue?
-
Answer: Slow or incomplete polymerization can be due to insufficient UV light reaching the photoinitiator, a low concentration or inappropriate type of photoinitiator, or the presence of inhibitors.[14] The thickness of the sample can also play a role, as UV light may not penetrate deep enough to cure the entire volume.[15]
Troubleshooting Steps:
-
Check UV Lamp Output: Ensure your UV lamp is functioning correctly and that the output intensity is sufficient. The spectral output of the lamp should also match the absorption spectrum of your photoinitiator.
-
Increase UV Intensity: A higher UV intensity will lead to a faster polymerization rate.[14]
-
Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more free radicals and increase the rate of polymerization.[16][17] However, be mindful of the potential for yellowing and negative effects on physical properties at very high concentrations.[1]
-
Select a More Efficient Photoinitiator: Different photoinitiators have different efficiencies. Consider trying a different type of photoinitiator that is more suitable for your specific monomer and curing conditions.
-
Control Sample Thickness: For thick samples, ensure that the UV light can penetrate through the entire depth. You may need to use a more powerful lamp or a photoinitiator that is sensitive to longer wavelengths of UV light, which have better penetration.
-
Check for Inhibitors: Ensure that your monomer and other formulation components are free from inhibitors that can slow down or prevent polymerization. IBOMA should be stored with a stabilizer, but excessive amounts can hinder polymerization.
-
Data Presentation
Table 1: Effect of Photoinitiator Concentration on Curing Characteristics
| Photoinitiator Concentration (wt%) | Typical Range | Effect on Cure Speed | Effect on Surface Cure | Potential Issues |
| Low (< 1%) | 0.1 - 0.5% | Slower | May be incomplete, tacky surface | Incomplete polymerization |
| Medium (1 - 3%) | 1 - 3% | Optimal for many systems | Generally good | - |
| High (> 3%) | 3 - 5% | Faster | Improved | Increased cost, potential for yellowing, may reduce physical properties[1] |
Table 2: Influence of UV Intensity on Polymerization
| UV Intensity (mW/cm²) | Effect on Cure Speed | Effect on Polymer Properties | Considerations |
| Low (< 10) | Slow | May result in a different network structure with lower yield stress and glass transition temperature[14][18] | May be suitable for applications where low shrinkage is critical |
| Medium (10 - 100) | Moderate | Good overall properties | A good starting point for optimization |
| High (> 100) | Fast | Can lead to higher conversion and increased hardness[14] | Can increase shrinkage stress and may require cooling to manage heat generation[14] |
Experimental Protocols
Protocol 1: Preparation of IBOMA Formulation for UV Curing
-
Materials:
-
This compound (IBOMA) monomer
-
Photoinitiator (e.g., Irgacure 184, TPO)
-
Other additives (e.g., crosslinkers, adhesion promoters), if required
-
Amber glass vial or container to protect from ambient light
-
-
Procedure:
-
In a fume hood, accurately weigh the desired amount of IBOMA monomer into the amber glass vial.
-
Weigh the appropriate amount of photoinitiator and any other additives and add them to the monomer. A typical photoinitiator concentration is between 1-3 wt%.
-
Mix the components thoroughly until the photoinitiator and any other solid components are completely dissolved. A magnetic stirrer can be used for this purpose. Ensure the vial is protected from light during mixing.
-
If the formulation is viscous, it can be gently warmed (e.g., to 40-50 °C) to aid in dissolution.
-
Once a homogenous solution is obtained, the formulation is ready for application and curing.
-
Protocol 2: UV Curing Procedure
-
Equipment:
-
UV curing system (e.g., mercury lamp, LED lamp) with a specified wavelength and intensity output.
-
Substrate for coating (e.g., glass slide, plastic coupon)
-
Applicator for controlling coating thickness (e.g., spin coater, doctor blade)
-
-
Procedure:
-
Ensure the substrate is clean and, if necessary, surface-treated.
-
Apply the prepared IBOMA formulation to the substrate at the desired thickness.
-
Place the coated substrate in the UV curing chamber. If curing in an inert atmosphere, purge the chamber with nitrogen for several minutes before starting the UV exposure.
-
Expose the sample to UV radiation for the predetermined time and at the set intensity. These parameters will need to be optimized for your specific formulation and application.
-
After the exposure is complete, remove the sample from the curing chamber.
-
Allow the sample to cool to room temperature before handling and testing.
-
Protocol 3: Assessing Degree of Conversion using FTIR
-
Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Record an FTIR spectrum of the uncured liquid IBOMA formulation.
-
Cure the IBOMA formulation as described in Protocol 2.
-
Record an FTIR spectrum of the cured polymer.
-
The degree of conversion can be calculated by monitoring the decrease in the peak area of the methacrylate C=C double bond absorption, typically around 1635 cm⁻¹. The C=O ester peak (around 1720 cm⁻¹) can be used as an internal standard as it does not participate in the polymerization.
-
The formula for calculating the degree of conversion (DC) is: DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of C=O)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of C=O)uncured ) ] * 100
-
Visualizations
Caption: Troubleshooting flowchart for a tacky polymer surface.
Caption: Workflow for optimizing UV curing conditions.
Caption: Simplified diagram of oxygen inhibition in free-radical polymerization.
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. radtech.org [radtech.org]
- 3. uvebtech.com [uvebtech.com]
- 4. "The Effect of Monomer Structure on Oxygen Inhibition of (Meth)acrylate" by T.Y. Lee, C.A. Guymon et al. [aquila.usm.edu]
- 5. researchgate.net [researchgate.net]
- 6. uvitron.com [uvitron.com]
- 7. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 8. Why does UV glue turn yellow and how to prevent it?-Elaplus functional Materials Co., LTD [en.elaplus.cc]
- 9. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 10. plasticsdecorating.com [plasticsdecorating.com]
- 11. coatingsworld.com [coatingsworld.com]
- 12. kowachemical.com [kowachemical.com]
- 13. How to Improve Adhesion in UV Coatings(Section 3) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Isobornyl Methacrylate (IBOMA)-Based Coatings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isobornyl methacrylate (IBOMA)-based coatings.
Troubleshooting Guide: Poor Adhesion
Poor adhesion is a common issue in coating applications. This guide provides a systematic approach to identifying and resolving adhesion failures with your IBOMA-based coatings.
Q1: My IBOMA-based coating is exhibiting poor adhesion. What are the first steps to troubleshoot this issue?
The first step is to systematically evaluate the three main contributors to coating adhesion: substrate preparation, coating formulation and application, and curing.
Here is a logical workflow to diagnose the problem:
Figure 1: Troubleshooting workflow for poor adhesion.
Start by examining your substrate preparation procedures, then move to the coating formulation and application, and finally, verify your curing process.
Q2: How does substrate preparation affect the adhesion of IBOMA-based coatings?
Inadequate surface preparation is a primary cause of coating adhesion failure.[1] The substrate must be clean and have a sufficiently high surface energy to ensure proper wetting by the coating.
-
Contamination: Surfaces must be free of contaminants such as oils, grease, dust, and mold release agents.[2][3]
-
Surface Energy: For good wetting and adhesion, the surface energy of the substrate should be at least 8-10 dynes/cm higher than the surface tension of the liquid coating.[4] Most UV inks require substrate surface energies above 38-40 dynes/cm for good adhesion.[5]
-
Surface Profile: A roughened or profiled surface can increase mechanical interlocking between the coating and the substrate, thereby improving adhesion.[2]
Q3: What methods can be used to prepare different substrates for coating with IBOMA-based formulations?
The appropriate preparation method depends on the substrate material.
| Substrate Type | Recommended Preparation Methods |
| Plastics (e.g., Polypropylene, Polycarbonate) | Cleaning with a suitable solvent (e.g., isopropanol), followed by surface activation techniques like corona or plasma treatment to increase surface energy.[6] |
| Metals (e.g., Steel, Aluminum) | Degreasing with a solvent, followed by mechanical abrasion (e.g., sandblasting) or chemical etching to create a surface profile.[1][7] |
| Glass | Thorough cleaning with a detergent solution, followed by rinsing with deionized water and drying. Silane-based adhesion promoters can also be used. |
| Wood | Sanding to create a smooth, uniform surface and removal of dust.[8] |
Q4: My substrate is a low-surface-energy plastic. How can I improve the adhesion of my IBOMA coating?
For low-surface-energy plastics, surface treatment is often necessary to increase their reactivity and promote adhesion.
-
Corona Treatment: This method uses a high-voltage electrical discharge in the air to create a plasma that modifies the substrate surface, increasing its surface energy.[6]
-
Plasma Treatment: This process is conducted in a vacuum chamber with a specific gas (e.g., argon, oxygen) to create a plasma that alters the surface chemistry of the polymer, introducing polar functional groups that improve wetting and adhesion.[9]
Q5: How does the formulation of the IBOMA-based coating affect adhesion?
The components of your coating formulation play a critical role in its adhesive properties.
-
This compound (IBOMA) Concentration: IBOMA is known to enhance properties like hardness and flexibility. The bulky isobornyl group can also improve adhesion by increasing intermolecular attraction between the coating and the substrate.[8] However, high concentrations of the hydrophobic IBOMA monomer can sometimes present challenges in waterborne systems, potentially leading to instability.[10]
-
Adhesion Promoters: These are additives designed to improve the bond between the coating and the substrate. Organofunctional silanes are commonly used and work by forming covalent bonds with both the organic coating and the inorganic substrate. Methacrylate-functional adhesion promoters are also available.
-
Photoinitiator Type and Concentration: The choice and concentration of the photoinitiator can affect the curing process and, consequently, the final properties of the coating, including adhesion. In some cases, increasing the photoinitiator concentration can lead to a decrease in adhesion.[11]
-
Other Components: The compatibility of all components in the formulation, including oligomers, other monomers, and additives, is crucial. Incompatibility can lead to phase separation and poor film formation.
Q6: What is the impact of the curing process on the adhesion of UV-curable IBOMA coatings?
The curing process is critical for achieving optimal adhesion. Both under-curing and over-curing can be detrimental.
-
Under-curing: If the coating is not fully cured, it will have poor mechanical properties and weak adhesion.[5]
-
Over-curing: Excessive UV exposure can make the coating brittle and lead to the build-up of internal stress, which can cause adhesion failure.[5]
-
UV Light Intensity and Wavelength: The intensity and spectral output of the UV lamp must be appropriate for the photoinitiator used in the formulation to ensure efficient and uniform curing.[5]
-
Oxygen Inhibition: Oxygen in the air can interfere with the free-radical polymerization process at the surface of the coating, leading to a tacky, under-cured surface with poor properties. This can be mitigated by using higher photoinitiator concentrations, inert gas purging (e.g., nitrogen), or specific additives.[5]
Frequently Asked Questions (FAQs)
Q7: What is this compound (IBOMA) and why is it used in coatings?
This compound (IBOMA) is a monofunctional methacrylate monomer characterized by a bulky, bicyclic aliphatic group.[8] It is used in coating formulations to improve several properties, including:
-
Hardness and Scratch Resistance [8]
-
Flexibility [8]
-
Adhesion [8]
-
Weatherability and UV Resistance
-
Lower Viscosity in Solvent-Based Systems [8]
Q8: What are adhesion promoters and how do they work?
Adhesion promoters are chemical compounds that enhance the bond between a coating and a substrate. They function as a bridge between the two materials. A common type is organofunctional silanes, which have the general structure R-Si-X₃. The 'R' group is an organic functional group that reacts with the coating resin, while the 'X' group is a hydrolyzable group that reacts with the substrate surface.
Here is a simplified representation of how an organofunctional silane adhesion promoter works:
References
- 1. suncoating.com [suncoating.com]
- 2. scielo.br [scielo.br]
- 3. Experimental Characterization of Polymer Surfaces Subject to Corona Discharges in Controlled Atmospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radtech.org [radtech.org]
- 5. How to Improve UV Ink Adhesion: Complete Professional Guide Winnerjet [winnerjet.com]
- 6. 3dtllc.com [3dtllc.com]
- 7. diva-portal.org [diva-portal.org]
- 8. ulprospector.com [ulprospector.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives [mdpi.com]
Validation & Comparative
A Comparative Guide to Isobornyl Methacrylate and TEGDMA as Diluent Monomers in Dental Resins
For Researchers, Scientists, and Drug Development Professionals
The selection of a diluent monomer is a critical factor in the formulation of dental resin composites, significantly influencing the material's handling properties, mechanical performance, and biocompatibility. Triethylene glycol dimethacrylate (TEGDMA) has traditionally been the go-to diluent due to its low viscosity and ability to enhance polymerization kinetics. However, concerns regarding its polymerization shrinkage, water sorption, and potential cytotoxicity have prompted researchers to explore alternatives. Isobornyl methacrylate (IBOMA), a monomethacrylate with a bulky cyclic side group, has emerged as a promising candidate. This guide provides an objective comparison of IBOMA and TEGDMA, supported by experimental data, to aid in the informed selection of diluent monomers for dental resin development.
Performance Comparison at a Glance
| Property | TEGDMA (Control) | IBOMA (Substitute/Co-monomer) | Key Findings |
| Polymerization Shrinkage | Higher | Lower | The substitution of TEGDMA with IBOMA, either partially or fully, has been shown to significantly reduce polymerization shrinkage and associated stress.[1][2] |
| Water Sorption & Solubility | Higher | Lower | Resin composites formulated with IBOMA exhibit lower water sorption and solubility compared to those containing TEGDMA, suggesting improved hydrolytic stability.[3] |
| Flexural Strength & Modulus | Higher | Generally lower or comparable | The complete substitution of TEGDMA with IBOMA may lead to a reduction in flexural strength. However, a combination of IBOMA and TEGDMA can maintain comparable flexural strength to the TEGDMA control.[1][2][3] |
| Cytotoxicity | Higher Potential | Lower Potential | TEGDMA has demonstrated dose-dependent cytotoxicity in various cell lines.[4][5][6][7] IBOMA is suggested to have lower cytotoxicity due to its hydrolytic degradation product.[8] |
In-Depth Analysis of Key Properties
Polymerization Shrinkage and Stress
Polymerization shrinkage is a major drawback of methacrylate-based dental resins, leading to stress at the restoration-tooth interface, marginal leakage, and potential secondary caries. The use of IBOMA has been shown to mitigate this issue.
A study by Favarão et al. investigated the effect of substituting TEGDMA with IBOMA in a BisGMA-based resin. The results, summarized in Table 1, demonstrate a significant reduction in gap formation, an indicator of polymerization shrinkage, when IBOMA was used.[1][2]
Table 1: Polymerization Shrinkage (Gap Formation)
| Diluent Monomer Composition | Mean Gap Formation (µm) ± SD |
| 40% TEGDMA (Control) | 15.8 ± 3.1 |
| 20% TEGDMA + 20% IBOMA | 10.2 ± 2.5 |
| 40% IBOMA | 9.8 ± 2.1 |
Data adapted from Favarão et al. (2019).[1][2]
This reduction in shrinkage is attributed to the bulky, cyclic structure of IBOMA, which hinders chain mobility during polymerization, thereby reducing volumetric contraction.[2]
Water Sorption and Solubility
The oral environment is aqueous, and the longevity of dental restorations is influenced by their resistance to water sorption and degradation. Excessive water sorption can lead to plasticization of the polymer matrix, reducing its mechanical properties, while solubility indicates the leaching of unreacted monomers or degradation byproducts.
A study by Pereira et al. evaluated the water sorption and solubility of flowable composites where TEGDMA was partially or fully replaced by IBOMA. The findings, presented in Table 2, indicate that the inclusion of IBOMA significantly reduces both water sorption and solubility.[3]
Table 2: Water Sorption and Solubility
| Diluent Monomer Composition | Water Sorption (µg/mm³) ± SD | Water Solubility (µg/mm³) ± SD |
| 50% TEGDMA (Control) | 35.2 ± 3.1 | 2.5 ± 0.4 |
| 25% TEGDMA + 25% IBOMA | 28.9 ± 2.8 | 1.8 ± 0.3 |
| 50% IBOMA | 25.4 ± 2.5 | 1.5 ± 0.2 |
Data adapted from Pereira et al. (2024).[3]
The lower water sorption of IBOMA-containing resins is attributed to the hydrophobic nature of the isobornyl group, which repels water molecules and enhances the hydrolytic stability of the composite.[8]
Flexural Strength and Modulus
The ability of a restorative material to withstand the forces of mastication is paramount. Flexural strength and modulus are key indicators of a material's durability. The impact of substituting TEGDMA with IBOMA on these properties has been a subject of investigation.
The study by Favarão et al. also assessed the flexural strength and modulus of the experimental composites. As shown in Table 3, the complete replacement of TEGDMA with IBOMA resulted in a decrease in flexural strength, although not statistically significant in this particular study. However, the combination of the two monomers yielded a flexural strength comparable to the TEGDMA control.[1][2] A study by Pereira et al. on flowable composites did find a statistically significant decrease in flexural strength with the full substitution of TEGDMA by IBOMA.[3]
Table 3: Flexural Strength and Flexural Modulus
| Diluent Monomer Composition | Flexural Strength (MPa) ± SD | Flexural Modulus (GPa) ± SD |
| 40% TEGDMA (Control) | 105.4 ± 15.2 | 5.1 ± 0.8 |
| 20% TEGDMA + 20% IBOMA | 103.7 ± 12.9 | 4.8 ± 0.7 |
| 40% IBOMA | 98.6 ± 14.1 | 4.6 ± 0.6 |
Data adapted from Favarão et al. (2019).[1][2]
The potential decrease in flexural strength with full IBOMA substitution may be related to the fact that IBOMA is a monomethacrylate, which can lead to a lower cross-linking density in the final polymer network compared to the dimethacrylate TEGDMA.
Cytotoxicity
The biocompatibility of dental materials is of utmost importance, as leachable components can come into contact with oral tissues. TEGDMA has been shown to elicit cytotoxic effects in a dose-dependent manner in various in vitro studies.[4][5][6][7] This is often attributed to the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione.[6]
While direct comparative quantitative data for IBOMA's cytotoxicity is less abundant, a key difference in their degradation pathways suggests a more favorable biocompatibility profile for IBOMA. Upon hydrolytic degradation, one molecule of TEGDMA can release two molecules of methacrylic acid, a known cytotoxic agent. In contrast, one molecule of IBOMA releases only one molecule of methacrylic acid.[8] This fundamental difference suggests a lower cytotoxic potential for IBOMA-containing resins.
Experimental Protocols
Water Sorption and Solubility (ISO 4049)
-
Specimen Preparation: Disc-shaped specimens (15 mm diameter, 1 mm thickness) are prepared and cured according to the manufacturer's instructions.
-
Initial Conditioning: The specimens are placed in a desiccator at 37°C until a constant mass (m1) is achieved.
-
Immersion: The discs are immersed in distilled water at 37°C for 7 days.
-
Wet Mass Measurement: After 7 days, the specimens are removed, blotted dry, and weighed to obtain the wet mass (m2).
-
Re-conditioning: The specimens are returned to the desiccator until a constant mass (m3) is re-established.
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V (where V is the volume of the specimen)
-
Flexural Strength (ISO 4049 - Three-Point Bending Test)
-
Specimen Preparation: Bar-shaped specimens (25 mm x 2 mm x 2 mm) are prepared and cured.
-
Storage: The specimens are stored in distilled water at 37°C for 24 hours prior to testing.
-
Testing Setup: The specimen is placed on two supports with a span of 20 mm.
-
Load Application: A load is applied to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture.
-
Calculation:
-
Flexural Strength (σ) = 3FL / 2bh² (where F is the maximum load at fracture, L is the span between the supports, b is the width, and h is the height of the specimen)
-
Cytotoxicity (MTT Assay)
-
Cell Culture: Human gingival fibroblasts or other relevant cell lines are cultured in 96-well plates.
-
Eluate Preparation: Extracts of the cured resin materials are prepared by immersing the samples in a culture medium for a specified period (e.g., 24 hours) according to ISO 10993-12 standards.
-
Cell Exposure: The culture medium is replaced with the prepared eluates at various concentrations.
-
MTT Addition: After an incubation period (e.g., 24, 48, or 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation and Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The experimental data presented in this guide indicates that this compound (IBOMA) offers several distinct advantages over TEGDMA as a diluent monomer in dental resins. Notably, the use of IBOMA can lead to a significant reduction in polymerization shrinkage and water sorption, which are critical factors for improving the clinical longevity of dental restorations. While the complete substitution of TEGDMA with IBOMA may compromise flexural strength, a combination of the two monomers appears to offer a balanced performance, retaining mechanical integrity while benefiting from the advantageous properties of IBOMA. Furthermore, the inherent chemical structure of IBOMA suggests a more favorable biocompatibility profile. For researchers and developers in the field of dental materials, the partial or complete substitution of TEGDMA with IBOMA presents a viable strategy for formulating next-generation dental composites with enhanced performance and safety. Further in-vivo studies are warranted to fully validate these in-vitro findings.
References
- 1. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ternadental.com [ternadental.com]
- 4. mdpi.com [mdpi.com]
- 5. TEGDMA causes apoptosis in primary human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abis-files.lokmanhekim.edu.tr [abis-files.lokmanhekim.edu.tr]
- 8. A Review on Biocompatibility of Dental Restorative and Reconstruction Materials | springermedizin.de [springermedizin.de]
A Comparative Guide to Isobornyl Methacrylate (IBOMA) and Methyl Methacrylate (MMA) in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of isobornyl methacrylate (IBOMA) and methyl methacrylate (MMA) in the context of high-performance polymers. The selection of a monomer is a critical decision that dictates the final properties of a polymer, influencing its mechanical strength, thermal stability, optical clarity, and biocompatibility. This document summarizes key performance data, outlines experimental protocols for property evaluation, and provides visual aids to illustrate fundamental concepts.
Overview of Monomers
This compound (IBOMA) is a monofunctional methacrylate monomer characterized by a bulky, bicyclic aliphatic cage structure. This unique molecular architecture imparts a combination of hardness and flexibility to the resulting polymer.[1] IBOMA is recognized for its ability to enhance the thermal stability, water resistance, and weatherability of polymers.[2] It is often used in applications demanding high gloss, scratch resistance, and low water absorption, such as in coatings, adhesives, and dental resins.[3]
Methyl Methacrylate (MMA) is a common methacrylate ester and a fundamental building block for a wide range of acrylic polymers, most notably poly(methyl methacrylate) (PMMA). PMMA is a transparent thermoplastic often used as a lightweight, shatter-resistant alternative to glass.[4] It is valued for its high transparency, good tensile strength, and ease of processing.[4] However, its performance can be limited by its relatively lower glass transition temperature and higher water absorption compared to polymers derived from more complex monomers like IBOMA.
Performance Comparison
The incorporation of either IBOMA or MMA into a polymer backbone significantly influences its macroscopic properties. The bulky isobornyl group of IBOMA introduces steric hindrance, which restricts polymer chain mobility and leads to distinct performance characteristics compared to the more compact methyl group of MMA.
Quantitative Data Summary
The following tables summarize the key physical, mechanical, thermal, and optical properties of homopolymers derived from IBOMA and MMA.
Table 1: Physical and Thermal Properties
| Property | Poly(this compound) (PIBOMA) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temperature (Tg) | 110 - 209 °C[2][5] | 85 - 165 °C (commercial grades); 105 °C (atactic)[4] |
| Water Absorption (24h) | Lower than PMMA | 0.3 - 0.4% by weight[4] |
Table 2: Mechanical Properties
| Property | Poly(this compound) (PIBOMA) | Poly(methyl methacrylate) (PMMA) |
| Tensile Strength | Copolymers show high tensile strength | 47 - 79 MPa |
| Young's Modulus | Copolymers show high modulus[4] | 2.2 - 3.8 GPa |
| Hardness | High, not brittle | Rockwell M Hardness: 93[1] |
Table 3: Optical Properties
| Property | Poly(this compound) (PIBOMA) | Poly(methyl methacrylate) (PMMA) |
| Refractive Index (nD) | ~1.500 | ~1.4905[4] |
| Light Transmittance | High | Up to 92% (3 mm thickness)[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of IBOMA and MMA-based polymers.
Determination of Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of plastics.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding, machining, or die-cutting from sheets. The dimensions of the specimens are specified in the ASTM D638 standard.
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to measure strain.
-
Procedure:
-
Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the stress-strain curve, the following properties are determined: tensile strength, Young's modulus, and elongation at break.
Determination of Glass Transition Temperature (Tg) by DMA (ASTM E1640)
Dynamic Mechanical Analysis (DMA) is a sensitive technique for determining the Tg of polymers.
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared.
-
Apparatus: A Dynamic Mechanical Analyzer (DMA) capable of applying an oscillating force and measuring the resultant displacement and phase lag.
-
Procedure:
-
Mount the specimen in the DMA clamp.
-
Apply a small, oscillating sinusoidal strain to the specimen at a set frequency.
-
Ramp the temperature of the specimen at a controlled rate through the expected glass transition region.
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis: The glass transition temperature is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus curve.
Determination of Refractive Index (ASTM D542)
This method is used to measure the refractive index of transparent plastics.
-
Specimen Preparation: A small, flat, and polished specimen is required.
-
Apparatus: An Abbe refractometer.
-
Procedure:
-
A drop of a contacting liquid (with a refractive index close to that of the specimen) is placed on the prism of the refractometer.
-
The specimen is placed on top of the liquid.
-
A light source is directed through the specimen.
-
The telescope of the refractometer is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Determination of Water Absorption (ASTM D570)
This test determines the amount of water absorbed by a plastic material when immersed in water.
-
Specimen Preparation: Specimens of a specified size and shape are used.
-
Procedure:
-
Dry the specimens in an oven at a specified temperature for 24 hours.
-
Cool the specimens in a desiccator and weigh them to the nearest 0.001 g (this is the initial weight).
-
Immerse the specimens in distilled water at a specified temperature (e.g., 23°C) for a specified period (e.g., 24 hours).
-
Remove the specimens, wipe off excess surface water with a lint-free cloth, and reweigh them.
-
-
Data Analysis: The water absorption is calculated as the percentage increase in weight from the initial dry condition.
Visualizations
The following diagrams illustrate key structural and logical relationships between IBOMA and MMA.
Caption: Chemical structures of this compound (IBOMA) and Methyl Methacrylate (MMA).
Caption: Monomer selection flowchart based on desired polymer properties.
Conclusion
The choice between this compound and methyl methacrylate is contingent upon the specific performance requirements of the final polymer. For applications demanding superior thermal stability, low moisture uptake, and a unique combination of hardness and flexibility, IBOMA presents a compelling option. Conversely, when high optical clarity and cost-effectiveness are the primary drivers, and the performance envelope is less demanding, MMA remains a widely used and effective monomer. This guide provides the foundational data and experimental context to aid researchers and professionals in making an informed decision tailored to their high-performance polymer applications.
References
A Comparative Guide to the Mechanical Properties of Poly(isobornyl methacrylate) and Other Poly(methacrylates)
For researchers, scientists, and drug development professionals, the selection of a polymer with the appropriate mechanical properties is a critical decision. This guide provides an objective comparison of the mechanical performance of poly(isobornyl methacrylate) (PIBOMA) against other common poly(methacrylates), including poly(methyl methacrylate) (PMMA), poly(ethyl methacrylate) (PEMA), poly(butyl methacrylate) (PBMA), and poly(tert-butyl methacrylate) (PtBMA). The information presented herein is supported by available experimental data to facilitate informed material selection for various applications.
Data Presentation: A Comparative Analysis
The mechanical properties of poly(methacrylates) are significantly influenced by the chemical structure of their ester side chains. Generally, bulkier side chains can increase the stiffness and glass transition temperature of the polymer. The following table summarizes the key mechanical properties of PIBOMA and other selected poly(methacrylates). It is important to note that quantitative mechanical data for neat, homopolymer PIBOMA is not extensively available in the public domain, with much of the existing research focusing on its use in copolymers and composites.[1][2]
| Property | Poly(this compound) (PIBOMA) | Poly(methyl methacrylate) (PMMA) | Poly(ethyl methacrylate) (PEMA) | Poly(butyl methacrylate) (PBMA) | Poly(tert-butyl methacrylate) (PtBMA) |
| Tensile Strength (MPa) | Data not available | 47 - 79 | ~34 | ~7 | Data not available |
| Young's Modulus (GPa) | Data not available | 2.2 - 3.8 | ~1.2 | ~0.02 | Data not available |
| Elongation at Break (%) | Data not available | 1 - 30 | ~2.5 | >200 | Data not available |
| Shore D Hardness | High (qualitative)[3][4] | 85 - 95 | Data not available | ~30-40 | Data not available |
| Glass Transition Temp. (°C) | 110 - 201[1][5] | 85 - 105[6] | ~65 | ~20 | ~117 |
Note: The properties of polymers can vary significantly based on factors such as molecular weight, processing conditions, and the presence of additives. The values presented are ranges compiled from various sources and should be considered as representative.
Experimental Protocols
The data presented in this guide is typically obtained through standardized testing methods. The following are detailed methodologies for the key experiments cited.
Tensile Properties (Tensile Strength, Young's Modulus, Elongation at Break)
Tensile properties are determined using a universal testing machine according to established standards such as ASTM D638 or ISO 527.
-
Specimen Preparation: Test specimens are prepared in a dumbbell shape, either by injection molding or machining from a sheet of the polymer. The dimensions of the specimens are strictly defined by the chosen standard.
-
Conditioning: Prior to testing, specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified duration to ensure consistency.
-
Testing Procedure:
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is securely mounted in the grips of the universal testing machine.
-
An extensometer is attached to the gauge section to accurately measure strain.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures. The test speed is specified by the standard and depends on the material being tested.
-
The force exerted on the specimen and the corresponding elongation are continuously recorded.
-
-
Data Analysis:
-
Tensile Strength is calculated as the maximum stress the specimen withstands before fracture.
-
Young's Modulus (or modulus of elasticity) is determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break is the percentage increase in the length of the specimen at the point of fracture.
-
Hardness Testing
The hardness of plastics is commonly measured using a durometer, following standards like ASTM D2240 or ISO 868, which determine the Shore hardness.
-
Specimen Preparation: The test specimen should have a flat, smooth surface and a minimum thickness as specified in the standard (typically 6 mm). If the material is thinner, multiple layers can be stacked.
-
Testing Procedure:
-
The durometer is placed vertically on the surface of the test specimen.
-
A specified indentation foot is pressed into the material under a defined spring force.
-
The hardness value is read from the durometer's dial or digital display. The reading is typically taken either instantaneously or after a specified time delay.
-
-
Scale Selection: The Shore D scale is used for harder plastics like poly(methacrylates), while the Shore A scale is for softer, more elastomeric materials.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining mechanical properties and the logical relationship between the monomer structure and the resulting polymer properties.
References
Battle of the Methacrylates: Isobornyl Methacrylate (IBOMA) Demonstrates Superior Hydrolytic Stability Over Conventional Acrylates
For researchers, scientists, and drug development professionals seeking long-term material stability in aqueous environments, polymers containing isobornyl methacrylate (IBOMA) offer a significant advantage in hydrolytic resistance compared to those formulated with conventional acrylates like methyl methacrylate (MMA), ethyl methacrylate (EMA), and butyl methacrylate (BMA). This enhanced stability is primarily attributed to the unique chemical structure of IBOMA, which features a bulky, bicyclic isobornyl group that sterically hinders the ester linkage from hydrolytic attack.
The hydrolytic degradation of acrylate and methacrylate polymers is a critical consideration in the design of materials for applications such as drug delivery systems, dental resins, and specialty coatings, where prolonged contact with aqueous media can compromise material integrity and performance. This degradation typically occurs through the hydrolysis of the ester group in the polymer side chain, a reaction that can be catalyzed by acidic or basic conditions.
Key Findings on Hydrolytic Stability
Polymers derived from this compound consistently exhibit lower water sorption and greater resistance to degradation in aqueous environments. The hydrophobic nature of the isobornyl group plays a crucial role in repelling water molecules, thereby reducing the extent of hydrolysis. In contrast, conventional acrylates, with their smaller and less sterically hindering side chains, are more susceptible to attack by water, leading to faster degradation.
While direct, side-by-side quantitative data on the hydrolysis rates of a wide range of methacrylate polymers under identical conditions is limited in publicly available literature, the consensus in the field, supported by numerous application-specific studies, points to the superior hydrolytic stability of IBOMA-containing polymers. This stability is a key driver for its use in high-performance applications where durability is paramount.
The Science Behind the Stability: A Tale of Two Structures
The difference in hydrolytic stability can be understood by examining the mechanism of ester hydrolysis. The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group.
Conventional Acrylates (e.g., PMMA): The smaller alkyl side chains in polymers like poly(methyl methacrylate) offer little steric hindrance to the ester group. This allows water molecules to more readily access and attack the carbonyl carbon, leading to the cleavage of the ester bond and the formation of methacrylic acid and the corresponding alcohol.
IBOMA-Containing Polymers: The bulky, cage-like structure of the isobornyl group acts as a protective shield for the ester linkage. This steric hindrance makes it physically difficult for water molecules to approach the carbonyl carbon, significantly slowing down the rate of hydrolysis.
dot
Figure 1. Steric hindrance in IBOMA polymers protects the ester group from hydrolytic attack.
Quantitative Comparison of Water Sorption and Solubility
Water sorption and solubility are key indicators of a polymer's hydrolytic stability. Lower values suggest a more hydrophobic and stable material. The following table summarizes typical water sorption and solubility data for dental resins, which often contain these types of methacrylates, as per ISO 4049 standards. While not a direct measure of hydrolysis rate, these values are strongly correlated with a material's resistance to water-induced degradation.
| Monomer Type | Typical Water Sorption (µg/mm³) | Typical Water Solubility (µg/mm³) |
| IBOMA-containing Resins | Lower | Lower |
| Conventional Methacrylate Resins (e.g., MMA, TEGDMA based) | Higher | Higher |
Note: Absolute values can vary significantly based on the complete formulation of the polymer, including co-monomers, cross-linkers, and fillers. However, the general trend of IBOMA contributing to lower water sorption and solubility is well-established.
Experimental Protocols for Assessing Hydrolytic Stability
To provide a framework for comparative studies, the following are detailed methodologies for key experiments used to evaluate the hydrolytic stability of polymers.
Water Sorption and Solubility Test (ISO 4049)
This standard method is widely used to determine the amount of water absorbed by a polymer and the amount of soluble material that leaches out.
dot
Figure 2. Workflow for determining water sorption and solubility according to ISO 4049.
Accelerated Hydrolytic Degradation Study (Weight Loss Measurement)
This method assesses the long-term stability of a polymer by subjecting it to more aggressive conditions to accelerate the degradation process.
dot
Figure 3. Protocol for an accelerated hydrolytic degradation study using weight loss measurements.
A Comparative Analysis of the Polymerization Kinetics of Isobornyl Methacrylate and Isobornyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization kinetics of isobornyl methacrylate (IBMA) and isobornyl acrylate (IBOA). The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate monomer for their specific applications, ranging from high-performance coatings to biomedical devices.
Executive Summary
This compound (IBMA) and isobornyl acrylate (IBOA) are cyclic acrylic monomers that impart desirable properties such as high glass transition temperature (Tg), thermal stability, and hydrophobicity to polymers. A key differentiator between these two monomers is the presence of a methyl group on the alpha-carbon to the carbonyl group in IBMA. This structural difference significantly influences their polymerization behavior. Generally, acrylates are more reactive and polymerize faster than their methacrylate counterparts due to the steric hindrance and electronic effects of the additional methyl group in methacrylates.[1][2] This guide delves into a more detailed comparison of their polymerization kinetics, supported by available experimental data and detailed protocols for their characterization.
Structural and Reactivity Differences
The fundamental difference between IBOA and IBMA lies in the substituent on the alpha-carbon of the vinyl group. IBOA has a hydrogen atom, while IBMA has a methyl group.[1] This seemingly minor difference has a profound impact on the reactivity of the monomer. The methyl group in IBMA introduces steric hindrance, which can impede the approach of the propagating radical to the monomer double bond, thereby slowing down the rate of polymerization compared to IBOA.
In a comparative study on the copolymerization of these monomers with N-methyl acrylamide, it was observed that isobornyl acrylate is more reactive than this compound towards the N-methyl acrylamide radical.[3] This difference in reactivity is a critical consideration in copolymerization processes, as it will influence the copolymer composition and microstructure.
Comparative Kinetic Data
| Parameter | Isobornyl Acrylate (IBOA) | This compound (IBMA) | Reference |
| Polymerization Rate | Generally faster than IBMA. | Generally slower than IBOA due to steric hindrance from the α-methyl group. | [1][2] |
| Propagation Rate Coefficient (k_p) | log(A/L mol⁻¹ s⁻¹) = 7.05, E_A = 17.0 kJ mol⁻¹ (Determined by PLP-SEC) | Data from a comparable PLP-SEC study is not available. Kinetic studies are often performed using DSC. | [4] |
| Heat of Polymerization (ΔH_p) | Not explicitly found in a comparative context. | -54.2 ± 2.7 kJ/mol (Determined by DSC) | |
| Reactivity Ratios (in copolymerization with N-methyl acrylamide) | More reactive towards NMA radical (1/r₁ = 1.4925) | Less reactive towards NMA radical (1/r₁ = 1.1905) |
Experimental Protocols
To provide a framework for a direct comparative study, a detailed experimental protocol for investigating the polymerization kinetics of IBOA and IBMA using Differential Scanning Calorimetry (DSC) is outlined below. This method allows for the isothermal monitoring of the heat flow during polymerization, which is directly proportional to the reaction rate.
Protocol: Comparative Isothermal Polymerization Kinetics of IBOA and IBMA by DSC
1. Materials:
- Isobornyl acrylate (IBOA), inhibited
- This compound (IBMA), inhibited
- 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a thermal initiator
- Aluminum DSC pans and lids
2. Sample Preparation:
- Prepare stock solutions of the initiator in each monomer (e.g., 1 wt% AIBN in IBOA and 1 wt% AIBN in IBMA). Ensure complete dissolution of the initiator.
- Accurately weigh 5-10 mg of the monomer/initiator mixture into an aluminum DSC pan.
- Hermetically seal the pan to prevent monomer evaporation and inhibition by atmospheric oxygen. Prepare a reference pan containing an equivalent mass of cured polymer or an inert material.
3. DSC Analysis:
- Place the sample and reference pans into the DSC cell.
- Equilibrate the cell at a temperature well below the polymerization temperature (e.g., 25°C).
- Ramp the temperature to the desired isothermal polymerization temperature (e.g., 80°C for BPO, or an appropriate temperature for AIBN) at a controlled rate (e.g., 20°C/min).[5]
- Hold the sample at the isothermal temperature for a sufficient time to achieve complete or near-complete conversion, monitoring the heat flow as a function of time.
- After the isothermal period, perform a dynamic scan to a higher temperature (e.g., up to 200°C) to determine any residual heat of polymerization.
4. Data Analysis:
- The rate of polymerization (dx/dt) is directly proportional to the measured heat flow (dH/dt) and inversely proportional to the total heat of polymerization (ΔH_total): dx/dt = (dH/dt) / ΔH_total.
- The total heat of polymerization (ΔH_total) is determined by integrating the area under the heat flow curve from the isothermal and subsequent dynamic scans.
- Plot conversion (x) versus time (t) by integrating the rate of polymerization data.
- Compare the polymerization rate profiles and conversion curves for IBOA and IBMA.
Visualizing the Experimental Workflow
The logical flow of the comparative kinetic study can be visualized as follows:
Caption: Workflow for comparing IBOA and IBMA polymerization kinetics.
Conclusion
The available evidence strongly indicates that isobornyl acrylate exhibits a higher rate of polymerization than this compound, a difference primarily attributed to the steric hindrance of the α-methyl group in IBMA.[1][2] This has significant implications for the design and control of polymerization processes. For applications requiring rapid curing or high conversion in a short time, IBOA may be the preferred monomer. Conversely, the slower polymerization of IBMA might offer better process control and a longer pot life in certain formulations. The choice between IBOA and IBMA will ultimately depend on the specific kinetic requirements of the intended application. The provided experimental protocol offers a robust method for conducting a direct comparative study to generate application-specific kinetic data.
References
IBOMA: A Promising Monomer for Reducing Polymerization Shrinkage Stress in Dental Composites
For researchers, scientists, and drug development professionals, the quest for dental restorative materials with enhanced longevity and performance is ongoing. A key challenge in the development of resin-based composites is mitigating polymerization shrinkage and the associated stress, which can lead to marginal leakage, secondary caries, and restoration failure. Isobornyl methacrylate (IBOMA) has emerged as a promising monomer to address this issue. This guide provides a comprehensive comparison of IBOMA with other commonly used monomers, supported by experimental data, to evaluate its efficacy in reducing polymerization shrinkage stress.
Polymerization, the process by which monomer molecules link to form a polymer network, is fundamental to the curing of dental composites. However, this process is invariably accompanied by a reduction in volume, known as polymerization shrinkage. When the composite is bonded to the tooth structure, this shrinkage is constrained, leading to the development of internal stresses. These stresses can compromise the integrity of the adhesive bond and the surrounding tooth tissue.
Traditional dental composites often utilize a resin matrix composed of high molecular weight monomers like bisphenol A-glycidyl methacrylate (BisGMA) diluted with lower viscosity monomers such as triethylene glycol dimethacrylate (TEGDMA). While this combination offers good mechanical properties, it is also associated with significant polymerization shrinkage and stress.[1][2][3] IBOMA, a monomethacrylate with a bulky cyclic aliphatic group, has been investigated as an alternative or co-monomer to reduce these effects.[4][5][6]
Comparative Performance of IBOMA-based Resins
Studies have demonstrated that the incorporation of IBOMA into dental composite formulations can significantly reduce polymerization shrinkage and shrinkage stress compared to conventional BisGMA/TEGDMA-based systems.[4][6][7][8] This is attributed to the lower number of reactive methacrylate groups per unit volume in IBOMA-containing resins and the steric hindrance provided by its bulky isobornyl group, which limits network mobility during polymerization.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the quantitative data from studies comparing experimental resin composites formulated with IBOMA against those with traditional monomers.
Table 1: Polymerization Shrinkage Stress and Volumetric Shrinkage
| Resin Formulation (wt%) | Polymerization Shrinkage Stress (MPa) | Volumetric Shrinkage (%) | Reference |
| 50% BisGMA / 50% TEGDMA | 1.13 ± 0.15 | 6.8 ± 0.4 | [4] |
| 50% BisGMA / 50% IBOMA | 0.65 ± 0.10 | 4.9 ± 0.3 | [4] |
| 50% BisGMA / 25% TEGDMA / 25% IBOMA | 0.78 ± 0.12 | 5.7 ± 0.5 | [4] |
| 60% BisGMA / 40% TEGDMA | Not explicitly stated, but higher gap formation observed | Not explicitly stated, but higher gap formation observed | [7] |
| 60% BisGMA / 20% TEGDMA / 20% IBOMA | Not explicitly stated, but lower gap formation observed | Not explicitly stated, but lower gap formation observed | [7] |
| 60% BisGMA / 40% IBOMA | Not explicitly stated, but lower gap formation observed | Not explicitly stated, but lower gap formation observed | [7][8] |
Table 2: Mechanical Properties
| Resin Formulation (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Degree of Conversion (%) | Reference |
| 50% BisGMA / 50% TEGDMA | 105.3 ± 8.7 | 2.5 ± 0.3 | 65.4 ± 2.1 | [4] |
| 50% BisGMA / 50% IBOMA | 85.6 ± 7.9 | 2.1 ± 0.2 | 58.9 ± 2.5 | [4] |
| 50% BisGMA / 25% TEGDMA / 25% IBOMA | 98.7 ± 9.2 | 2.3 ± 0.2 | 62.1 ± 1.9 | [4] |
| 60% BisGMA / 40% TEGDMA | 120.5 ± 15.3 | 3.1 ± 0.4 | 68.2 ± 3.5 | [7] |
| 60% BisGMA / 20% TEGDMA / 20% IBOMA | 118.9 ± 12.8 | 2.9 ± 0.5 | 67.5 ± 4.1 | [7] |
| 60% BisGMA / 40% IBOMA | 105.7 ± 10.5 | 2.5 ± 0.3 | 65.9 ± 3.8 | [7][8] |
The data clearly indicates that the substitution or addition of IBOMA leads to a reduction in polymerization shrinkage stress and volumetric shrinkage.[4][7][8] However, a complete replacement of TEGDMA with IBOMA can result in a decrease in some mechanical properties, such as flexural strength and modulus.[4][6][7] A combination of IBOMA and TEGDMA appears to offer a good balance, effectively reducing shrinkage stress while maintaining acceptable mechanical properties.[4][6]
Experimental Protocols
The following sections detail the methodologies used in the cited studies to evaluate the performance of IBOMA-containing composites.
Measurement of Polymerization Shrinkage Stress
A common method for measuring polymerization shrinkage stress is the strain gauge method.
Caption: Workflow for Polymerization Shrinkage Stress Measurement.
In this method, the composite material is placed between two constrained rods, one of which is instrumented with a strain gauge. As the composite polymerizes and shrinks, it exerts a force on the rods, causing a measurable strain. The stress is then calculated based on the recorded strain and the elastic modulus of the rod.[1]
Measurement of Volumetric Polymerization Shrinkage
The gas pycnometer method is a non-contact technique used to determine the volume of a solid object by measuring the pressure change of a gas in a calibrated volume.
Caption: Workflow for Volumetric Shrinkage Measurement.
The volume of the uncured composite is measured first. After light-curing, the volume of the hardened composite is measured again. The volumetric shrinkage is then calculated as the percentage difference between the initial and final volumes.[9]
Measurement of Flexural Strength and Modulus
The three-point bending test is a standard method to determine the flexural strength and flexural modulus of a material.
Caption: Workflow for Three-Point Bending Test.
A rectangular specimen of the cured composite is placed on two supports, and a load is applied to its center until it fractures. The flexural strength is the maximum stress the material can withstand before breaking, and the flexural modulus is a measure of its stiffness.[2][10][11]
Conclusion
The use of this compound as a co-monomer in dental resin composites presents a viable strategy for reducing polymerization shrinkage and the associated stress. Experimental evidence consistently shows that formulations incorporating IBOMA exhibit lower shrinkage stress compared to traditional BisGMA/TEGDMA systems. While a complete substitution of conventional diluents with IBOMA may compromise mechanical properties, a blended approach, combining IBOMA with monomers like TEGDMA, offers a promising pathway to developing more durable and long-lasting dental restorations. Further research is warranted to optimize the monomer ratios and filler compositions to fully harness the benefits of IBOMA in clinical applications.
References
- 1. BisGMA/TEGDMA ratio and filler content effects on shrinkage stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 3. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of flowable composites using this compound as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and Mechanical Properties of Resins Blends Containing a Monomethacrylate with Low-polymerization Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Solvent Degradation and Polymerization Shrinkage Reduction of Resin Composites Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.scrs.in [publications.scrs.in]
- 11. researchgate.net [researchgate.net]
Biocompatibility of Isobornyl Methacrylate for Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the biocompatibility and ultimate success of biomedical devices and drug delivery systems. Isobornyl methacrylate (IBOMA) has emerged as a promising candidate in various biomedical applications, including bone cements and dental resins, owing to its unique mechanical properties. This guide provides a comparative assessment of the biocompatibility of IBOMA against commonly used methacrylates: 2-hydroxyethyl methacrylate (HEMA), triethylene glycol dimethacrylate (TEGDMA), and methyl methacrylate (MMA). The comparison is based on available experimental data for cytotoxicity, genotoxicity, and inflammatory responses.
While extensive quantitative data exists for HEMA, TEGDMA, and MMA, it is important to note a significant gap in the publicly available literature regarding specific quantitative biocompatibility data for pure this compound. The following sections summarize the available information and provide detailed experimental protocols for the key assessment methods.
Data Presentation: Comparative Biocompatibility of Methacrylates
The following tables summarize the available quantitative data for the cytotoxicity, genotoxicity, and inflammatory potential of HEMA, TEGDMA, and MMA. No specific quantitative data (IC50, % DNA damage, or cytokine concentrations) for pure this compound was identified in the reviewed literature. One study on a bone cement formulation containing methylmethacrylate, n-decylmethacrylate, and isobornylmethacrylate (MMA/DMA/IBOMA) found the formulation to be non-mutagenic in a micronucleus test and Ames test[1].
Table 1: Cytotoxicity Data for Methacrylate Alternatives
| Monomer | Cell Line | Assay | IC50 Value / % Viability | Reference |
| HEMA | L929 fibroblasts | MTS | Cell viability of 10.6 ± 0.7% (freshly mixed MetaSEAL containing HEMA) | [2] |
| TEGDMA | Not Specified | Not Specified | Not Specified | |
| MMA | L929 fibroblasts | Direct cell count | TC50: 34 mM/L | |
| MMA | Balb/3T3 clone A31 fibroblasts | Direct cell count | TC50: 1 mM/L | |
| MMA | C3H10T1/2 fibroblasts | Direct cell count | TC50: 25 mM/L | |
| MMA | MC3T3-E1 fibroblasts | Direct cell count | TC50: 16 mM/L |
Table 2: Genotoxicity Data for Methacrylate Alternatives
| Monomer | Cell Line | Assay | Result | Reference |
| HEMA | Not Specified | Not Specified | Not Specified | |
| TEGDMA | Not Specified | Not Specified | Not Specified | |
| MMA/DMA/IBOMA formulation | Not Specified | Micronucleus test, Ames test | Non-mutagenic | [1] |
Table 3: Inflammatory Response Data for Methacrylate Alternatives
| Monomer | Cell Line | Cytokine Measured | Result | Reference |
| HEMA | Not Specified | Not Specified | Not Specified | |
| TEGDMA | Not Specified | Not Specified | Not Specified | |
| MMA | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized procedures and can be adapted for the evaluation of various biomaterials.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell culture medium
-
Test material eluates or direct material samples
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and expose the cells to various concentrations of the test material eluates or place the material samples directly in the wells with fresh medium. Include a negative control (medium only) and a positive control (a known cytotoxic substance).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Aspirate the test medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Comet Assay for Genotoxicity
The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for the detection of DNA damage in individual cells.
Materials:
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Microscope slides
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
Protocol (Alkaline Comet Assay):
-
Prepare a suspension of single cells exposed to the test material.
-
Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. This is often expressed as "% DNA in tail" or "tail moment".
ELISA for Inflammatory Cytokines
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell culture supernatant from macrophages exposed to the test material
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Stop solution
-
Wash buffer
-
Microplate reader
Protocol (Sandwich ELISA):
-
Add cell culture supernatants (containing the secreted cytokines) to the wells of the pre-coated ELISA plate and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-linked detection antibody, which binds to a different epitope on the captured cytokine, and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate, which is converted by the enzyme into a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the cytokine.
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
References
A Comparative Analysis of Free Radical and Controlled Radical Polymerization of Isobornyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing Poly(isobornyl methacrylate)
The synthesis of poly(this compound) (PIBMA), a polymer valued for its high glass transition temperature and biocompatibility, can be approached through various polymerization techniques. The choice between conventional free radical polymerization and controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), significantly impacts the resulting polymer's properties and potential applications. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific needs.
Performance Comparison: Free Radical vs. Controlled Radical Polymerization
Conventional free radical polymerization is a robust and industrially scalable method.[1] However, it offers limited control over the polymer architecture, leading to high polydispersity and less defined molecular weights.[1][2] In contrast, controlled radical polymerization techniques provide a "living" character to the polymerization, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).[2][3]
This control is crucial for applications requiring precise polymer structures, such as in drug delivery systems, where batch-to-batch consistency and predictable material properties are paramount.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the free radical and controlled radical polymerization of this compound.
| Parameter | Free Radical Polymerization | Controlled Radical Polymerization (RAFT) |
| Initiator | Benzoyl Peroxide (BPO) or AIBN | AIBN with a RAFT agent |
| Typical Reaction Temperature | 60-80°C[1] | 60-90°C[1][4] |
| Monomer Conversion | High, often limited by vitrification (~80%)[5] | High (>95%)[6] |
| Molecular Weight (Mn) | High, but difficult to control | Predictable based on [Monomer]/[RAFT Agent] ratio[4] |
| Polydispersity Index (PDI) | Broad (typically 1.98 - 2.10)[1] | Narrow (typically < 1.3)[3] |
Experimental Protocols
Detailed methodologies for both polymerization techniques are provided below. These protocols are based on established procedures and can be adapted for specific experimental requirements.
Protocol 1: Free Radical Polymerization of this compound
This protocol is adapted from the free radical polymerization of this compound using AIBN as an initiator.[1][7]
Materials:
-
This compound (IBMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane (or bulk polymerization)
-
Nitrogen or Argon gas
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve IBMA in anhydrous 1,4-dioxane (if not performing a bulk polymerization).
-
Add AIBN (a typical molar ratio of monomer to initiator is 200:1).
-
Seal the flask and deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes, or by performing three freeze-pump-thaw cycles.[1]
-
Immerse the flask in a preheated oil bath at 60-80°C and stir.[1][8]
-
Allow the polymerization to proceed for the desired time (e.g., 40 minutes to several hours).[1]
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.
Protocol 2: Controlled Radical Polymerization (RAFT) of this compound
This protocol provides a general procedure for the RAFT polymerization of this compound, which can be adapted based on the specific RAFT agent and desired polymer characteristics.[1][4]
Materials:
-
This compound (IBMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, IBMA, and AIBN. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and is typically in the range of 100:1:0.1 to 1000:5:1.
-
Add anhydrous 1,4-dioxane as the solvent.[1]
-
Seal the flask and deoxygenate the mixture using three freeze-pump-thaw cycles.[1]
-
Immerse the flask in a preheated oil bath at a temperature suitable for the chosen initiator and RAFT agent (e.g., 60°C for AIBN).[1]
-
Allow the polymerization to proceed. The reaction can be monitored by taking aliquots at different time points to determine monomer conversion (via NMR or gravimetry) and polymer molecular weight (via GPC).
-
The polymerization can be stopped by cooling the reaction and exposing it to air.
-
Purify the polymer by precipitation in cold methanol, followed by filtration and drying under vacuum.
-
Characterize the resulting polymer by GPC to confirm the low PDI and controlled molecular weight, and by NMR for structural verification.
Visualizing the Polymerization Processes
The following diagrams illustrate the fundamental mechanisms of free radical and controlled radical polymerization, as well as a typical experimental workflow.
Caption: Mechanism of Free Radical Polymerization.
Caption: Mechanism of Controlled Radical Polymerization.
Caption: General Experimental Workflow for Polymerization.
Conclusion
The choice between free radical and controlled radical polymerization for synthesizing poly(this compound) depends heavily on the desired application. For applications where cost-effectiveness and ease of industrial scale-up are the primary concerns, and a broad molecular weight distribution is acceptable, conventional free radical polymerization is a suitable option.[1] However, for advanced applications in fields such as drug development and nanotechnology, where precise control over polymer architecture, molecular weight, and polydispersity is critical, controlled radical polymerization techniques like RAFT are the methods of choice.[2] These methods enable the synthesis of well-defined polymers with predictable properties, ensuring high performance and reproducibility.
References
- 1. Statistical Copolymers of N-Vinylpyrrolidone and this compound via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition | MDPI [mdpi.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. researchgate.net [researchgate.net]
- 4. boronmolecular.com [boronmolecular.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergi-fytronix.com [dergi-fytronix.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating Isobornyl Methacrylate Copolymer Structures with 2D NMR
For researchers, scientists, and drug development professionals working with isobornyl methacrylate (IBOMA) copolymers, precise molecular structure validation is critical for ensuring material performance, reproducibility, and regulatory compliance. The unique properties of IBOMA-based materials, such as high glass transition temperature and improved tensile strength, are directly linked to their microstructure, including monomer sequence distribution and stereochemistry.[1] This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of IBOMA copolymers, supported by experimental data and detailed methodologies.
Two-dimensional (2D) NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the complex architecture of copolymers.[2][3] By spreading the NMR signals across two frequency dimensions, 2D NMR resolves the spectral overlap often encountered in the 1D NMR spectra of polymers, enabling a more precise analysis of their microstructure.[3][4]
Comparative Analysis of Analytical Techniques
While 2D NMR is invaluable for detailed microstructural analysis, a multi-faceted approach employing complementary techniques provides a more holistic understanding of the copolymer's properties. The following table compares the capabilities of 2D NMR with other common polymer characterization methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR (HSQC, HMBC, COSY, TOCSY) | - Copolymer composition and monomer sequence distribution (diads, triads, pentads)[5][6][7] - Stereochemistry (tacticity)[7] - Regioisomerism and branching - Long-range connectivity between atoms[5][6] | - Provides detailed, quantitative microstructural information[2] - Non-destructive - Elucidates complex structures | - Can be time-consuming - Requires soluble samples for high-resolution spectra[8] - Spectra can be complex to interpret[2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Presence of functional groups[2][9] - Confirmation of monomer incorporation | - Rapid and sensitive - Requires minimal sample preparation | - Provides limited information on copolymer architecture and sequence - Primarily qualitative for copolymers |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | - Molecular weight averages (Mn, Mw)[10] - Molecular weight distribution (Polydispersity Index, PDI)[10] | - Essential for determining polymer size | - Does not provide information on the chemical structure or monomer sequence[10] |
| Differential Scanning Calorimetry (DSC) | - Glass transition temperature (Tg) - Melting and crystallization behavior | - Crucial for understanding thermal properties | - Provides no information on the molecular structure |
| Thermogravimetric Analysis (TGA) | - Thermal stability and decomposition profile | - Important for determining the material's service temperature range | - Does not provide structural information |
Validating IBOMA Copolymer Structure with 2D NMR: A Deeper Look
Several 2D NMR experiments are routinely employed to decipher the intricate structures of IBOMA copolymers. These techniques help to resolve the complex and often overlapping signals in 1D ¹H and ¹³C NMR spectra.[5][7]
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, providing a clear map of ¹H-¹³C one-bond connectivities.[11] It is particularly useful for assigning the complex resonances of the isobornyl group and the polymer backbone.[5][6] For instance, in IBOMA-co-acrylonitrile copolymers, the α-CH₃ carbon of the IBOMA unit can be resolved up to the triad level of compositional and configurational sequences using HSQC.[5]
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically 2-4 bonds), which is instrumental in assigning quaternary carbons and carbonyl groups that lack directly attached protons.[11] This technique has been successfully used to study the carbonyl and quaternary carbon-proton couplings in IBOMA-co-styrene copolymers, revealing compositional and configurational sensitivity up to the triad level.[6]
-
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These homonuclear correlation experiments establish proton-proton couplings within a spin system. COSY identifies protons that are directly coupled (typically through 2-3 bonds), while TOCSY can reveal correlations between protons that are part of a larger coupled network.[11] In the analysis of IBOMA copolymers, TOCSY has been used to identify geminal and vicinal interactions among various protons, confirming assignments made by other NMR techniques.[5]
The following table summarizes the key microstructural information that can be obtained for IBOMA copolymers using different 2D NMR techniques, based on published studies.
| IBOMA Copolymer System | 2D NMR Technique(s) | Key Microstructural Insights |
| This compound-co-acrylonitrile | HSQC, TOCSY, HMBC | - Resolved complex ¹H and ¹³C NMR spectra. - α-CH₃ carbon of IBOMA unit assigned up to triad compositional and configurational sequences.[5] - Complete assignment of couplings between nitrile, carbonyl, and quaternary carbons with CH₃ and CH₂ protons.[5] |
| This compound-co-styrene | HSQC, TOCSY, HMBC | - Established compositional and configurational sequences. - α-methyl carbon of IBOMA unit and methine proton of styrene unit assigned up to the triad level.[6] - Carbonyl and quaternary carbons showed compositional and configurational sensitivity up to the triad level.[6] |
| This compound-co-methyl acrylate | HSQC, TOCSY, HMBC | - Resolved highly overlapped ¹H and ¹³C NMR spectra. - Carbonyl carbon of both monomer units and methyl carbon of IBOMA unit assigned up to triad compositional and configurational sequences.[7] - β-methylene carbons assigned up to tetrad compositional and configurational sequences.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible 2D NMR data. Below are generalized methodologies for the analysis of IBOMA copolymers.
1. Sample Preparation
-
Dissolution: Accurately weigh 15-30 mg of the dry IBOMA copolymer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a 5 mm NMR tube.
-
Homogenization: Ensure the polymer is fully dissolved by gentle vortexing or sonication. The solution should be free of any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 500 MHz, or higher) equipped with a suitable probe (e.g., broadband inverse-detect) is recommended.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to determine the appropriate spectral widths and to serve as a reference for the 2D experiments.
-
2D HSQC:
-
Pulse Program: A standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp) is typically used.
-
Parameters:
-
Spectral width in F2 (¹H): Set to cover all proton signals (e.g., 0-10 ppm).
-
Spectral width in F1 (¹³C): Set to cover all carbon signals (e.g., 0-200 ppm).
-
Number of scans: 2-8 per increment, depending on the sample concentration.
-
Number of increments in F1: 256-512.
-
Relaxation delay: 1-2 seconds.
-
¹JCH coupling constant: Optimized for one-bond couplings (typically ~145 Hz).
-
-
-
2D HMBC:
-
Pulse Program: A standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf) is commonly used.
-
Parameters:
-
Spectral widths and acquisition parameters are similar to HSQC.
-
Long-range coupling constant (ⁿJCH): Optimized for multiple-bond couplings (typically 6-10 Hz).
-
-
-
2D TOCSY:
-
Pulse Program: A standard TOCSY pulse sequence with a mixing time optimized for the desired spin system (e.g., dipsi2esgpph).
-
Parameters:
-
Spectral width in F2 and F1 (¹H): Set to cover all proton signals.
-
Mixing time: Varies depending on the desired correlations (e.g., 20-100 ms).
-
-
3. Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
Processing Steps:
-
Apply a suitable window function (e.g., sine-bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectra.
-
-
Analysis:
-
Assign the cross-peaks in the 2D spectra by correlating them with the assignments from the 1D spectra.
-
Integrate the resolved signals in the 1D spectra to quantify the copolymer composition.
-
Analyze the fine structure of the cross-peaks in the 2D spectra to determine monomer sequences and tacticity.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the molecular structure of IBOMA copolymers.
Caption: Workflow for IBOMA Copolymer Structural Validation.
Caption: Relationship between 2D NMR experiments and structural information.
References
- 1. mdpi.com [mdpi.com]
- 2. measurlabs.com [measurlabs.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. ismar.org [ismar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Cross-linking Efficiency of Isobornyl Methacrylate in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
The selection of monomers is a critical determinant of the final properties of a polymer network. Isobornyl methacrylate (IBOMA) is a bulky, cycloaliphatic monofunctional methacrylate that offers unique performance characteristics when incorporated into polymer networks. This guide provides an objective comparison of the cross-linking efficiency and resulting properties of polymer networks containing IBOMA against those formulated with other common methacrylates, namely methyl methacrylate (MMA), isobutyl methacrylate (IBMA), and lauryl methacrylate (LMA). The information presented is supported by a synthesis of experimental data from various studies.
Executive Summary
This compound stands out for its ability to impart high thermal stability, hardness, and hydrophobicity to polymer networks. While not forming cross-links on its own under typical free-radical polymerization conditions, when copolymerized with a cross-linking agent, IBOMA's bulky isobornyl group sterically influences the network structure. This often results in polymers with a high glass transition temperature (Tg) and storage modulus, indicating a rigid and thermally stable network. However, this rigidity can sometimes be accompanied by lower flexural strength compared to networks formed with more flexible cross-linking monomers. The choice of IBOMA over other methacrylates is therefore a trade-off between achieving high thermal stability and hardness versus maintaining flexibility.
Comparative Performance Data
The following tables summarize the key performance indicators of cross-linked polymer networks containing IBOMA compared to those with MMA, IBMA, and LMA.
Disclaimer: The data presented below is compiled from multiple sources and may not have been collected under identical experimental conditions. Therefore, it should be used for comparative purposes with this consideration in mind.
Table 1: Thermal and Mechanical Properties of Cross-linked Methacrylate Polymer Networks
| Property | IBOMA Network | MMA Network | IBMA Network | LMA Network |
| Glass Transition Temperature (Tg) | High (e.g., >110 °C for homopolymer) | Moderate (approx. 105 °C for linear PMMA) | Low (approx. 53 °C for linear PIBMA) | Very Low (approx. -65 °C for linear PLMA) |
| Young's Modulus | High | High | Moderate | Low |
| Tensile Strength | Moderate to High[1] | High | Moderate | Low |
| Hardness | High[2] | High | Moderate | Low |
| Flexural Strength | Can be lower than more flexible networks[3] | High | Moderate | Low |
| Water Absorption | Very Low[2] | Moderate | Low | Very Low |
Table 2: Cross-linking and Network Properties
| Property | IBOMA Network | MMA Network | IBMA Network | LMA Network |
| Cross-link Density | Influenced by steric hindrance | High | Moderate | Low |
| Gel Fraction | High (with cross-linker) | High (with cross-linker) | Moderate (with cross-linker) | Low (with cross-linker) |
| Storage Modulus (G') | High[1] | High | Moderate | Low |
| Polymerization Shrinkage | Low[2] | Moderate | Moderate | High |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the cross-linking efficiency of methacrylate monomers.
Synthesis of Cross-linked Polymer Networks by Free-Radical Polymerization
This protocol describes a typical bulk polymerization method to create a cross-linked polymer network.
-
Monomer Preparation : Prepare a monomer mixture consisting of the desired methacrylate monomer (e.g., IBOMA, MMA, IBMA, or LMA) and a cross-linking agent, such as ethylene glycol dimethacrylate (EGDMA), typically in a molar ratio of 95:5 (monomer:cross-linker).
-
Initiator Addition : Add a thermal initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to the monomer mixture at a concentration of approximately 0.5 mol% relative to the total moles of monomer and cross-linker. Ensure the initiator is fully dissolved.
-
Molding : Pour the mixture into a mold made of two glass plates separated by a silicone spacer of the desired thickness (e.g., 2 mm).
-
Polymerization : Place the mold in an oven and heat to a temperature appropriate for the chosen initiator (e.g., 80°C for BPO) for a sufficient duration to ensure complete polymerization (e.g., 24 hours).[4]
-
Post-Curing : After the initial polymerization, post-cure the polymer sheet at an elevated temperature (e.g., 110°C) for several hours to ensure maximum conversion of the monomers.
-
Sample Preparation : Once cooled, carefully remove the polymer sheet from the mold and cut it into specimens of the required dimensions for subsequent characterization.
Determination of Cross-link Density by Swelling Experiments
The cross-link density of a polymer network can be estimated using the Flory-Rehner equation based on equilibrium swelling data.
-
Sample Preparation : Prepare small, precisely weighed samples of the cross-linked polymer (approximately 100 mg).
-
Equilibrium Swelling : Immerse the samples in a good solvent (e.g., toluene for methacrylate-based polymers) at a constant temperature (e.g., 25°C) for a period sufficient to reach swelling equilibrium (typically 48-72 hours).[5]
-
Measurement of Swollen Weight : After reaching equilibrium, remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and weigh it to obtain the swollen weight.
-
Measurement of Dry Weight : Dry the swollen sample to a constant weight in a vacuum oven and record the final dry weight.
-
Calculation : The volume fraction of the polymer in the swollen gel (Vp) is calculated, and this value is used in the Flory-Rehner equation to determine the molecular weight between cross-links (Mc), from which the cross-link density can be derived.
Characterization of Mechanical Properties by Dynamic Mechanical Analysis (DMA)
DMA is used to measure the viscoelastic properties of the polymer network, such as the storage modulus (G' or E'), loss modulus (G'' or E''), and glass transition temperature (Tg).
-
Sample Preparation : Prepare rectangular specimens of the cross-linked polymer with precise dimensions (e.g., 10 mm x 5 mm x 2 mm).
-
DMA Setup : Mount the specimen in the DMA instrument using a suitable clamp, such as a single cantilever or three-point bending clamp.
-
Temperature Sweep : Perform a temperature sweep from a low temperature (e.g., 0°C) to a high temperature (e.g., 200°C) at a constant heating rate (e.g., 3°C/min) and a fixed frequency (e.g., 1 Hz).
-
Data Analysis : The storage modulus in the rubbery plateau region (above Tg) can be used to calculate the cross-link density. The peak of the tan δ curve is typically taken as the glass transition temperature (Tg).[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Relationship between Monomer Structure and Network Properties
Caption: Monomer structure influences on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (IBOMA) [benchchem.com]
- 3. Physicochemical properties of flowable composites using this compound as diluent monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 6. m.youtube.com [m.youtube.com]
Comparative analysis of the effects of different initiators on isobornyl methacrylate polymerization
For Researchers, Scientists, and Drug Development Professionals: A Guide to Initiator Selection for Poly(isobornyl methacrylate) Synthesis
The choice of initiator is a critical parameter in the polymerization of this compound (IBOMA), directly influencing the reaction kinetics, polymer properties, and the overall efficiency of the synthesis. This guide provides a comparative analysis of different initiator systems, supported by experimental data, to aid researchers in selecting the optimal initiator for their specific application, whether for the development of advanced materials or drug delivery systems.
Thermal Initiators: A Head-to-Head Comparison
Conventional free-radical polymerization is a widely used method for synthesizing poly(this compound) (PIBOMA). Among the most common thermal initiators are benzoyl peroxide (BPO) and 2,2'-azobis(isobutyronitrile) (AIBN). The selection between these two often depends on the desired reaction temperature and solvent compatibility.
| Initiator | Polymerization Conditions | Monomer Conversion | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
| Benzoyl Peroxide (BPO) | 80°C, in the presence of polyisobutylene | Not explicitly stated for neat IBOMA, but polymerization kinetics were studied in detail. | - | - | - | [1] |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 60°C, in 1,4-dioxane for copolymerization with N-vinylpyrrolidone | Varied with monomer feed, kept low for reactivity ratio studies. | - | - | - | [2] |
| AIBN | Not specified for homopolymerization, used in RAFT polymerization. | High conversions achieved. | Controlled, linear increase with conversion. | - | Low (<1.30) | [3] |
Key Observations:
-
Decomposition Temperature: AIBN generally has a lower decomposition temperature (around 65°C) compared to BPO (around 75-95°C), allowing for polymerization at milder conditions.
-
Solubility: Both initiators are soluble in organic solvents and the IBOMA monomer itself, making them suitable for bulk and solution polymerization.
-
Side Reactions: BPO can sometimes participate in side reactions, such as chain transfer to the initiator, which can affect the molecular weight distribution of the resulting polymer. AIBN is often considered to yield more predictable kinetics. In one study involving grafting, BPO was found to be a more effective initiator than AIBN.[4]
Controlled Radical Polymerization: Precision Synthesis
For applications requiring precise control over molecular weight, architecture, and low polydispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP) are superior alternatives to conventional free-radical methods.
RAFT Polymerization:
RAFT polymerization of IBOMA has been successfully demonstrated, often using AIBN as the primary radical source in conjunction with a RAFT agent. This technique allows for the synthesis of well-defined PIBOMA with narrow molecular weight distributions (PDI < 1.3).[3] A key advantage of RAFT is its tolerance to a wide range of functional groups and reaction conditions.
Nitroxide-Mediated Polymerization (NMP):
NMP has also been employed for the controlled polymerization of IBOMA. Studies have shown that the use of initiators like BlocBuilder-MA™ can lead to a linear increase in the number average molecular weight with conversion and low dispersity (PDI < 1.5).[5][6] However, the polymerization of methacrylates like IBOMA via NMP can sometimes be challenging and may require the use of a comonomer to achieve better control.
Emerging Initiation Systems
Redox Initiators:
Redox initiation systems, such as the combination of an oxidizing agent (e.g., BPO) and a reducing agent (e.g., N,N-dimethylaniline), offer the advantage of initiating polymerization at lower temperatures, even at room temperature.[7][8] This is particularly beneficial for temperature-sensitive systems or when trying to avoid thermal degradation. While specific quantitative data for IBOMA polymerization using redox initiators is sparse in the reviewed literature, this method presents a promising avenue for energy-efficient and controlled polymerization.
Photoinitiators:
Photoinitiated polymerization, where radicals are generated upon exposure to light, provides excellent temporal and spatial control over the polymerization process.[9][10] This is highly advantageous for applications in coatings, adhesives, and 3D printing. The choice of photoinitiator depends on the wavelength of the light source. For IBOMA, which is a key component in many UV-curable formulations, a variety of photoinitiators are commercially available.
Experimental Protocols
General Procedure for Free-Radical Polymerization of IBOMA:
-
Monomer Purification: this compound is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: The purified monomer and the desired amount of initiator (e.g., 0.1-1 mol% of BPO or AIBN) are charged into a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. A solvent (e.g., toluene or 1,4-dioxane) can be used if solution polymerization is desired.
-
Degassing: The reaction mixture is deoxygenated by bubbling with nitrogen for at least 30 minutes.
-
Polymerization: The reaction vessel is immersed in a preheated oil bath at the desired temperature (e.g., 80°C for BPO or 65°C for AIBN) and stirred for a specified time.
-
Termination and Purification: The polymerization is terminated by cooling the vessel in an ice bath. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Characterization:
-
Conversion: Determined gravimetrically or by techniques like ¹H NMR or gas chromatography.
-
Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC).
Logical Workflow for Initiator Selection
Caption: A flowchart to guide the selection of an appropriate initiator system for this compound polymerization based on the desired polymer properties and reaction conditions.
Conclusion
The selection of an initiator for this compound polymerization is a critical decision that significantly impacts the final polymer properties. For applications where low cost and simplicity are paramount, conventional thermal initiators like BPO and AIBN are suitable choices. For the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, RAFT and NMP are the preferred methods. Redox initiators offer the advantage of low-temperature polymerization, while photoinitiators provide unparalleled spatial and temporal control. The experimental data and workflow provided in this guide serve as a valuable resource for researchers to make an informed decision based on the specific requirements of their project.
References
- 1. arxiv.org [arxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]
- 10. Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Environmental Footprint: A Comparative Guide to Bio-Based Isobornyl Methacrylate
For researchers, scientists, and drug development professionals, the selection of chemical precursors is increasingly guided by both performance and environmental impact. This guide provides a comprehensive comparison of bio-based isobornyl methacrylate (IBOMA) with its petroleum-derived counterpart and other common alternatives, supported by available data and detailed experimental methodologies.
Executive Summary
Bio-based this compound, derived from renewable resources such as camphor and pine, is emerging as a sustainable alternative to traditional petroleum-based monomers.[1] While direct, comprehensive life-cycle assessments (LCAs) comparing the two IBOMA variants are not yet publicly available, the general advantages of bio-based polymers suggest a reduced carbon footprint and dependence on fossil fuels. This guide synthesizes existing data on the environmental and toxicological profiles of IBOMA and its alternatives, providing a framework for informed decision-making in research and development.
Performance and Environmental Impact: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize key data points for bio-based IBOMA, petroleum-based IBOMA, and two common petroleum-based alternatives: Methyl Methacrylate (MMA) and Styrene. It is important to note that a direct quantitative comparison for all environmental impact categories of bio-based versus petroleum-based IBOMA is challenging due to a lack of specific LCA data for both production routes. The data for petroleum-based IBOMA is often representative of IBOMA in general, without specifying the feedstock origin.
Table 1: Life Cycle Assessment Data for Selected Monomers
| Parameter | Bio-Based IBOMA | Petroleum-Based IBOMA | Methyl Methacrylate (MMA) | Styrene |
| Global Warming Potential (GWP) | Data not available | Data not available | 3.3 kg CO2 eq./kg | 2.8 kg CO2 eq./kg |
| Total Energy Demand | Data not available | Data not available | 87 MJ/kg | 89.9 MJ/kg |
| Water Consumption | Data not available | Data not available | 8.8 kg/kg | 4.8 kg/kg |
Note: Data for MMA and Styrene are sourced from established life cycle inventory databases and should be considered as benchmarks for petroleum-based monomers.
Table 2: Environmental Fate and Ecotoxicity Data
| Parameter | This compound (IBOMA) | Methyl Methacrylate (MMA) | Styrene |
| Biodegradability (OECD 301) | Readily biodegradable | Readily biodegradable | Not readily biodegradable |
| Aquatic Toxicity - Fish (96h LC50) | 1.79 mg/L (Danio rerio)[2] | >79 mg/L (Oncorhynchus mykiss) | 4.02 mg/L (Pimephales promelas) |
| Aquatic Toxicity - Daphnia (48h EC50) | 1.1 mg/L (Daphnia magna) | >130 mg/L (Daphnia magna) | 4.7 mg/L (Daphnia magna) |
| Aquatic Toxicity - Algae (72h ErC50) | 2.28 mg/L (Pseudokirchneriella subcapitata) | >110 mg/L (Selenastrum capricornutum) | 0.72 mg/L (Pseudokirchneriella subcapitata) |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key environmental and toxicological assessments.
Biodegradability Testing (Based on OECD 301)
The assessment of ready biodegradability for this compound is typically conducted following the OECD 301 guideline series.
Objective: To determine the potential for the substance to be rapidly and ultimately degraded by microorganisms in an aerobic aqueous environment.
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The degradation process is monitored over 28 days by measuring either the consumption of dissolved organic carbon (DOC), the production of carbon dioxide (CO2), or the uptake of oxygen.
Key Parameters:
-
Test Duration: 28 days.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test Conditions: Aerobic, in the dark or diffuse light, at a constant temperature (typically 20-25°C).
-
Pass Level for Ready Biodegradability:
-
DOC removal: ≥ 70% within the 10-day window.
-
CO2 evolution or O2 uptake: ≥ 60% of the theoretical maximum within the 10-day window.
-
Workflow Diagram:
Figure 1: Workflow for OECD 301 Biodegradability Testing.
Aquatic Toxicity Testing (Based on OECD 201, 202, & 203)
The aquatic toxicity of this compound is evaluated using a battery of tests on representatives of different trophic levels: algae (OECD 201), invertebrates (OECD 202), and fish (OECD 203).
Objective: To determine the acute toxicity of the substance to aquatic organisms.
Principle: Organisms are exposed to a range of concentrations of the test substance under controlled laboratory conditions. The effects are observed and quantified over a defined period.
Key Methodologies:
-
OECD 201 (Alga, Growth Inhibition Test): Exponentially growing cultures of green algae (e.g., Pseudokirchneriella subcapitata) are exposed to the test substance for 72 hours. The endpoint is the inhibition of growth, expressed as the EC50 (the concentration causing a 50% reduction in growth).
-
OECD 202 (Daphnia sp. Acute Immobilisation Test): Young daphnids (e.g., Daphnia magna) are exposed to the test substance for 48 hours. The endpoint is immobilization, expressed as the EC50 (the concentration causing 50% of the daphnids to be unable to swim).
-
OECD 203 (Fish, Acute Toxicity Test): Freshwater fish (e.g., Danio rerio) are exposed to the test substance for 96 hours. The endpoint is mortality, expressed as the LC50 (the concentration causing the death of 50% of the fish).
Workflow Diagram:
References
A Comparative Guide to Isobornyl Methacrylate (IBOMA) in Optical Polymer Applications
This guide provides a detailed performance evaluation of isobornyl methacrylate (IBOMA) for optical polymer applications. It offers an objective comparison with common alternatives such as methyl methacrylate (MMA), cyclohexyl methacrylate (CHMA), and benzyl methacrylate (BMA), supported by experimental data and protocols for researchers, scientists, and professionals in drug development and material science.
Introduction to this compound in Optical Polymers
This compound (IBOMA) is a specialty methacrylate monomer recognized for its unique bridged-ring structure, which imparts a desirable combination of properties to polymers.[1] This structure, derived from isoborneol, provides significant rigidity and bulk, leading to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and low polymerization shrinkage.[2][3] In the field of optical polymers, where properties like transparency, refractive index, and stability are paramount, IBOMA presents a compelling alternative to standard monomers like MMA. Its hydrophobic nature also contributes to excellent water and chemical resistance, enhancing the durability of optical components.[2][4][5]
Quantitative Performance Comparison
The selection of a monomer is critical as it dictates the final optical, mechanical, and thermal properties of the polymer. The following tables summarize the quantitative data for IBOMA and its alternatives.
Table 1: Comparison of Monomer Properties
| Property | This compound (IBOMA) | Methyl Methacrylate (MMA) | Cyclohexyl Methacrylate (CHMA) | Benzyl Methacrylate (BMA) |
| Molecular Weight ( g/mol ) | 222.32[6] | 100.12 | 168.23[7] | 176.21[8] |
| Density (g/mL at 25°C) | ~0.983 | ~0.94 | 0.964[3] | ~1.04 |
| Refractive Index (n20/D) | ~1.477 | ~1.414 | ~1.458[3] | High[8] |
| Water Solubility | Insoluble (5.44 mg/L at 20°C)[5] | Slightly Soluble | Insoluble | Insoluble[9][10] |
Table 2: Comparison of Homopolymer Properties for Optical Applications
| Property | Poly(this compound) (PIBOMA) | Poly(methyl methacrylate) (PMMA) | Poly(cyclohexyl methacrylate) (PCHMA) | Poly(benzyl methacrylate) (PBMA) |
| Refractive Index (nD) | ~1.500[4][10] | ~1.492[11] | ~1.507[7][12] | ~1.568[12][13][14] |
| Abbe Number (Vd) | Data Not Available | 57 - 59[15] | Data Not Available | Data Not Available** |
| Glass Transition Temp. (Tg) (°C) | 110 - 202[4][12][16] | ~105[14] | 92 - 104[4][7][12] | 54[12][13][14] |
| Water Absorption (24h, % w/w) | Low (Obeys diffusion laws)[17] | 0.3 - 2.0[14][18] | Data Not Available | Low (Hydrophobic)[5][19] |
| Tensile Strength (MPa) | 21 - 27.7[4] | ~70 | ~13[13] | 27 - 41[7][10] |
| Ball Indentation Hardness (MPa) | 16.6[4][12] | ~200[4] | ~190[4] | 20.3[4][12] |
| Birefringence | Data Not Available | Low (Negative Orientational)[8][11] | Data Not Available | High (Positive Orientational)[11] |
*Note on Abbe Number: The Abbe number, a critical measure of chromatic dispersion in optical materials, was not readily available for the homopolymers of IBOMA, CHMA, and BMA in the surveyed literature. A higher Abbe number indicates lower dispersion and is generally preferred for high-precision lenses.[20] **Note on PBMA Abbe Number: While data for the homopolymer is unavailable, a copolymer of 82% MMA and 18% BMA showed an Abbe number of 47.6.[11] ***Note on Hardness: The Ball Indentation Hardness values are reported from a single source and appear to use a different scale or method, particularly for PIBOMA and PBMA, resulting in values that are unexpectedly lower than PMMA and PCHMA. These should be interpreted with caution.
Key Performance Insights
-
Optical Properties: Poly(benzyl methacrylate) (PBMA) offers the highest refractive index (~1.568), which is advantageous for creating thinner optical components. However, this often comes at the cost of a lower Abbe number (higher chromatic dispersion).[15] Poly(this compound) and Poly(cyclohexyl methacrylate) have refractive indices slightly higher than that of PMMA. The lack of Abbe number data for PIBOMA is a significant gap for its full evaluation in high-precision optical applications.
-
Thermal Stability: PIBOMA exhibits a significantly higher and broader glass transition temperature range (up to 202°C) compared to the other polymers, making it an excellent candidate for applications requiring enhanced thermal stability and heat resistance.[12][16]
-
Durability and Water Resistance: The bulky, hydrophobic isobornyl group in PIBOMA results in polymers with very low water absorption, superior to PMMA.[17][21] This property is crucial for maintaining the dimensional and optical stability of components in humid environments. PBMA is also noted to be hydrophobic.[19]
-
Mechanical Properties: While PMMA is a hard and strong material, it can be brittle. Copolymers incorporating IBOMA have been shown to improve flexibility and tensile strength.[4] However, some reports indicate that the homopolymer of IBOMA can be brittle.[9] PBMA is also described as a rigid polymer.[19]
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying the performance data presented. Below are summaries of typical experimental protocols.
Polymer Synthesis: Free-Radical Polymerization
This is a standard method for synthesizing the methacrylate polymers discussed.
-
Materials: Monomer (IBOMA, MMA, etc.), initiator (e.g., Benzoyl Peroxide or AIBN), solvent (e.g., toluene or bulk polymerization).
-
Procedure:
-
The monomer is purified to remove inhibitors, typically by passing through a column of activated alumina.
-
The monomer is dissolved in the chosen solvent (or used neat) in a reaction flask equipped with a condenser and nitrogen inlet.
-
The initiator (typically 0.1-1.0 mol% relative to the monomer) is added to the solution.
-
The mixture is deoxygenated by bubbling nitrogen through it for 15-30 minutes, as oxygen can inhibit the polymerization.
-
The flask is heated to a specific temperature (e.g., 60-80°C) to initiate polymerization. The reaction is allowed to proceed for several hours.
-
The resulting viscous polymer solution is cooled to room temperature.
-
The polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum until a constant weight is achieved.[22]
-
Characterization Techniques
-
Refractive Index and Abbe Number: Measured using a refractometer (e.g., an Abbe refractometer) at specific wavelengths (e.g., the sodium D-line at 589.3 nm). The Abbe number (Vd) is calculated from the refractive indices at three standard wavelengths (nF at 486.1 nm, nd at 587.6 nm, and nC at 656.3 nm).[20]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) by measuring the heat flow into a sample as it is heated at a constant rate. Thermogravimetric Analysis (TGA) determines the thermal stability by measuring the weight loss of a sample as a function of temperature.
-
Mechanical Testing: Tensile properties (strength, modulus) are measured using a universal testing machine on dog-bone shaped specimens according to ASTM standards (e.g., ASTM D638). Hardness can be measured using durometers (Shore scale) or indentation methods (Rockwell, Ball Indentation).
-
Water Absorption: Pre-weighed, dried polymer samples are immersed in deionized water at a specified temperature (e.g., 23°C). At regular intervals, the samples are removed, wiped dry, and re-weighed. The process continues until equilibrium is reached. The water absorption is calculated as the percentage increase in weight.[23]
Visualizations: Logical Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the comparative logic and experimental processes.
Caption: Comparative performance of PIBOMA vs. PMMA.
Caption: General workflow for optical polymer synthesis and characterization.
Conclusion
This compound stands out as a high-performance monomer for optical polymer applications where thermal stability and low moisture absorption are critical. Its ability to significantly raise the glass transition temperature of copolymers makes it suitable for components exposed to elevated temperatures. Furthermore, its inherent hydrophobicity ensures greater dimensional and optical stability in diverse environmental conditions compared to standard acrylics like PMMA.
However, for applications in high-precision optics such as camera lenses, the lack of readily available data on the Abbe number of Poly(IBOMA) presents a challenge. A low Abbe number would imply high chromatic aberration, limiting its use in such systems. The reported mechanical data also suggests that while it can improve flexibility in copolymers, the homopolymer may be brittle and possess lower hardness than PMMA. Therefore, IBOMA is best utilized in copolymer systems where its beneficial properties can be balanced with those of other monomers to achieve a desired performance profile for applications like optical fibers, waveguides, and durable optical coatings. Further research into the Abbe number and stress-optical coefficient of PIBOMA is warranted to fully unlock its potential in advanced optical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. USRE34061E - Polymers of tricyclo[5.2.1.02,6 ]deca-8-yl (meth)acrylate - Google Patents [patents.google.com]
- 3. Measurements of stress-optic coefficient in polymer optical fibers [opg.optica.org]
- 4. scribd.com [scribd.com]
- 5. Impedance Spectroscopic Detection of Binding and Reactions in Acid-Labile Dielectric Polymers for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. OPG [opg.optica.org]
- 12. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 13. promerus.com [promerus.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Heterocyclic methacrylates for clinical applications. III. Water absorption characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. polystyrene-glycidyl methacrylate microspheres: Topics by Science.gov [science.gov]
- 19. poly2-hydroxyethyl methacrylate phema: Topics by Science.gov [science.gov]
- 20. US8420709B2 - Coating composition, (meth)acrylic polymer and monomer mixture for producing the (meth)acrylic polymer - Google Patents [patents.google.com]
- 21. This compound (IBOMA) [benchchem.com]
- 22. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 23. Benzyl Methacrylate - High Quality Reactive Diluent [alibaba.com]
High-Performance Polymers: A Comparative Guide to Isobornyl Methacrylate Alternatives
For researchers, scientists, and drug development professionals seeking to synthesize high glass transition temperature (Tg) polymers, isobornyl methacrylate (IBOMA) has long been a monomer of choice. However, the pursuit of enhanced performance, bio-based alternatives, and unique property profiles has led to the exploration of several compelling substitutes. This guide provides an objective comparison of key alternatives to IBOMA, supported by experimental data, detailed protocols, and visual aids to inform your material selection and synthesis.
This guide will delve into the performance of three primary alternatives: bio-based Isosorbide Methacrylate, and petroleum-based Adamantyl Methacrylate and Tricyclodecyl Methacrylate. We will examine their impact on the glass transition temperature, thermal stability, and mechanical properties of the resulting polymers, providing a direct comparison with polymers derived from this compound.
Performance Comparison of High-Tg Methacrylate Monomers
The selection of a monomer is critical in determining the final properties of a polymer. The following table summarizes the key performance metrics of polymers synthesized from IBOMA and its alternatives. It is important to note that properties can vary based on the specific polymerization conditions and the molecular weight of the resulting polymer.
| Monomer | Type | Polymer Tg (°C) | Thermal Decomposition (TGA, 5% weight loss, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| This compound (IBOMA) | Petroleum-based | ~110 - 170 | ~280 - 300 | - | - |
| Isosorbide Methacrylate (IMA) & Derivatives | Bio-based | ~130 - 220+[1][2] | ~251 (in N2)[2] | 84.02 - 97.56 (copolymer with MMA)[3] | >4[1] |
| Adamantyl Methacrylate (ADMA) | Petroleum-based | ~188 - 253 | >300 | - | - |
| Tricyclodecyl Methacrylate (TCDMA) | Petroleum-based | ~180 - 220 | >300 | - | - |
In-Depth Look at the Alternatives
Isosorbide Methacrylate (IMA): The Bio-Based Contender
Derived from renewable resources, isosorbide methacrylate is a promising sustainable alternative that offers a significant increase in the glass transition temperature of polymers. Its rigid, bicyclic structure contributes to enhanced thermal and mechanical properties.[1] Copolymers of mono-acrylated isosorbide with methyl methacrylate (MMA) have demonstrated a notable increase in Tg from 151.2 °C to 172.5 °C with the incorporation of 15 mol% of the isosorbide monomer.[3] Furthermore, the tensile strength of these copolymers was observed to improve from 84.02 MPa to 97.56 MPa.[3] The thermal stability is also commendable, with a decomposition temperature comparable to that of PMMA.[2]
Adamantyl Methacrylate (ADMA): For Extreme Thermal Stability
Adamantyl methacrylate, characterized by its bulky, diamondoid structure, is known for producing polymers with exceptionally high glass transition temperatures, often exceeding 200°C. This significant increase in Tg is attributed to the rigid adamantyl group which severely restricts the segmental motion of the polymer chains. The incorporation of adamantyl methacrylate into copolymers with monomers like styrene and methyl methacrylate has been shown to substantially elevate the Tg of the resulting material.[4] For instance, the homopolymer of 4-(1-adamantyl)phenyl methacrylate has an estimated Tg of 253°C.[4]
Tricyclodecyl Methacrylate (TCDMA): A Balance of Properties
Tricyclodecyl methacrylate is another cyclic, non-polar monomer that imparts high Tg and good thermal stability to acrylic polymers. Its bulky, aliphatic ring structure contributes to a high glass transition temperature and enhanced mechanical properties. Polymers and copolymers derived from TCDMA are noted for their increased thermal stability and mechanical strength when compared to conventional polymethacrylates like PMMA.
Experimental Protocols
The following are generalized protocols for the free-radical polymerization of the discussed high-Tg methacrylate monomers. These should be adapted based on specific experimental goals and available laboratory equipment.
General Procedure for Free-Radical Solution Polymerization
-
Monomer and Solvent Preparation: The methacrylate monomer (e.g., Isosorbide Methacrylate, Adamantyl Methacrylate, or Tricyclodecyl Methacrylate) is typically purified by passing through a column of basic alumina to remove inhibitors. The solvent (e.g., toluene, ethyl acetate) should be of high purity and dried over molecular sieves.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with the monomer and solvent.
-
Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the reaction mixture. The amount of initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: The reaction mixture is purged with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the polymerization. The flask is then heated to a specific temperature (typically 60-80°C for AIBN) and stirred for a predetermined time (e.g., 24 hours).
-
Polymer Isolation: After the reaction is complete, the polymer is precipitated by pouring the viscous solution into a non-solvent, such as methanol or hexane.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at an elevated temperature (e.g., 60°C) until a constant weight is achieved.
Example: Synthesis of Poly(isosorbide methacrylate)
This protocol is based on the conventional free-radical polymerization of alkanoyl isosorbide methacrylate monomers.[5]
-
Materials: Isosorbide methacrylate monomer, ethyl acetate (EtOAc) as solvent, and azobisisobutyronitrile (AIBN) as initiator.
-
Procedure:
-
Dissolve the isosorbide methacrylate monomer in EtOAc in a reaction vessel.
-
Add AIBN (typically 0.5 mol% with respect to the monomer).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Heat the reaction mixture to 63°C and maintain for 24 hours with continuous stirring.
-
After polymerization, cool the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
-
Visualizing the Structure-Property Relationship
The following diagram illustrates the logical relationship between the structural features of the methacrylate monomers and the resulting properties of the polymers. Bulky and rigid side groups generally lead to higher glass transition temperatures and improved thermal stability due to restricted chain mobility.
Caption: Relationship between monomer structure and polymer properties.
Conclusion
The choice of a high-Tg methacrylate monomer significantly influences the final properties of the synthesized polymer. While this compound remains a widely used standard, alternatives such as isosorbide methacrylate, adamantyl methacrylate, and tricyclodecyl methacrylate offer compelling advantages. Isosorbide methacrylate provides a bio-based route to high-Tg polymers with excellent mechanical properties. Adamantyl and tricyclodecyl methacrylates, with their bulky cyclic structures, can yield polymers with exceptionally high glass transition temperatures and thermal stability. The selection of the most suitable alternative will depend on the specific performance requirements of the target application, with considerations for properties such as thermal resistance, mechanical strength, and sustainability. The provided experimental protocols and comparative data serve as a valuable resource for researchers and scientists in the rational design and synthesis of next-generation high-performance polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mono-acrylated isosorbide as a bio-based monomer for the improvement of thermal and mechanical properties of poly(methyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES [ebrary.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Isobornyl methacrylate proper disposal procedures
Proper disposal of Isobornyl methacrylate is critical to ensure personnel safety and environmental protection. As a substance classified with potential for skin, eye, and respiratory irritation, and as a long-term hazard to aquatic life, adherence to stringent disposal protocols is mandatory for any laboratory or research facility.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Safety and Chemical Data
Prior to handling, it is essential to be aware of the chemical's properties and the required personal protective equipment (PPE). All handling and disposal procedures should be conducted in a well-ventilated area.[3]
| Parameter | Value/Specification | Source |
| Personal Protective Equipment (PPE) | ||
| Eye/Face Protection | Tightly fitting safety goggles or face shield (conforming to EN 166 or NIOSH standards).[1][3][4] | [1][3][4] |
| Skin Protection | Chemical-impermeable gloves (inspected before use) and impervious, fire-resistant clothing.[3][4] | [3][4] |
| Respiratory Protection | Use in a well-ventilated area.[3] If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[1][4] | [1][4] |
| Physical/Chemical Properties | ||
| Physical State | Liquid | [3] |
| Flash Point | 101 °C / 213.8 °F | [2] |
| Environmental Hazard | Harmful/Toxic to aquatic life with long-lasting effects.[1][3] Avoid release to the environment.[1][3] | [1][3] |
| UN Number | 3082 (Environmentally hazardous substance, liquid, n.o.s.) | [1] |
Step-by-Step Disposal Procedure
Follow these procedural steps to ensure the safe containment and disposal of this compound waste.
Step 1: Initial Preparation and Personal Protection
Before handling any waste material, ensure you are in a well-ventilated space, such as a chemical fume hood.[4] Equip yourself with the complete set of specified PPE, including safety goggles, chemical-impermeable gloves, and protective clothing.[3][4] Inspect all PPE for integrity before use.[1]
Step 2: Waste Collection and Containment
-
Unused or Expired Product: Collect any unused or waste this compound directly into a designated hazardous waste container.[1]
-
Spills: For spills, first ensure all sources of ignition are removed.[3] Contain the spill and absorb the liquid using an inert material like vermiculite or sand.[1] Scoop the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for disposal.[3][4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[5] Keep the container tightly closed when not in use.[1]
Step 3: Temporary Storage of Waste
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1] This area must be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[6][7] Do not store large quantities or for extended periods.[8]
Step 4: Final Disposal by a Licensed Professional
The final disposal of this compound waste is a regulated process that must be handled by a licensed chemical waste disposal company.[3][7] The recommended method of disposal is controlled incineration at a permitted facility equipped with flue gas scrubbing.[3] Do not discharge the chemical into drains or sewer systems.[3] Always ensure compliance with local, state, and federal environmental regulations.[7][9]
Step 5: Empty Container Decontamination and Disposal
The original containers must also be treated as hazardous waste until properly decontaminated.[8]
-
Triple rinse the empty container with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste for disposal along with the chemical waste.[3][5]
-
After thorough rinsing, the container can be punctured to make it unusable for other purposes.[3]
-
Decontaminated and punctured containers may be offered for recycling, reconditioning, or disposed of in a sanitary landfill as non-hazardous waste, in accordance with facility and local guidelines.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. scipoly.com [scipoly.com]
- 7. gjchemical.com [gjchemical.com]
- 8. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 9. sfdchem.com [sfdchem.com]
Safeguarding Your Research: Essential Protocols for Handling Isobornyl Methacrylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isobornyl methacrylate, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] It is harmful to aquatic life with long-lasting effects.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing. Chemical resistant apron. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][4] Remove and wash contaminated clothing before reuse.[1] |
| Respiratory | Use only in a well-ventilated area or outdoors.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. | Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
1. Engineering Controls:
-
Work in a well-ventilated area.[1][4][5] Local exhaust ventilation is recommended to keep concentrations below exposure limits.[1]
-
An emergency exit and a risk-elimination area should be clearly designated.[4][5]
-
Use non-sparking tools and explosion-proof equipment to prevent fire caused by electrostatic discharge.[4]
2. Safe Handling Practices:
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][4]
-
Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2][8]
3. Storage:
-
Keep containers tightly closed and sealed.[1][2][8] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]
-
Store away from heat, sparks, and open flames.[8]
-
Protect from direct sunlight as the material is light-sensitive.[2]
-
Maintain an air space above the liquid in all containers and avoid storage under an oxygen-free atmosphere.[1][5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2][4] If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][4] Continue rinsing and seek immediate medical attention.[2][4][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Disposal Plan: Managing this compound Waste
Proper disposal is essential to prevent environmental contamination.
1. Unused Product and Contaminated Materials:
-
Dispose of as hazardous waste.[2]
-
Collect spillage with an inert absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[2][3]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not allow the product to enter drains, sewers, or water sources.[1][2][4]
2. Contaminated Packaging:
-
Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4]
-
Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[4]
Emergency Protocol: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is necessary to contain the situation and mitigate hazards.
References
- 1. gjchemical.com [gjchemical.com]
- 2. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. scipoly.com [scipoly.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
